gamma-Strophanthin
Description
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Structure
2D Structure
Properties
Molecular Formula |
C29H60O20 |
|---|---|
Molecular Weight |
728.8 g/mol |
IUPAC Name |
3-[(1R,3S,9S,11R,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;octahydrate |
InChI |
InChI=1S/C29H44O12.8H2O/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31;;;;;;;;/h7,13,15-19,21-25,30-32,34-38H,3-6,8-12H2,1-2H3;8*1H2/t13?,15-,16+,17?,18+,19+,21+,22?,23?,24?,25?,26?,27?,28?,29?;;;;;;;;/m0......../s1 |
InChI Key |
TYBARJRCFHUHSN-HMNHGHQSSA-N |
Isomeric SMILES |
CC1C(C(C(C(O1)O[C@H]2C[C@H](C3([C@H]4[C@@H](CC5([C@H](CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)O)CO)O)O)O)O.O.O.O.O.O.O.O.O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O.O.O.O.O.O.O.O.O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of γ-Strophanthin (Ouabain): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery, isolation, and cellular signaling pathways of γ-strophanthin, more commonly known as ouabain. Historically utilized as an arrow poison, this potent cardiac glycoside has become an invaluable tool in cardiovascular research and a subject of interest for its potential therapeutic applications. This document details the historical context of its discovery, outlines the experimental protocols for its extraction and purification from its natural plant sources, presents quantitative data in a structured format, and visually elucidates its complex signaling cascade through detailed diagrams. The information herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology.
Historical Discovery and Key Milestones
The journey of γ-strophanthin from a component of traditional African arrow poisons to a well-characterized pharmacological agent is a testament to the intersection of ethnobotany and modern science. The toxic properties of extracts from plants of the Strophanthus and Acokanthera genera were known for centuries by various African communities who used them for hunting.[1]
Scientific investigation into these compounds began in the 19th century. In 1888, the French chemist Léon-Albert Arnaud was the first to isolate a crystalline substance from the seeds of Acokanthera schimperi, which he named ouabain.[2] This compound was later identified as γ-strophanthin. Another key figure, E. W. Schwartze, isolated the same compound from the seeds of Strophanthus gratus in 1929.[3] These pioneering efforts laid the groundwork for understanding the chemical nature and biological activity of this potent cardiac glycoside.
Physicochemical Properties
γ-Strophanthin (Ouabain) is a cardenolide, characterized by a steroid nucleus and a five-membered lactone ring. It is a highly polar molecule, a property that influences its solubility and absorption characteristics.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₄O₁₂ | Sigma-Aldrich |
| Molar Mass | 584.65 g/mol | Sigma-Aldrich |
| Solubility in Water | 1 g in 75 mL | [2] |
| Solubility in Ethanol | 1 g in 100 parts | |
| Solubility in Methanol | 1 g in 30 parts | |
| Melting Point | ~190 °C (decomposes) | Sigma-Aldrich |
| Appearance | White crystalline powder | Sigma-Aldrich |
Isolation and Purification of γ-Strophanthin
The isolation of γ-strophanthin from its natural sources involves a multi-step process of extraction and chromatographic purification. The primary plant sources are the seeds of Strophanthus gratus and the wood and roots of Acokanthera schimperi.
Extraction from Plant Material
The initial step involves the extraction of the crude glycoside mixture from the plant material.
Experimental Protocol: Methanol Extraction from Acokanthera schimperi Wood
-
Material Preparation: The wood of Acokanthera schimperi is harvested, dried, and ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered material is then subjected to extraction with a polar solvent, typically an aqueous methanol solution (e.g., 80% methanol). This is often performed using a Soxhlet apparatus or by maceration with agitation for an extended period (e.g., 48 hours).
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the methanol.
-
Lyophilization: The concentrated aqueous extract is freeze-dried (lyophilized) to obtain a crude powder containing a mixture of glycosides and other plant metabolites.
Chromatographic Purification
The crude extract undergoes further purification to isolate γ-strophanthin from other related glycosides and impurities. A common method involves adsorption chromatography.
Experimental Protocol: Column Chromatography Purification
This protocol is based on the methodology described in U.S. Patent 5,062,959.
-
Column Preparation: A chromatography column is packed with a non-polar adsorbent resin, such as Diaion® HP 20 SS. The column is equilibrated with the initial mobile phase.
-
Sample Loading: The dried crude extract (e.g., from the mother liquor of Strophanthus gratus seed ethanol extracts) is dissolved in a minimal amount of 10% aqueous methanol and loaded onto the column.
-
Elution of Impurities: The column is first washed with a low concentration of methanol in water (e.g., 10% methanol) to elute highly polar impurities and sugars.
-
Gradient Elution of γ-Strophanthin: The methanol concentration in the mobile phase is gradually increased. γ-Strophanthin is typically eluted at a methanol concentration of around 20%.
-
Fraction Collection and Analysis: Fractions are collected throughout the elution process and analyzed for the presence of γ-strophanthin using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Recrystallization: The fractions containing pure γ-strophanthin are pooled, the solvent is evaporated, and the resulting solid is recrystallized from water to obtain pure crystalline γ-strophanthin.
Quantitative Data on Isolation
The yield of γ-strophanthin can vary depending on the plant source and the extraction and purification methods employed.
| Plant Source | Part Used | Extraction/Purification Method | Yield Data | Reference |
| Strophanthus gratus | Seeds (Mother Liquor) | Adsorption Chromatography on Diaion® HP 20 SS | From 20 g of dry substance, 2.12 g of pure g-strophanthin was obtained after recrystallization. | U.S. Patent 5,062,959 |
| Acokanthera schimperi | Wood | Not specified | The wood of twigs and roots yields 0.2% of ouabain. |
Cellular Mechanism of Action and Signaling Pathways
The primary molecular target of γ-strophanthin is the Na⁺/K⁺-ATPase, an enzyme crucial for maintaining the electrochemical gradients across the plasma membrane of most animal cells. While its inhibitory effect on the ion-pumping function of this enzyme is well-established, recent research has unveiled a more complex role for the Na⁺/K⁺-ATPase as a signal transducer.
The Na⁺/K⁺-ATPase Signaling Cascade
Binding of γ-strophanthin to the Na⁺/K⁺-ATPase initiates a cascade of intracellular signaling events that are independent of its effects on ion concentrations.[4] This signaling function is often localized to specific microdomains of the plasma membrane, such as caveolae.
The key steps in this signaling pathway are:
-
Binding and Conformational Change: γ-Strophanthin binds to a specific site on the α-subunit of the Na⁺/K⁺-ATPase.
-
Activation of Src Kinase: This binding event induces a conformational change in the Na⁺/K⁺-ATPase, leading to the activation of the non-receptor tyrosine kinase, Src.[5][6]
-
Transactivation of EGFR: Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR).[6]
-
Activation of the Ras/Raf/MEK/MAPK Cascade: The activated EGFR initiates the Ras/Raf/MEK/MAPK signaling cascade, a central pathway involved in cell growth, proliferation, and differentiation.[6]
-
Generation of Reactive Oxygen Species (ROS): The signaling cascade can also lead to the production of reactive oxygen species (ROS) by the mitochondria.[4][5]
-
Increase in Intracellular Calcium [Ca²⁺]i: The inhibition of the Na⁺/K⁺-ATPase's pumping function leads to an increase in intracellular sodium, which in turn reduces the activity of the Na⁺/Ca²⁺ exchanger, resulting in an elevation of intracellular calcium.[4] This increase in [Ca²⁺]i acts as a crucial second messenger.
Experimental Workflow for Studying Signaling Events
To investigate the effects of γ-strophanthin on intracellular signaling, a series of molecular biology techniques are employed.
Experimental Protocol: Western Blot Analysis of Src Phosphorylation
-
Cell Culture and Treatment: Plate cells (e.g., primary arterial smooth muscle cells) on culture dishes. Twenty-four hours before treatment, replace the growth medium with serum-free medium. Treat the cells with varying concentrations of γ-strophanthin for different time points.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of Src (e.g., anti-phospho-Src Tyr418). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize the results on X-ray film or with a digital imager.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated Src to the total amount of Src or a loading control (e.g., GAPDH or β-actin).
Conclusion
γ-Strophanthin (ouabain) has a rich history, from its use as an arrow poison to its current role as a critical tool in cardiovascular and cell signaling research. The isolation and purification of this compound, though challenging, have been well-established, enabling detailed investigations into its mechanism of action. The discovery of the Na⁺/K⁺-ATPase's signaling function, triggered by γ-strophanthin, has opened new avenues for understanding cellular communication and has implications for the development of novel therapeutics. This guide provides a foundational understanding of the key technical aspects related to the discovery and isolation of γ-strophanthin, intended to aid researchers in their ongoing exploration of this fascinating molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. New insights into the regulation of Na+,K+-ATPase by ouabain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ouabain - American Chemical Society [acs.org]
- 4. "Ouabain Interaction with Cardiac Na+/K+-ATPase Initiates Signal Cascad" by Jiang Liu, Jiang Tian et al. [mds.marshall.edu]
- 5. Na+-K+--ATPase-mediated signal transduction: from protein interaction to cellular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
The Biosynthesis of γ-Strophanthin (Ouabain): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
γ-Strophanthin, also known as ouabain, is a potent cardiac glycoside with a long history in traditional medicine and a growing interest in its role as an endogenous hormone. Its complex stereospecific structure, consisting of a highly oxygenated steroid aglycone (ouabagenin) and a rhamnose sugar moiety, presents a formidable challenge for chemical synthesis. Understanding its natural biosynthetic pathway is therefore crucial for potential biotechnological production and for elucidating its physiological and pathophysiological roles. This technical guide provides a comprehensive overview of the current understanding of the γ-strophanthin biosynthesis pathway, integrating findings from both plant and mammalian systems. It details the known and putative enzymatic steps, summarizes available quantitative data, outlines key experimental protocols, and provides visual representations of the core pathways and workflows.
Introduction
γ-Strophanthin (ouabain) is a cardiac glycoside that functions by inhibiting the Na+/K+-ATPase, a transmembrane ion pump essential for maintaining cellular electrochemical gradients.[1] This inhibition leads to an increase in intracellular calcium, which underlies its cardiotonic effects. While traditionally extracted from plants of the Strophanthus and Acokanthera genera, ouabain has also been identified as an endogenous steroid hormone in mammals, synthesized primarily in the adrenal cortex.[1][2] The biosynthetic pathway of γ-strophanthin is a complex, multi-step process that begins with cholesterol and involves a series of enzymatic modifications to the steroid nucleus, followed by glycosylation. While the early steps of the pathway are well-established and share similarities with other steroid hormone biosynthesis, the later steps, particularly the extensive hydroxylations and lactone ring formation, are less well-characterized and are the subject of ongoing research.
The Biosynthetic Pathway of γ-Strophanthin (Ouabain)
The biosynthesis of γ-strophanthin can be conceptually divided into three main stages:
-
Formation of the Progesterone Precursor: This initial stage is common to the biosynthesis of all steroid hormones.
-
Modification of the Steroid Nucleus to form Ouabagenin: This involves a series of hydroxylation reactions and the formation of the characteristic butenolide ring.
-
Glycosylation: The final attachment of a rhamnose sugar to the ouabagenin core.
From Cholesterol to Progesterone
The biosynthesis of γ-strophanthin begins with cholesterol. The initial enzymatic steps leading to the formation of progesterone are well-characterized.
-
Step 1: Cholesterol to Pregnenolone: The rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone. This reaction is catalyzed by the Cholesterol Side-Chain Cleavage Enzyme , a cytochrome P450 enzyme also known as CYP11A1 .[3][4] This enzyme is located in the inner mitochondrial membrane.[4]
-
Step 2: Pregnenolone to Progesterone: Pregnenolone is then converted to progesterone by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (HSD3B) .[3] This enzyme catalyzes both the dehydrogenation of the 3β-hydroxyl group and the isomerization of the Δ5 double bond to the Δ4 position.[5]
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. The synthesis of cardenolide and bufadienolide aglycones, and related steroids bearing a heterocyclic subunit - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Metabolomics analysis reveals cytotoxic effects of ouabain towards psoriatic keratinocytes via impairment of glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of 3β-hydroxysteroid dehydrogenase activity using progesterone and androgen receptors-mediated transactivation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of γ-Strophanthin on Na+/K+-ATPase
For Researchers, Scientists, and Drug Development Professionals
Abstract
γ-Strophanthin, more commonly known as ouabain, is a cardiac glycoside that has been a subject of intense scientific scrutiny for its dual role as a potent inhibitor of the Na+/K+-ATPase ion pump and a modulator of intracellular signaling cascades. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of γ-strophanthin on the Na+/K+-ATPase. It delves into the specifics of its binding site, the conformational changes induced in the enzyme, and the subsequent downstream signaling events. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the intricate interplay between γ-strophanthin and this essential enzyme.
Introduction to Na+/K+-ATPase
The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein found in all animal cells.[1] It belongs to the P-type ATPase family of ion pumps.[1] The enzyme is a heterodimer consisting of a catalytic α-subunit and a regulatory β-subunit.[2] The α-subunit is responsible for the ion transport and ATP hydrolysis and contains the binding sites for Na+, K+, ATP, and cardiac glycosides like γ-strophanthin.[1][3] The β-subunit is crucial for the structural and functional maturation of the α-subunit and its transport to the plasma membrane.
The primary function of the Na+/K+-ATPase is to maintain the electrochemical gradients of sodium and potassium ions across the cell membrane by actively transporting three Na+ ions out of the cell and two K+ ions into the cell for each molecule of ATP hydrolyzed.[1] This ion transport is fundamental for numerous physiological processes, including nerve impulse transmission, muscle contraction, and the regulation of cell volume.
The Na+/K+-ATPase cycles through two principal conformational states, designated E1 and E2.[4] In the E1 conformation, the ion-binding sites have a high affinity for intracellular Na+. Following Na+ binding and ATP-dependent phosphorylation, the enzyme transitions to the E2 conformation, where the ion-binding sites are exposed to the extracellular side and have a high affinity for K+.[4]
The Binding of γ-Strophanthin to Na+/K+-ATPase
γ-Strophanthin exerts its effects by binding to a specific site on the extracellular face of the α-subunit of the Na+/K+-ATPase. This binding is highly specific and occurs with high affinity, particularly when the enzyme is in its phosphorylated E2 (E2-P) conformation. The binding pocket for γ-strophanthin is located deep within a transmembrane cleft formed by several transmembrane helices of the α-subunit.
The interaction between γ-strophanthin and the Na+/K+-ATPase is influenced by the extracellular potassium concentration. K+ ions compete with γ-strophanthin for binding to the E2-P state, thereby reducing the affinity of the enzyme for the cardiac glycoside.
Conformational Changes Induced by γ-Strophanthin
The binding of γ-strophanthin to the E2-P conformation of the Na+/K+-ATPase effectively locks the enzyme in this state. This stabilization of the E2-P conformation prevents the dephosphorylation and the subsequent conformational change back to the E1 state, which is necessary for the release of K+ into the cytoplasm and the continuation of the pumping cycle. Consequently, the ion-translocating function of the pump is inhibited.
Quantitative Data on γ-Strophanthin Interaction with Na+/K+-ATPase
The inhibitory potency of γ-strophanthin on Na+/K+-ATPase activity is quantified by its half-maximal inhibitory concentration (IC50), while its binding affinity is represented by the dissociation constant (Kd). These values can vary depending on the specific isoform of the Na+/K+-ATPase α-subunit and the experimental conditions.
| Parameter | Value | Cell/Tissue Type | Na+/K+-ATPase Isoform | Reference |
| IC50 | 0.08 µM | Vero cells | Not specified | [5] |
| IC50 | 0.23 µM | Porcine cerebral cortex | Not specified | [6] |
| Kd | 0.1 µM | Not specified | Binds to E2P conformation |
Downstream Signaling Pathways
Beyond its well-established role as a pump inhibitor, the binding of γ-strophanthin to Na+/K+-ATPase also initiates a cascade of intracellular signaling events. This signaling function is distinct from the ion transport inhibition and occurs at concentrations of γ-strophanthin that may only partially inhibit the pump.[7] The Na+/K+-ATPase, when bound by γ-strophanthin, acts as a receptor that can transduce signals across the plasma membrane.
A key event in this signaling cascade is the activation of the non-receptor tyrosine kinase Src.[8] The Na+/K+-ATPase and Src can form a functional signaling complex.[8] The binding of γ-strophanthin to the Na+/K+-ATPase alters the interaction between the two proteins, leading to the activation of Src.[8]
Activated Src can then trigger a variety of downstream pathways, including:
-
Transactivation of the Epidermal Growth Factor Receptor (EGFR): Activated Src can phosphorylate and activate the EGFR, initiating downstream signaling cascades typically associated with growth factors.[9][10]
-
Generation of Reactive Oxygen Species (ROS): The γ-strophanthin-Na+/K+-ATPase interaction can lead to the production of ROS, which act as second messengers in various signaling pathways.[11][12]
-
Activation of Mitogen-Activated Protein Kinases (MAPKs): The signaling cascade initiated by γ-strophanthin can lead to the activation of MAPK pathways, such as ERK1/2, which are involved in cell proliferation and differentiation.
-
Activation of Phospholipase C (PLC) and Protein Kinase C (PKC): These pathways can also be activated downstream of the initial γ-strophanthin binding event.[7]
These signaling events can ultimately lead to changes in gene expression and cellular responses such as cell growth, proliferation, and apoptosis.[13][14]
Visualizing the Mechanisms and Pathways
Mechanism of γ-Strophanthin Action on Na+/K+-ATPase
Caption: Mechanism of γ-Strophanthin Action on Na+/K+-ATPase.
Downstream Signaling Pathway of γ-Strophanthin
Caption: Downstream Signaling of γ-Strophanthin.
Experimental Protocols
Na+/K+-ATPase Activity Assay (Colorimetric)
This protocol measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The ouabain-sensitive portion of the ATPase activity is attributed to the Na+/K+-ATPase.
Materials:
-
Tissue homogenate or cell lysate containing Na+/K+-ATPase
-
Assay Buffer: 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4
-
Ouabain solution (1 mM)
-
ATP solution
-
Reagents for phosphate detection (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Prepare Reaction Mixtures:
-
Total ATPase activity: To a microplate well, add the sample (e.g., 50 µg of protein).
-
Ouabain-insensitive ATPase activity: To a separate well, add the sample and ouabain to a final concentration of 1 mM.
-
-
Initiate Reaction: Add ATP to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., SDS or acid).
-
Phosphate Detection: Add the colorimetric phosphate detection reagent to all wells.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.
-
Calculate Na+/K+-ATPase Activity: Subtract the ouabain-insensitive activity from the total ATPase activity to determine the specific Na+/K+-ATPase activity.[15][16][17]
Co-Immunoprecipitation of Na+/K+-ATPase and EGFR
This protocol is used to determine if two proteins, in this case, the Na+/K+-ATPase α-subunit and EGFR, physically associate within the cell, and how this association is affected by ouabain.
Materials:
-
Cultured cells (e.g., ADPKD cells)
-
Lysis buffer
-
Antibody against EGFR (for immunoprecipitation)
-
Antibody against the Na+/K+-ATPase α-subunit (for immunoblotting)
-
Protein A/G-agarose beads
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Treatment: Treat cells with or without γ-strophanthin (e.g., 3 nM ouabain) for a specified time.
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-EGFR antibody to form an antibody-antigen complex.
-
Add Protein A/G-agarose beads to the lysate to capture the antibody-antigen complexes.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
SDS-PAGE and Western Blotting:
-
Separate the eluted proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Probe the membrane with an antibody against the Na+/K+-ATPase α-subunit to detect its presence in the immunoprecipitated complex.[10]
-
Experimental Workflow for Investigating γ-Strophanthin-Induced Signaling
Caption: Workflow for Investigating γ-Strophanthin Signaling.
Conclusion
γ-Strophanthin's interaction with the Na+/K+-ATPase is a multifaceted process with significant physiological and pathological implications. Its ability to inhibit the pump's ion-translocating function by locking it in the E2-P conformation has been the basis of its historical use in medicine. However, the discovery of its role as a signaling molecule that can activate complex intracellular cascades has opened new avenues for research and drug development. Understanding the detailed molecular mechanisms of γ-strophanthin's action, from its binding kinetics to the intricacies of its downstream signaling pathways, is crucial for harnessing its therapeutic potential while mitigating its toxicity. This guide provides a foundational framework for researchers and drug development professionals to explore the complex biology of γ-strophanthin and its interaction with the Na+/K+-ATPase.
References
- 1. Protein Interaction and Na/K-ATPase-Mediated Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ouabain Binding Site in a Functioning Na+/K+ ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Solved Conformational changes in the shape of the | Chegg.com [chegg.com]
- 5. Ouabain | Na+/K+ ATPase | Tocris Bioscience [tocris.com]
- 6. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utoledo.edu [utoledo.edu]
- 8. molbiolcell.org [molbiolcell.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Ouabain activates the Na-K-ATPase signalosome to induce autosomal dominant polycystic kidney disease cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factors that influence the Na/K-ATPase signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Study of the Multimodal Effect of Na+/K+ ATPase Blocker Ouabain on the Tumor Microenvironment and Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. assaygenie.com [assaygenie.com]
- 17. mybiosource.com [mybiosource.com]
pharmacokinetics and pharmacodynamics of gamma-strophanthin
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Gamma-Strophanthin (Ouabain)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, more commonly known as ouabain, is a cardiac glycoside historically used as an arrow poison and later as a therapeutic agent for heart conditions.[1][2] Its potent and specific inhibition of the Na+/K+-ATPase pump makes it a valuable tool in physiological research and a subject of ongoing investigation for its therapeutic potential. This document provides a comprehensive technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of ouabain, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular mechanisms and signaling pathways to serve as a foundational resource for the scientific community.
Pharmacokinetics (PK)
The clinical use and therapeutic window of ouabain are largely dictated by its pharmacokinetic profile, which is characterized by poor oral absorption and predominantly renal clearance.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption : Ouabain exhibits very poor absorption from the gastrointestinal tract, with an oral bioavailability estimated at approximately 2.5%.[3] This necessitates parenteral administration for reliable therapeutic effects.[3]
-
Distribution : Following intravenous administration, plasma concentrations of ouabain decrease rapidly as the drug distributes to tissues.[4][5] It has a reported volume of distribution of 10 L/kg and a plasma protein binding of approximately 60%.[3][6]
-
Metabolism : The metabolism of ouabain is reported to occur in the liver, although specific pathways are not extensively detailed in the literature.[3]
-
Excretion : The primary route of elimination is via the kidneys.[4] The plasma half-life after intravenous administration is approximately 21-22 hours in humans.[3][4][5]
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for ouabain, compiled from studies in various species.
| Parameter | Value | Species | Route of Administration | Citation |
| Plasma Half-Life | 21 hours | Human | Intravenous | [4] |
| 18 hours | Dog | Intravenous | [4] | |
| 11 hours | Guinea Pig | Intravenous | [7] | |
| Oral Bioavailability | ~2.5% | Human | Oral | [3] |
| Volume of Distribution | 10 L/kg | Not Specified | Not Specified | [3] |
| Plasma Protein Binding | 60% | Human | Not Specified | [6] |
| Renal Clearance | 0.81 (Ratio to Creatinine Clearance) | Human | Intravenous | [4] |
Experimental Protocol: Determination of Ouabain Pharmacokinetics by Radioimmunoassay
A pivotal method for determining the pharmacokinetic profile of ouabain has been the use of a specific radioimmunoassay.
Objective : To measure the concentration of ouabain in plasma and urine over time to calculate its half-life and clearance rate.
Methodology :
-
Subject Population : Studies have been conducted in both canines and healthy human volunteers.[4][5]
-
Drug Administration : A single dose of ouabain (e.g., 0.025 mg/kg in dogs) is administered intravenously over a short period (e.g., 30 seconds).[5]
-
Sample Collection : Blood samples are drawn into heparinized tubes at multiple, predetermined time points (e.g., from 1 minute to 48 hours post-injection). Urine is also collected over specified intervals.[5]
-
Sample Processing : Plasma is separated from the blood samples by centrifugation.
-
Radioimmunoassay : The concentration of ouabain in plasma and urine samples is quantified using a competitive binding radioimmunoassay with high specificity and a sensitivity of less than 0.1 ng/mL.[4][5] This involves using a known quantity of radiolabeled ouabain (e.g., ³H-ouabain) and an antibody specific to ouabain.
-
Data Analysis : The resulting concentration-time data is plotted on a semilogarithmic scale. Pharmacokinetic parameters, such as elimination half-life, are calculated from the terminal exponential decline phase of the curve.[4][5]
Pharmacodynamics (PD)
The pharmacodynamic effects of ouabain stem from its direct interaction with the Na+/K+-ATPase enzyme, which has profound consequences on cellular ion homeostasis and signaling.
Primary Mechanism of Action: Na+/K+-ATPase Inhibition
Ouabain is a potent inhibitor of the Na+/K+-ATPase pump, an enzyme present on the plasma membrane of most animal cells.[1][8] This pump is critical for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane by actively transporting three Na+ ions out of the cell in exchange for two K+ ions entering the cell.[8]
Ouabain's inhibition of this pump leads to a cascade of events:
-
Increased Intracellular Sodium [Na+]i : The pump's failure to extrude Na+ causes its concentration inside the cell to rise.[2][8]
-
Reduced Na+/Ca2+ Exchanger (NCX) Activity : The increase in intracellular Na+ diminishes the electrochemical gradient that drives the NCX. The NCX normally extrudes calcium (Ca2+) from the cell.[1][8]
-
Increased Intracellular Calcium [Ca2+]i : With reduced NCX activity, intracellular Ca2+ levels accumulate.[1][2][8]
In cardiac muscle cells, this elevation in intracellular Ca2+ enhances the force of contraction, producing a positive inotropic effect .[6][8] This is the primary basis for its use in treating certain heart conditions like congestive heart failure.[2][6]
Signaling Pathways
Beyond its direct impact on ion transport, the binding of ouabain to Na+/K+-ATPase can trigger intracellular signaling cascades, acting as a receptor complex.[9] Low, non-toxic concentrations of ouabain have been shown to activate pathways involving Src kinase, which can then lead to the activation of the ERK1/2 and Akt pathways.[10] This signaling can influence a variety of cellular processes, including cell growth, proliferation, and apoptosis, independent of major changes in bulk intracellular ion concentrations.[2][11] Furthermore, ouabain can induce intracellular Ca2+ oscillations, which in turn can activate transcription factors like NF-κB.[12]
Quantitative Pharmacodynamic Parameters
The table below presents data related to the pharmacodynamic effects of ouabain.
| Parameter | Value | Tissue/System | Comments | Citation |
| Inotropic Effect | Maximal at 100 µM | Rat Heart (isolated) | Two components observed: high-sensitivity (10-20 nM) and low-sensitivity (10-20 µM). | [13] |
| Na+,K+-ATPase Inhibition (Ki) | ~10x lower in diaphragm vs. cardiac tissue | Guinea Pig | Affinity for the enzyme was ~8x higher in the diaphragm. | [14] |
| Therapeutic Window | Narrow | Human | High potential for toxicity, including cardiac arrhythmias. | [8] |
Experimental Protocol: Measurement of Inotropic Effect in Isolated Heart Tissue
The positive inotropic effect of ouabain is a key pharmacodynamic endpoint, often studied in ex vivo heart preparations.
Objective : To quantify the concentration-dependent effect of ouabain on myocardial contractility.
Methodology :
-
Tissue Preparation : Hearts are excised from laboratory animals (e.g., rats, guinea pigs) and specific tissues, such as ventricular strips or atria, are isolated.[14][15]
-
Experimental Setup : The tissue is mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at a constant temperature (e.g., 30°C) and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).[16]
-
Stimulation : The muscle tissue is stimulated to contract at a fixed frequency (e.g., 3.3 Hz) using platinum electrodes.[16]
-
Tension Measurement : The tissue is connected to a force-displacement transducer to measure isometric tension (both systolic and diastolic).
-
Drug Application : After an equilibration period, cumulative concentration-response curves are generated by adding ouabain to the organ bath in increasing concentrations.
-
Data Analysis : The change in systolic tension (force of contraction) is recorded at each concentration to determine parameters such as the maximal effect and the concentration required to produce 50% of the maximal effect (EC₅₀).[15]
Conclusion
This compound (ouabain) is a cardiac glycoside with a well-defined, potent pharmacodynamic mechanism centered on the inhibition of the Na+/K+-ATPase pump. This action leads to a positive inotropic effect, but also activates complex intracellular signaling pathways, highlighting a dual role as both an ion pump inhibitor and a signaling molecule. Its pharmacokinetic profile, marked by poor oral bioavailability and a relatively long half-life after intravenous injection, dictates its clinical administration and requires careful monitoring due to a narrow therapeutic window. The detailed understanding of its PK/PD relationship is crucial for its safe application in therapeutic contexts and its continued use as a vital tool in biomedical research.
References
- 1. Ouabain - Wikipedia [en.wikipedia.org]
- 2. What is Ouabain used for? [synapse.patsnap.com]
- 3. Ouabain - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pharmacokinetics of tritiated ouabain, digoxin and digitoxin in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Ouabain? [synapse.patsnap.com]
- 9. New insights into the regulation of Na+,K+-ATPase by ouabain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ouabain stimulates Na-K-ATPase through a sodium/hydrogen exchanger-1 (NHE-1)-dependent mechanism in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Study of the Multimodal Effect of Na+/K+ ATPase Blocker Ouabain on the Tumor Microenvironment and Malignant Cells [mdpi.com]
- 12. pnas.org [pnas.org]
- 13. Inotropic effect of ouabain in hypertrophied rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inotropic effects and Na+,K+-ATPase inhibition of ouabain in isolated guinea-pig atria and diaphragm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The inotropic effect of ouabain and its antagonism by dihydroouabain in rat isolated atria and ventricles in relation to specific binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Independence of the positive inotropic effect of ouabain from the inhibition of the heart Na+/K+ pump - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Gamma-Strophanthin (Ouabain) in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gamma-strophanthin, commonly known as ouabain, has long been recognized as a potent plant-derived cardiac glycoside. However, a significant body of research has established the existence of an endogenous counterpart in mammals, including humans. This endogenous ouabain (EO) is now considered a steroid hormone that plays a crucial role in various physiological and pathophysiological processes. It primarily acts by binding to the Na+/K+-ATPase, which functions not only as an ion pump but also as a signal transducer. This interaction triggers a cascade of intracellular signaling events, influencing cardiovascular function, renal physiology, and cell growth. This technical guide provides an in-depth overview of the current understanding of endogenous ouabain, focusing on its physiological concentrations, the methodologies for its detection, and the intricate signaling pathways it modulates. The controversy surrounding its exact structure and endogenous nature is also addressed, providing a balanced perspective for researchers in the field.
Quantitative Data on Endogenous Ouabain Concentrations
The concentration of endogenous ouabain varies depending on the mammalian species, tissue, and physiological or pathological state. The following tables summarize the reported quantitative data from various studies.
Table 1: Endogenous Ouabain Concentrations in Human Plasma
| Condition | Concentration Range (nmol/L) | Mean Concentration (nmol/L) | Citation(s) |
| Healthy Control Subjects | 0.05 - 0.77 | 0.44 ± 0.20 | [1][2][3] |
| Essential Hypertension | 0.52 - 2.43 | - | [4] |
| Congestive Heart Failure | 0.17 - 8.76 | 1.52 - 1.59 | [2][5] |
Table 2: Endogenous Ouabain-Like Factor (OLF) Concentrations in Rat Tissues and Plasma
| Strain | Tissue/Fluid | Concentration | Citation(s) |
| Milan Hypertensive Strain (MHS) | Hypothalamus | Higher than MNS | [1][6] |
| Milan Hypertensive Strain (MHS) | Hypophysis | Higher than MNS | [1][6] |
| Milan Hypertensive Strain (MHS) | Plasma | Higher than MNS | [1][6] |
| Milan Normotensive Strain (MNS) | Hypothalamus | Lower than MHS | [1][6] |
| Milan Normotensive Strain (MNS) | Hypophysis | Lower than MNS | [1][6] |
| Milan Normotensive Strain (MNS) | Plasma | Lower than MHS | [1][6] |
| DOCA-Salt Hypertensive Rats | Plasma | 9-fold higher than controls | [3] |
Note: The controversy regarding the exact identity of endogenous ouabain persists, with some studies using the term "ouabain-like factor" (OLF). The methods of detection (immunoassay vs. mass spectrometry) can also yield different results.[7]
Experimental Protocols
Accurate detection and quantification of endogenous ouabain are critical for research in this field. The two primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunological assay for the quantification of endogenous ouabain.
Protocol:
-
Sample Preparation:
-
Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge at 1000 × g for 15 minutes at 2-8°C within 30 minutes of collection.
-
Collect the plasma (supernatant) for analysis. For other biological fluids like urine or cell culture supernatants, centrifuge to remove impurities.[8]
-
For tissue samples, homogenize the tissue in an appropriate buffer and centrifuge to collect the supernatant.
-
Acidify the sample to dissociate ouabain from binding proteins.
-
Perform solid-phase extraction (SPE) using a C18 column to purify and concentrate the ouabain-like compounds.[9]
-
-
ELISA Procedure (Competitive ELISA):
-
Coat a 96-well microplate with a capture antibody specific for ouabain.
-
Wash the plate to remove unbound antibody.
-
Add blocking buffer to prevent non-specific binding.
-
Add prepared standards and samples to the wells, followed by the addition of a known amount of enzyme-conjugated ouabain (e.g., HRP-ouabain).
-
Incubate for 60 minutes at 37°C. During this incubation, endogenous ouabain in the sample competes with the enzyme-conjugated ouabain for binding to the capture antibody.[8]
-
Wash the plate multiple times to remove unbound reagents.[8]
-
Add the substrate solution (e.g., TMB). The enzyme converts the substrate into a colored product.
-
Incubate for a specified time (e.g., 15 minutes) at 37°C in the dark.[8]
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of endogenous ouabain in the sample.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity for the quantification of endogenous ouabain, helping to address the specificity concerns associated with immunoassays.[7]
Protocol:
-
Sample Preparation:
-
Plasma or other biological fluid samples are subjected to solid-phase extraction (SPE) for purification and concentration. Oasis® MAX or HLB SPE cartridges can be used.[10]
-
The extracted samples are then evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separation (e.g., ZORBAX Extend-C18).[11]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed.[11][12]
-
Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.[11][12]
-
Injection Volume: A small volume of the prepared sample (e.g., 30-50 µL) is injected into the LC system.[11][12]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.[12]
-
Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for ouabain.
-
Quantification: The concentration of endogenous ouabain is determined by comparing the peak area of the analyte in the sample to a standard curve generated with known concentrations of an authentic ouabain standard. The use of a stable isotope-labeled internal standard is recommended for accurate quantification.
-
Signaling Pathways
Endogenous ouabain exerts its effects by binding to the α-subunit of the Na+/K+-ATPase. This interaction not only inhibits the ion-pumping function of the enzyme but also activates it as a signal transducer, initiating a complex network of intracellular signaling cascades.
Na+/K+-ATPase-Src Kinase Signaling Cascade
A primary signaling pathway activated by endogenous ouabain involves the non-receptor tyrosine kinase, Src.
-
Initiation: Ouabain binding to the Na+/K+-ATPase induces a conformational change in the enzyme.
-
Src Activation: This conformational change leads to the recruitment and activation of Src kinase, which forms a signaling complex with the Na+/K+-ATPase.[13][14]
-
Downstream Effectors: Activated Src can then phosphorylate a variety of downstream targets, including:
-
Epidermal Growth Factor Receptor (EGFR): Src can transactivate the EGFR, leading to the activation of the Ras-Raf-MEK-ERK1/2 pathway, which is involved in cell growth and proliferation.[15]
-
Phospholipase C (PLC): Src can activate PLC-γ1, which in turn leads to the activation of Protein Kinase C (PKC), particularly the PKCε isoform. This pathway is implicated in cardioprotection.[13]
-
RhoA/ROCK Pathway: This pathway can be activated downstream of Src, influencing the actin cytoskeleton and cell adhesion.
-
Caption: Na+/K+-ATPase-Src Kinase Signaling Pathway.
Intracellular Calcium Signaling
Endogenous ouabain significantly impacts intracellular calcium ([Ca2+]i) homeostasis through both direct and indirect mechanisms.
-
Inhibition of Na+/K+-ATPase: The inhibition of the Na+/K+-ATPase leads to an increase in intracellular sodium ([Na+]i).
-
Na+/Ca2+ Exchanger (NCX): The elevated [Na+]i reduces the driving force for the forward mode of the NCX, which normally extrudes Ca2+ from the cell. This can lead to a decrease in Ca2+ efflux and, in some cases, a reversal of the NCX, causing Ca2+ influx.[16]
-
Signaling-Mediated Ca2+ Release: Ouabain can also trigger the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum, through signaling pathways involving inositol trisphosphate (IP3) receptors (IP3R) and ryanodine receptors (RyR). This can lead to Ca2+ oscillations and activation of Ca2+-dependent enzymes like PKC and transcription factors like NF-κB.[17]
Caption: Intracellular Calcium Signaling Pathway.
Experimental Workflow for Endogenous Ouabain Analysis
The following diagram illustrates a typical workflow for the analysis of endogenous ouabain from biological samples.
Caption: Experimental Workflow for Endogenous Ouabain Analysis.
Conclusion
The discovery of endogenous ouabain has opened up new avenues for understanding the complex regulation of cardiovascular and renal function. While the debate over its precise identity continues, its physiological and pathological significance is increasingly recognized. The ability of endogenous ouabain to act as a hormone, modulating intracellular signaling pathways through the Na+/K+-ATPase, highlights a novel mechanism of cellular regulation. For researchers and drug development professionals, a thorough understanding of the methodologies for its detection and the intricacies of its signaling cascades is paramount for advancing research and developing novel therapeutic strategies targeting this important endogenous molecule. Further research is warranted to fully elucidate the biosynthetic pathway of endogenous ouabain and to explore its therapeutic potential.
References
- 1. Ouabain-like factor quantification in mammalian tissues and plasma: comparison of two independent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elevated concentrations of endogenous ouabain in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. No endogenous ouabain is detectable in human plasma by ultra-sensitive UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.elabscience.com [file.elabscience.com]
- 9. Inhibition of endogenous ouabain by atrial natriuretic peptide is a guanylyl cyclase independent effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of a UHPLC-ESI-MS/MS Method for Quantification of Oleandrin and Other Cardiac Glycosides and Evaluation of Their Levels in Herbs and Spices from the Belgian Market [mdpi.com]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. orbi.uliege.be [orbi.uliege.be]
- 13. Ouabain triggers preconditioning through activation of the Na+,K+-ATPase signaling cascade in rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. utoledo.edu [utoledo.edu]
- 15. utoledo.edu [utoledo.edu]
- 16. Effect of ouabain on calcium signaling in rodent brain: A systematic review of in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Physiological Role of γ-Strophanthin (Endogenous Ouabain) in the Human Body: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
γ-Strophanthin, commonly known as ouabain, has transitioned from a plant-derived toxin to a subject of intense investigation as a potential endogenous signaling molecule in mammals, including humans. The discovery of an ouabain-like compound in human plasma has sparked a debate that continues to this day, with significant implications for our understanding of cardiovascular and renal physiology. This technical guide provides a comprehensive overview of the physiological role of endogenous ouabain, detailing its proposed mechanism of action, the intricate signaling pathways it modulates, and its physiological and pathophysiological relevance. We present quantitative data on its physiological concentrations and binding affinities, detail key experimental methodologies, and offer a balanced perspective on the ongoing controversy surrounding its existence and function.
Introduction: The Enigma of Endogenous Ouabain
For decades, ouabain was primarily known as a potent inhibitor of the Na+/K+-ATPase, a critical ion pump responsible for maintaining electrochemical gradients across the cell membrane. The groundbreaking discovery of an ouabain-like substance in human circulation suggested a novel role for this molecule as an endogenous hormone.[1][2] Proponents of the "endogenous ouabain" (EO) hypothesis suggest it is an adrenocortical steroid hormone involved in the regulation of sodium balance, vascular tone, and blood pressure.[3] However, the identity and even the existence of EO remain contentious, with some studies utilizing highly sensitive mass spectrometry techniques failing to detect authentic ouabain in human plasma.[4][5] This guide will navigate the complexities of this field, presenting the evidence for and against the physiological role of endogenous ouabain.
Primary Mechanism of Action: Inhibition of Na+/K+-ATPase
The cornerstone of ouabain's physiological effects is its specific binding to and inhibition of the Na+/K+-ATPase. This enzyme, composed of α and β subunits, is essential for cellular function. Ouabain binds to a specific site on the extracellular face of the α subunit.[6] In humans, there are four α isoforms (α1, α2, α3, and α4), each with distinct tissue distribution and potential sensitivity to ouabain.[6]
The inhibition of the Na+/K+-ATPase leads to an increase in intracellular sodium concentration ([Na+]i). This alteration in the sodium gradient subsequently affects the activity of the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium concentration ([Ca2+]i). This rise in intracellular calcium is the fundamental mechanism behind the positive inotropic effect of cardiac glycosides like ouabain on the heart muscle.[1][4]
Quantitative Data
Physiological Concentrations of Endogenous Ouabain
The reported physiological concentrations of endogenous ouabain in human plasma vary significantly, largely due to the different detection methods employed. Immunoassays have reported concentrations in the picomolar to nanomolar range, while some mass spectrometry-based methods have failed to detect it at all.[4][7][8]
Table 1: Reported Concentrations of Endogenous Ouabain in Human Plasma
| Condition | Concentration Range (pmol/L) | Detection Method | Reference(s) |
| Healthy Controls | 60 - 530 | Immunoassay | [4][8] |
| Healthy Controls | 160 - 770 | Immunoassay | [7] |
| Congestive Heart Failure | 170 - 8760 | Immunoassay | [7] |
| Essential Hypertension | 520 - 2430 | Immunoassay | [9] |
| Healthy Controls & Heart Failure | Not Detected (<1.7) | UPLC-MS/MS | [4][8] |
Binding Affinity of Ouabain to Human Na+/K+-ATPase Isoforms
The sensitivity of different tissues to ouabain is determined by the specific Na+/K+-ATPase α isoform expressed and its binding affinity for the molecule.
Table 2: Binding Affinity (Kd and IC50) of Ouabain for Na+/K+-ATPase Isoforms
| Isoform | Species | Kd (nM) | IC50 (nM) | Reference(s) |
| α1 | Human | 5.1 | - | [10] |
| α2 | Human | 17.9 | - | [10] |
| α1 | Canine | - | 15 | [8] |
| α3 | Porcine | - | 15 | [8] |
| α1 | Rat | - | ~100,000 | [11] |
Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates higher affinity. IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Signaling Pathways Modulated by Ouabain
Beyond its direct impact on ion transport, ouabain is now recognized as a signaling molecule that can activate complex intracellular cascades, often at concentrations that do not cause significant inhibition of the Na+/K+-ATPase.[2] This signaling function is mediated by the Na+/K+-ATPase acting as a receptor.
The Na+/K+-ATPase-Src Kinase Signaling Complex
A key discovery in ouabain signaling was the identification of a functional complex between the Na+/K+-ATPase and the non-receptor tyrosine kinase, Src.[12][13] Binding of ouabain to the Na+/K+-ATPase induces a conformational change that activates Src.[12] This activation is a central node for a multitude of downstream signaling events.
Downstream Signaling Cascades
Activated Src kinase serves as a launchpad for several interconnected signaling pathways:
-
Ras-Raf-MEK-ERK Pathway: Src activation can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates the Ras-Raf-MEK-ERK (MAPK) signaling cascade.[14] This pathway is crucial for cell growth, proliferation, and differentiation.
-
Phospholipase C (PLC) and Calcium Signaling: Ouabain can stimulate PLC, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[15] IP3 triggers the release of calcium from intracellular stores, contributing to the complex intracellular calcium oscillations observed in response to ouabain.[4][15]
-
PI3K/Akt Pathway: Ouabain has also been shown to activate the Phosphatidylinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and proliferation.[16] Interestingly, this activation appears to be independent of Src in some contexts.[13]
Physiological Roles
Cardiovascular System
Endogenous ouabain is implicated in the regulation of vascular tone and blood pressure. By increasing intracellular calcium in vascular smooth muscle cells, it can lead to vasoconstriction.[14][17] Studies have shown a correlation between elevated levels of immunoreactive ouabain and hypertension in some individuals.[3][9] However, the direct causal link remains a subject of investigation.
Renal System and Natriuresis
The role of endogenous ouabain as a natriuretic hormone is a central aspect of the hypothesis surrounding its function. By inhibiting Na+/K+-ATPase in the renal tubules, ouabain could decrease sodium reabsorption, leading to increased sodium excretion (natriuresis).[2][6] This would play a role in the long-term regulation of blood pressure and fluid balance. However, some studies have shown that salt restriction, rather than salt loading, is associated with a rise in plasma EO levels, challenging the traditional view of it being a natriuretic hormone.[2]
The Controversy: Does Endogenous Ouabain Exist?
The existence of a physiologically relevant endogenous ouabain is a topic of significant debate.
Arguments for its existence:
-
Immunoassay Data: Numerous studies using radioimmunoassays (RIAs) and enzyme-linked immunosorbent assays (ELISAs) have consistently detected an ouabain-like immunoreactive substance in human plasma and tissues.[1][7][9]
-
Biological Activity: Extracts of human plasma containing this immunoreactive substance have been shown to inhibit Na+/K+-ATPase activity and exhibit biological effects consistent with ouabain.[9]
-
Adrenal Secretion: Studies have suggested that the adrenal gland is a source of endogenous ouabain, with higher concentrations found in adrenal venous blood compared to peripheral blood.[18]
Arguments against its existence and for caution:
-
Mass Spectrometry Data: Several studies using highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) have failed to detect authentic ouabain in human plasma, even in patients with conditions where immunoassays show high levels.[4][5][8]
-
Antibody Cross-Reactivity: Critics argue that the antibodies used in immunoassays may cross-react with other structurally similar endogenous steroids, leading to false-positive results.[4][5]
-
Structural Isomers: Some researchers propose that the endogenous compound may be an isomer of ouabain, which would explain the immunoreactivity but also the discrepancies with mass spectrometry data for authentic ouabain.[3]
Experimental Protocols
Measurement of Endogenous Ouabain by Radioimmunoassay (RIA)
Principle: This is a competitive binding assay where endogenous ouabain in a sample competes with a fixed amount of radiolabeled ouabain for binding to a limited amount of anti-ouabain antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of ouabain in the sample.
General Protocol:
-
Sample Preparation: Plasma or tissue extracts are often subjected to a solid-phase extraction (e.g., using a C18 column) to concentrate the analyte and remove interfering substances.
-
Assay Setup:
-
A standard curve is prepared using known concentrations of unlabeled ouabain.
-
Samples, standards, and a radiolabeled ouabain tracer (e.g., ³H-ouabain) are added to tubes containing a specific anti-ouabain antibody.
-
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Antigen: A separation step (e.g., using a secondary antibody or charcoal) is performed to separate the antibody-bound ouabain from the free ouabain.
-
Counting: The radioactivity of the bound fraction is measured using a scintillation counter.
-
Data Analysis: A standard curve is generated by plotting the percentage of bound radiolabel against the concentration of the standards. The concentration of ouabain in the samples is then determined by interpolation from this curve.
Measurement of Ouabain by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: This method provides high specificity and sensitivity for the detection and quantification of ouabain. It involves chromatographic separation of the analyte from the sample matrix followed by mass spectrometric detection based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.
General Protocol:
-
Sample Preparation:
-
An internal standard (e.g., a stable isotope-labeled ouabain) is added to the plasma sample.
-
Proteins are precipitated (e.g., with acetonitrile or trichloroacetic acid).
-
The supernatant is subjected to solid-phase extraction for further purification and concentration.
-
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system (e.g., UPLC) equipped with a suitable column (e.g., C18) to separate ouabain from other components. A gradient elution with solvents like water and acetonitrile, often with an acid modifier like formic acid, is typically used.
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into the mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of ouabain is selected and fragmented, and a specific product ion is monitored for quantification.
-
-
Data Analysis: The concentration of ouabain in the sample is determined by comparing the peak area ratio of the analyte to the internal standard with a calibration curve prepared with known concentrations of ouabain.
Measurement of Na+/K+-ATPase Activity
Principle: The activity of Na+/K+-ATPase is determined by measuring the rate of ATP hydrolysis, which is quantified by the amount of inorganic phosphate (Pi) released. The ouabain-sensitive activity is calculated as the difference between the total ATPase activity and the activity in the presence of a saturating concentration of ouabain.
General Protocol:
-
Membrane Preparation: Cell or tissue homogenates are prepared, and membrane fractions rich in Na+/K+-ATPase are isolated by differential centrifugation.
-
Assay Reaction:
-
Two sets of reaction mixtures are prepared. Both contain buffer, MgCl₂, NaCl, and KCl. One set also contains ouabain to inhibit Na+/K+-ATPase activity.
-
The membrane preparation is added to the reaction mixtures and pre-incubated.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined time at a specific temperature (e.g., 37°C).
-
-
Stopping the Reaction: The reaction is stopped by adding a solution that denatures the enzyme (e.g., trichloroacetic acid).
-
Phosphate Determination: The amount of inorganic phosphate released is measured colorimetrically (e.g., using the Fiske-Subbarow method or a malachite green-based assay).
-
Calculation: The Na+/K+-ATPase activity is calculated as the difference in phosphate released in the absence and presence of ouabain and is typically expressed as nmol Pi/mg protein/min.
Conclusion and Future Directions
The concept of endogenous ouabain has opened up a fascinating and complex area of physiological research. While its existence as an authentic circulating hormone remains a subject of debate, the signaling capabilities of the Na+/K+-ATPase in response to ouabain are well-established and have profound implications for cellular function. For researchers and drug development professionals, understanding these signaling pathways offers potential new therapeutic targets for cardiovascular and renal diseases.
Future research must focus on definitively resolving the controversy surrounding the identity of the endogenous ouabain-like substance. The development of highly specific and sensitive analytical methods is paramount. Furthermore, elucidating the precise molecular mechanisms by which ouabain modulates signaling pathways and the physiological consequences of these actions will be crucial for translating this knowledge into clinical applications. The story of endogenous ouabain is a compelling example of how a long-known molecule can continue to reveal new and unexpected biological roles.
References
- 1. Endogenous Ouabain: Recent Advances and Controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. No endogenous ouabain is detectable in human plasma by ultra-sensitive UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Ouabain-Sensitive α1 Na,K-ATPase Enhances Natriuretic Response to Saline Load - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Binding of ouabain and human ouabainlike substance to different Na+, K+-ATPase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. Cell Signaling Associated with Na+/K+-ATPase: Activation of Phosphatidylinositide 3-Kinase IA/Akt by Ouabain Is Independent of Src - PMC [pmc.ncbi.nlm.nih.gov]
- 14. utoledo.edu [utoledo.edu]
- 15. Liquid chromatography mass spectrometric analysis of ouabainlike factor in biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 18. Endogenous Ouabain: Recent Advances and Controversies - PubMed [pubmed.ncbi.nlm.nih.gov]
Gamma-Strophanthin (Ouabain) as a Cardiac Glycoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-strophanthin, also known as ouabain, is a potent cardiac glycoside that has been a subject of extensive research due to its profound physiological effects. Historically used as an arrow poison and later as a therapeutic agent for heart conditions, its primary mechanism of action involves the specific inhibition of the Na+/K+-ATPase, a ubiquitous ion pump essential for maintaining cellular electrochemical gradients. This inhibition leads to a cascade of events, including an increase in intracellular sodium and calcium concentrations, resulting in a positive inotropic effect on the heart muscle. Beyond its classical role in ion transport modulation, ouabain is now recognized as a signaling molecule that can trigger various intracellular pathways, influencing cell growth, proliferation, and apoptosis. This technical guide provides an in-depth overview of the core pharmacology of this compound, detailing its mechanism of action, quantitative parameters of its interaction with Na+/K+-ATPase, experimental protocols for its study, and the intricate signaling pathways it modulates.
Mechanism of Action
The principal molecular target of this compound is the α-subunit of the Na+/K+-ATPase (sodium-potassium pump).[1][2] By binding to a specific site on the extracellular face of the pump, ouabain inhibits its enzymatic activity.[3] This inhibition disrupts the transport of three sodium ions out of the cell and two potassium ions into the cell, a process vital for maintaining the resting membrane potential and various cellular functions.[1]
The inhibition of the Na+/K+-ATPase leads to an accumulation of intracellular sodium ([Na+]i). This elevated [Na+]i alters the electrochemical gradient for the sodium-calcium exchanger (NCX), causing it to work in a reverse mode.[4] Consequently, calcium ions are extruded less efficiently, leading to an increase in the intracellular calcium concentration ([Ca2+]i).[4][5] In cardiac myocytes, this elevation in cytosolic calcium enhances the contractility of the heart muscle, a phenomenon known as a positive inotropic effect.[4]
Beyond this canonical pathway, ouabain has been shown to initiate intracellular signaling cascades independent of significant changes in bulk intracellular sodium and calcium concentrations.[6] Binding of ouabain to the Na+/K+-ATPase can induce conformational changes in the enzyme, allowing it to act as a signal transducer that interacts with neighboring proteins to activate downstream pathways.[7][8]
Quantitative Data
The interaction of this compound with Na+/K+-ATPase and its subsequent cellular effects can be quantified by several parameters. The following tables summarize key quantitative data from various studies.
| Parameter | Value | Cell Type/Tissue | Species | Reference(s) |
| IC50 | ||||
| Na+/K+-ATPase Activity | 15 nM | Canine kidney α1, Porcine cerebral cortex α3 | Canine, Porcine | [9] |
| 7.0 ± 2.5 nM | Human heart (very high affinity site) | Human | [10] | |
| 81 ± 11 nM | Human heart (high affinity site) | Human | [10] | |
| 48,000 nM | Rat Na+/K+-ATPase α1 isoform | Rat | [11] | |
| 58 nM | Rat Na+/K+-ATPase α2 isoform | Rat | [11] | |
| Kd (Dissociation Constant) | ||||
| 3H-ouabain binding | 3.6 ± 1.6 nM | Human heart (very high affinity site) | Human | [10] |
| 17 ± 6 nM | Human heart (high affinity site) | Human | [10] | |
| Plasma Concentration | ||||
| Basal level in mice | ~300 pM | Plasma | Mouse | [11] |
Table 1: Inhibition and Binding Affinity of Ouabain for Na+/K+-ATPase. This table presents the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values for ouabain's interaction with Na+/K+-ATPase from different sources and isoforms.
| Effect | Ouabain Concentration | Cell Type | Observations | Reference(s) |
| Increased [Ca2+]i | 100 nM | Mouse thymocytes | Increase of ~78 nM, dependent on both intracellular and extracellular Ca2+ pools. | [12] |
| Increased Diastolic [Ca2+]i | 1-100 µM | Rat cardiac myocytes | Dose-dependent increase. | [5] |
| [Ca2+]i Oscillations | Doses causing partial Na+/K+-ATPase inhibition | Renal epithelial cells | Induced regular, low-frequency oscillations. | [1] |
| Increased Reactive Oxygen Species (ROS) | 100 nM | A549, Hela, HCT116 cells | Significant increase in ROS production. | |
| Activation of ERK1/2 and CREB | 30 nM | Human iPSC-derived neurons | Activation of signaling pathways at non-toxic concentrations. | [13] |
Table 2: Dose-Response Effects of Ouabain on Intracellular Ion Concentrations and Signaling Events. This table summarizes the effects of different concentrations of ouabain on intracellular calcium levels and other signaling molecules.
Experimental Protocols
Measurement of Na+/K+-ATPase Activity
A common method to determine Na+/K+-ATPase activity is by measuring the rate of ATP hydrolysis through the quantification of inorganic phosphate (Pi) released. The ouabain-sensitive portion of the ATPase activity is considered to be the Na+/K+-ATPase activity.
Protocol Outline:
-
Membrane Preparation: Isolate crude plasma membranes from the tissue or cells of interest. This can be achieved through homogenization followed by differential centrifugation.
-
Reaction Mixture: Prepare two sets of reaction mixtures.
-
Total ATPase activity: Contains buffer (e.g., 30 mM imidazole-HCl), NaCl, KCl, and MgCl2.
-
Ouabain-insensitive ATPase activity: Same as the total activity mixture but includes a high concentration of ouabain (e.g., 1 mM) to inhibit Na+/K+-ATPase.
-
-
Enzyme Reaction:
-
Add the membrane preparation to both reaction mixtures.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a solution like trichloroacetic acid.
-
-
Phosphate Determination:
-
Centrifuge the samples to pellet the protein.
-
Measure the amount of inorganic phosphate in the supernatant using a colorimetric method, such as the Fiske-Subbarow method, which involves the formation of a colored phosphomolybdate complex.
-
-
Calculation: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.[14]
Measurement of Intracellular Calcium Concentration ([Ca2+]i)
The fluorescent indicator Fura-2 AM is widely used for ratiometric measurement of intracellular calcium.
Protocol Outline:
-
Cell Culture: Plate cells on glass coverslips suitable for microscopy.
-
Dye Loading:
-
Prepare a loading solution containing Fura-2 AM (typically 2-5 µM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with a small amount of Pluronic F-127 to aid in dye solubilization.
-
Incubate the cells with the Fura-2 AM loading solution at room temperature or 37°C for 30-60 minutes in the dark.
-
-
Washing: Wash the cells with fresh buffer to remove extracellular dye.
-
Imaging:
-
Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 loaded cells alternately at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).
-
Capture the fluorescence emission at ~510 nm.
-
-
Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is calculated. This ratio is proportional to the intracellular calcium concentration and can be calibrated to give absolute calcium concentrations.[12][15][16][17][18]
Western Blot Analysis of ERK Phosphorylation
This protocol is used to detect the activation of the ERK/MAPK signaling pathway by assessing the phosphorylation status of ERK1/2.
Protocol Outline:
-
Cell Treatment: Treat cultured cells with ouabain at the desired concentrations and for various time points.
-
Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the Bradford or BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK1/2. The p-ERK signal is then normalized to the total ERK signal.[19][20][21][22]
Signaling Pathways
As a signaling molecule, this compound activates several intracellular pathways, primarily through the Na+/K+-ATPase acting as a receptor. Two of the most well-characterized pathways are the EGFR-Src-MAPK cascade and the PI3K-Akt pathway.
The EGFR-Src-MAPK Signaling Pathway
Binding of ouabain to the Na+/K+-ATPase can induce the formation of a signaling complex, often within specialized membrane microdomains called caveolae.[4][23] This leads to the activation of the non-receptor tyrosine kinase Src.[24] Activated Src can then transactivate the epidermal growth factor receptor (EGFR), leading to the recruitment of adaptor proteins like Grb2 and the subsequent activation of the Ras/Raf/MEK/ERK (MAPK) cascade.[20][24] This pathway is implicated in the regulation of gene expression and cell growth.[8]
Caption: Ouabain-induced EGFR-Src-MAPK signaling cascade.
The PI3K-Akt Signaling Pathway
In parallel to the MAPK pathway, ouabain binding to the Na+/K+-ATPase can also lead to the activation of phosphatidylinositol 3-kinase (PI3K).[25] This is thought to occur through the interaction of the Na+/K+-ATPase with the p85 regulatory subunit of PI3K. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to recruit and activate Akt (also known as protein kinase B), a key regulator of cell survival, growth, and metabolism.[25]
Caption: Ouabain-induced PI3K-Akt signaling pathway.
Structure-Activity Relationship
The biological activity of this compound is intrinsically linked to its chemical structure, which consists of a steroid nucleus (aglycone or genin) and a sugar moiety.
-
Steroid Nucleus: The U-shaped stereochemistry of the A/B and C/D cis-fused rings is crucial for activity.[1] The lactone ring at the C-17 position is also essential for binding to the Na+/K+-ATPase.[1]
-
Sugar Moiety: The rhamnose sugar attached at the C-3 position of the steroid core plays a significant role in the molecule's affinity and inhibitory action.[5][24] The sugar moiety is thought to be critical for closing the access pathway for the cardiac glycoside to its binding site on the Na+/K+-ATPase.[5] While the aglycone alone can bind to the pump, the presence of the sugar significantly enhances the inhibitory potency.[5][24]
Conclusion
This compound (ouabain) is a multifaceted cardiac glycoside with well-defined effects on cardiac contractility and a growing repertoire of signaling functions. Its ability to inhibit the Na+/K+-ATPase and simultaneously act as a signaling molecule makes it a valuable tool for research and a compound of continued interest in drug development. A thorough understanding of its quantitative pharmacology, the experimental methods for its study, and the intricate signaling pathways it governs is essential for professionals in the fields of cardiovascular research, cell biology, and pharmacology. This guide provides a foundational overview of these core aspects, serving as a resource for further investigation and application.
References
- 1. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Ouabain assembles signaling cascades through the caveolar Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Structural View on the Functional Importance of the Sugar Moiety and Steroid Hydroxyls of Cardiotonic Steroids in Binding to Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mds.marshall.edu [mds.marshall.edu]
- 6. Ouabain activates the Na-K-ATPase signalosome to induce autosomal dominant polycystic kidney disease cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ouabain Binding Site in a Functioning Na+/K+ ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. mdpi.com [mdpi.com]
- 10. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 11. Design, synthesis, and structure-activity relationship studies of tryptanthrins as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hellobio.com [hellobio.com]
- 14. ionbiosciences.com [ionbiosciences.com]
- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 16. google.com [google.com]
- 17. Regulation of ERK1/2 by ouabain and Na-K-ATPase-dependent energy utilization and AMPK activation in parotid acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. embopress.org [embopress.org]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. utoledo.edu [utoledo.edu]
- 22. Sugar moiety of cardiac glycosides is essential for the inhibitory action on the palytoxin-induced K+ release from red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A structural rearrangement of the Na+/K+-ATPase traps ouabain within the external ion permeation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pnas.org [pnas.org]
- 25. youtube.com [youtube.com]
An In-depth Technical Guide to the Molecular Targets and Binding Sites of Gamma-Strophanthin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-strophanthin, also known as ouabain, is a cardiac glycoside that has been utilized for centuries as an arrow poison and more recently in clinical settings for the treatment of heart conditions. Its profound physiological effects stem from its specific interaction with the Na+/K+-ATPase, an essential ion pump in animal cells. This technical guide provides a comprehensive overview of the molecular targets of this compound, the specifics of its binding sites, and the intricate signaling pathways it modulates. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the mechanism of action of this potent molecule. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex biological processes involved.
Primary Molecular Target: The Na+/K+-ATPase
The principal molecular target of this compound is the Na+/K+-ATPase, an integral membrane protein responsible for establishing and maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the plasma membrane of animal cells. This function is critical for numerous cellular processes, including nerve impulse transmission, muscle contraction, and the transport of other solutes.
The Na+/K+-ATPase is a heterodimeric protein composed of a catalytic α-subunit and a smaller, glycosylated β-subunit. The α-subunit contains the binding sites for ATP, ions, and cardiac glycosides, including this compound[1]. Mammals express four different isoforms of the α-subunit (α1, α2, α3, and α4) and three isoforms of the β-subunit (β1, β2, and β3), which are expressed in a tissue-specific manner. The α1 isoform is ubiquitously expressed, while the α2 and α3 isoforms are found predominantly in muscle and neuronal tissues, respectively.
Binding Site of this compound
This compound binds to a specific site on the extracellular surface of the α-subunit of the Na+/K+-ATPase[2]. This binding is highly specific and occurs with high affinity. The binding of this compound stabilizes the enzyme in its E2-P conformation, a phosphorylated state that has a high affinity for extracellular K+. This stabilization prevents the enzyme from completing its pumping cycle, leading to the inhibition of its ion-translocating activity.
The affinity of this compound for the Na+/K+-ATPase can vary depending on the isoform of the α-subunit. While some studies suggest that all human α-subunit isoforms have a similar affinity for ouabain[3], other research indicates isoform-specific differences in binding affinity[4][5]. These isoform-specific interactions may account for the diverse physiological and toxicological effects of different cardiac glycosides.
Quantitative Binding Data
The binding affinity of this compound (ouabain) to different Na+/K+-ATPase isoforms is a critical parameter in understanding its pharmacological effects. The dissociation constant (Kd) is a common measure of binding affinity, with a lower Kd value indicating a higher affinity.
| Isoform | Species | Preparation | Kd (nM) | Reference |
| α1 | Pig | Plasma Membranes | 3.29 ± 0.31 | [6] |
| α1 | Dog | Kidney | ~15 | [7] |
| α3 | Porcine | Cerebral Cortex | ~15 | [7] |
| α1 | Guinea-pig | Coronary Endothelial Cells | 95 ± 15 | [6] |
Table 1: Dissociation Constants (Kd) of Ouabain for Na+/K+-ATPase Isoforms. This table summarizes the reported Kd values for ouabain binding to different Na+/K+-ATPase α-subunit isoforms from various species and tissue preparations.
Signaling Pathways Modulated by this compound
The interaction of this compound with the Na+/K+-ATPase initiates a cascade of intracellular events that go beyond simple ion pump inhibition. Two major signaling pathways have been identified: the canonical ion-dependent pathway and a non-canonical, ion-independent signaling pathway.
Canonical Ion-Dependent Pathway
The inhibition of the Na+/K+-ATPase by this compound leads to an increase in the intracellular concentration of Na+ ([Na+]i). This rise in [Na+]i alters the electrochemical gradient for Na+, which in turn affects the activity of other ion transporters, most notably the Na+/Ca2+ exchanger (NCX). The NCX normally functions to extrude calcium (Ca2+) from the cell. However, the reduced Na+ gradient diminishes the driving force for Ca2+ extrusion, leading to an increase in the intracellular Ca2+ concentration ([Ca2+]i)[1][8][9]. This elevation of [Ca2+]i is the primary mechanism behind the positive inotropic effect of cardiac glycosides on the heart muscle, as it enhances the contractility of cardiomyocytes[1][8][9].
Figure 1: Canonical Signaling Pathway of this compound. This diagram illustrates the ion-dependent mechanism where inhibition of the Na+/K+-ATPase leads to an increase in intracellular calcium.
Non-Canonical Signaling Pathway: Na+/K+-ATPase as a Signal Transducer
Emerging evidence has revealed that the Na+/K+-ATPase can also function as a signal transducer, initiating intracellular signaling cascades independent of changes in ion concentrations. Upon binding of this compound, the Na+/K+-ATPase undergoes a conformational change that allows it to interact with and activate the non-receptor tyrosine kinase, Src[4].
This interaction between the Na+/K+-ATPase and Src forms a functional signaling complex[4][10]. The activation of Src kinase by this compound leads to the tyrosine phosphorylation of various downstream effector proteins, including the epidermal growth factor receptor (EGFR) and the p42/44 mitogen-activated protein kinases (MAPK), also known as ERK1/2[1][2]. This signaling cascade can influence a variety of cellular processes, including gene expression, cell growth, and apoptosis.
Figure 2: Non-Canonical Signaling Pathway of this compound. This diagram shows the signal-transducing role of the Na+/K+-ATPase, leading to the activation of the Src-MAPK pathway.
Generation of Reactive Oxygen Species (ROS)
This compound has also been shown to induce the generation of reactive oxygen species (ROS) in cells. This process is thought to be a consequence of the activation of signaling cascades initiated by Na+/K+-ATPase inhibition. The activation of enzymes such as NADPH oxidase and xanthine oxidase has been implicated in this this compound-induced ROS production[11]. The generated ROS can then act as second messengers, further modulating intracellular signaling pathways and contributing to both the therapeutic and toxic effects of this compound.
Figure 3: this compound-Induced ROS Generation. This diagram outlines the pathway leading to the production of reactive oxygen species following Na+/K+-ATPase inhibition.
Experimental Protocols
[3H]-Ouabain Binding Assay
This assay is used to determine the binding affinity and the number of this compound (ouabain) binding sites on the Na+/K+-ATPase.
Materials:
-
Membrane preparation containing Na+/K+-ATPase
-
[3H]-ouabain (radiolabeled this compound)
-
Unlabeled ouabain
-
Binding buffer (e.g., Tris-HCl, MgCl2, ATP)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of [3H]-ouabain in binding buffer.
-
In parallel, prepare a set of tubes containing the same concentrations of [3H]-ouabain plus a high concentration of unlabeled ouabain to determine non-specific binding.
-
Add the membrane preparation to each tube and incubate to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax (maximum number of binding sites).
Figure 4: Workflow for [3H]-Ouabain Binding Assay. This diagram details the key steps involved in determining the binding characteristics of this compound to the Na+/K+-ATPase.
Measurement of Intracellular Calcium Concentration
Fluorescent Ca2+ indicators are commonly used to measure changes in intracellular Ca2+ concentration in response to this compound treatment.
Materials:
-
Cultured cells
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution)
-
This compound solution
-
Fluorescence microscope or plate reader with appropriate filters
Procedure:
-
Load the cultured cells with the fluorescent Ca2+ indicator dye by incubating them in a solution containing the dye.
-
Wash the cells to remove excess extracellular dye.
-
Place the cells in the fluorescence imaging system (microscope or plate reader).
-
Establish a baseline fluorescence reading.
-
Add the this compound solution to the cells.
-
Record the changes in fluorescence intensity over time.
-
For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the absolute Ca2+ concentration. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity is proportional to the change in [Ca2+]i.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Cell-permeable fluorescent probes are used to detect the generation of ROS in cells treated with this compound.
Materials:
-
Cultured cells
-
Fluorescent ROS indicator probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate - H2DCFDA)
-
Physiological salt solution
-
This compound solution
-
Fluorescence microscope, flow cytometer, or plate reader
Procedure:
-
Load the cells with the ROS indicator probe by incubation. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent probe.
-
Wash the cells to remove the extracellular probe.
-
Treat the cells with this compound.
-
In the presence of ROS, the non-fluorescent probe is oxidized to a highly fluorescent compound (e.g., dichlorofluorescein - DCF).
-
Measure the increase in fluorescence intensity using a suitable instrument. The fluorescence intensity is proportional to the level of intracellular ROS.
Conclusion
This compound is a potent and specific inhibitor of the Na+/K+-ATPase. Its interaction with this primary molecular target triggers a complex array of downstream signaling events. The canonical pathway, driven by changes in intracellular ion concentrations, is well-established and accounts for the classic cardiotonic effects of this compound. However, the discovery of the non-canonical, signal-transducing role of the Na+/K+-ATPase has opened new avenues for understanding the broader physiological and pathological implications of this compound and other cardiac glycosides. The activation of Src kinase and the subsequent MAPK cascade, along with the generation of reactive oxygen species, highlights the intricate and multifaceted nature of this compound's mechanism of action. A thorough understanding of these molecular targets and signaling pathways is crucial for the continued exploration of the therapeutic potential of this compound and for the development of novel drugs that target the Na+/K+-ATPase signaling complex.
References
- 1. researchgate.net [researchgate.net]
- 2. Ouabain-Induced Cell Death and Survival. Role of α1-Na,K-ATPase-Mediated Signaling and [Na+]i/[K+]i-Dependent Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Binding of Src to Na+/K+-ATPase Forms a Functional Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ouabain-induced cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of [3H]ouabain to endothelial cells derived from various vascular beds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of ouabain and human ouabainlike substance to different Na+, K+-ATPase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 9. What is the mechanism of Strophanthin K? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Three Distinct Mechanisms Generate Oxygen Free Radicals in Neurons and Contribute to Cell Death during Anoxia and Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro and In Vivo Studies of Gamma-Strophanthin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-strophanthin, also known as ouabain, is a cardiac glycoside that has been utilized for centuries as an arrow poison and more recently in the treatment of heart conditions.[1][2] Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, a ubiquitous transmembrane protein essential for maintaining cellular ion gradients.[2][3] This inhibition leads to a cascade of downstream effects, making this compound a subject of extensive research for its potential therapeutic applications beyond cardiology, including in cancer and neurology.[1][4] This technical guide provides an in-depth overview of the core in vitro and in vivo studies of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Quantitative Data from In Vitro Studies
The cytotoxic and inhibitory effects of this compound have been quantified across various cell lines, with IC50 values (the concentration of a drug that gives half-maximal response) being a key metric. These values are highly dependent on the cell type and the specific isoform of the Na+/K+-ATPase expressed.
| Cell Line Type | Specific Cell Line | IC50 Value (nM) | Reference |
| Biliary Tract Cancer | KKU-055 | 15 | [5] |
| Biliary Tract Cancer | TFK-1 | 14 | [5] |
| Biliary Tract Cancer | OCUG-1 | 485 | [5] |
| Biliary Tract Cancer | OZ | 446 | [5] |
| Renal Cancer | OS-RC-2 | ~39 | [2] |
| Rat Brain Membranes | High Affinity Site 1 | 23.0 ± 0.15 | [6] |
| Rat Brain Membranes | High Affinity Site 2 | 460 ± 4.0 | [6] |
Key In Vitro Experimental Protocols
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.[7]
-
Principle: Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well for solid tumors, 0.5-1.0 x 10^5 cells/mL for leukemic cells) and incubate overnight.[8]
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 20, 40, 80, 160, 320 nM) for a specified duration (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[7]
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
-
2. Resazurin Assay
-
Principle: Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells.
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Resazurin Addition: Add resazurin solution to each well and incubate for a specified time.
-
Fluorescence Measurement: Measure the fluorescence at an appropriate excitation and emission wavelength.
-
Apoptosis Assays
1. Annexin V/Propidium Iodide (PI) Staining
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.
-
Protocol:
-
Cell Treatment: Treat cells with this compound as required.
-
Staining: Harvest and wash the cells, then resuspend in a binding buffer containing Annexin V-FITC and PI.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
2. Acridine Orange/Ethidium Bromide (AO/EB) Staining
-
Principle: This method distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology. AO stains both live and dead cells (green fluorescence), while EB stains only cells with compromised membranes (red fluorescence).
-
Protocol:
-
Cell Staining: Add a mixture of AO and EB to the cell suspension.
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Viable cells appear uniformly green, early apoptotic cells show bright green condensed chromatin, late apoptotic cells display orange-red condensed chromatin, and necrotic cells have a uniformly orange-red nucleus.[2]
-
In Vitro Signaling Pathways of this compound
This compound, by binding to Na+/K+-ATPase, can activate several intracellular signaling cascades, often in a cell-type and concentration-dependent manner.
Na+/K+-ATPase-Mediated Signaling
Binding of this compound to the Na+/K+-ATPase can trigger signaling cascades independent of its ion-pumping inhibition, particularly at low, non-toxic concentrations. This involves the formation of a signaling complex that can include Src kinase, the epidermal growth factor receptor (EGFR), and other adaptor proteins.[9]
References
- 1. tryptone.net [tryptone.net]
- 2. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Study of the Multimodal Effect of Na+/K+ ATPase Blocker Ouabain on the Tumor Microenvironment and Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preconditioning by Sub-inotropic Doses of Ouabain in the Langendorff-Perfused Rabbit Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ouabain at nanomolar concentrations is cytotoxic for biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two active Na+/K+-ATPases of high affinity for ouabain in adult rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. texaschildrens.org [texaschildrens.org]
- 9. utoledo.edu [utoledo.edu]
cellular uptake and transport of gamma-strophanthin
An In-depth Technical Guide on the Cellular Uptake and Transport of γ-Strophanthin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cellular uptake and transport mechanisms of γ-strophanthin (also known as ouabain), a cardiac glycoside that acts as a potent inhibitor of the Na+/K+-ATPase. The information presented herein is intended to support research and development efforts related to this compound and its therapeutic applications.
Core Mechanism of Action
γ-Strophanthin is a cardiotonic steroid that primarily exerts its effects by binding to and inhibiting the Na+/K+-ATPase, an essential enzyme located in the plasma membrane of most animal cells.[1] This enzyme is responsible for actively transporting sodium (Na+) ions out of the cell and potassium (K+) ions into the cell, thereby maintaining the electrochemical gradients necessary for various physiological processes.[1]
The inhibition of the Na+/K+-ATPase by γ-strophanthin leads to a cascade of events, beginning with an increase in the intracellular sodium concentration ([Na+]i).[1][2] This elevation in [Na+]i alters the function of the sodium-calcium exchanger (NCX), which normally expels calcium (Ca2+) from the cell.[1][2] The reduced efficiency of the NCX results in an accumulation of intracellular calcium ([Ca2+]i).[1][2] In cardiac muscle cells, this increased [Ca2+]i enhances the force of contraction, which is the basis of its therapeutic use in certain heart conditions.[1]
Beyond its direct impact on ion transport, the binding of γ-strophanthin to the Na+/K+-ATPase can also trigger various intracellular signaling pathways, influencing processes such as cell growth, proliferation, and apoptosis.[1][3]
Quantitative Data on γ-Strophanthin Cellular Uptake and Transport
The following tables summarize key quantitative data related to the interaction of γ-strophanthin with its cellular target and its distribution.
Table 1: Binding Affinity and Inhibition Constants
| Parameter | Value | Cell/System | Conditions | Reference(s) |
| KD | 1.4 x 10⁻⁷ M | Cultured Chick Heart Cells | K+-free medium | [4] |
| 4.9 x 10⁻⁷ M | Cultured Chick Heart Cells | 4 mM K+ | [4] | |
| 1.3 x 10⁻⁷ M | Cultured Chick Heart Cells | K+-free medium (Scatchard plot) | [4] | |
| Ki | 41 nM | Na+/K+-ATPase α2 subunit | - | [5] |
| 15 nM | Na+/K+-ATPase α3 subunit | - | [5] | |
| 84.0 ± 2.1 µM | Total ATPase activity | - | [6] | |
| K0.5 (apparent affinity) | 6.6 - 20.6 µM | Cultured Embryonic Chick Cardiac Myocytes | Dependent on measurement technique and exposure time | [7] |
Table 2: Cellular Uptake and Intracellular Effects
| Parameter | Value | Cell/System | Conditions | Reference(s) |
| Receptor Occupancy | 38% of total binding sites | Cultured Chick Heart Cells | 1 µM γ-strophanthin for 7 min | [4] |
| 42K+ Uptake Inhibition | 36% | Cultured Chick Heart Cells | 1 µM γ-strophanthin for 7 min | [4] |
| Intracellular Na+ Increase | 35% | Cultured Chick Heart Cells | 1 µM γ-strophanthin for 7 min | [4] |
Table 3: Pharmacokinetic Parameters in Mice
| Tissue | Cmax (ng/g) | Tmax (hours) | T1/2 (hours) |
| Plasma | 882.88 ± 21.82 | 0.08 ± 0.01 | 0.15 ± 0.02 |
| Cardiac Tissue | 145.24 ± 44.03 | 0.08 ± 0.02 | 0.23 ± 0.09 |
| Kidney Tissue | 1072.3 ± 260.8 | 0.35 ± 0.19 | 1.32 ± 0.76 |
| Data obtained after a single intraperitoneal injection of 1.25 mg/kg γ-strophanthin in C57/black mice.[8] |
Signaling Pathways
The primary signaling pathway initiated by γ-strophanthin is the inhibition of the Na+/K+-ATPase, leading to an increase in intracellular calcium. Additionally, binding to the Na+/K+-ATPase can activate other signaling cascades.
Caption: Primary signaling pathway of γ-strophanthin.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of γ-strophanthin's cellular uptake and transport. Below are protocols for key experiments.
Radiolabeled γ-Strophanthin Uptake Assay (Adherent Cells)
This protocol is adapted from general radiolabeled uptake assay procedures and is suitable for measuring the uptake of [3H]ouabain.[9]
Materials:
-
Adherent cells cultured in 24- or 96-well plates
-
[3H]ouabain (radiolabeled γ-strophanthin)
-
Assay buffer (e.g., HBSS-HEPES, pH 7.4)
-
Unlabeled γ-strophanthin (for determining non-specific binding)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.2 M NaOH or a commercial lysis reagent)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Cell Culture: Seed cells in 24- or 96-well plates and grow until they reach near-confluence.
-
Preparation: On the day of the assay, aspirate the growth medium and wash the cells once with pre-warmed assay buffer.
-
Pre-incubation: Add 150 µL of fresh assay buffer to each well. For determining non-specific uptake, add a high concentration of unlabeled γ-strophanthin (e.g., 1000-fold excess) to designated wells. For total uptake, add assay buffer alone. Incubate the plate at 37°C for 30 minutes.
-
Initiation of Uptake: Initiate the uptake by adding 50 µL of assay buffer containing [3H]ouabain to each well to achieve the desired final concentration.
-
Incubation: Incubate the plate for a predetermined time interval (e.g., 1, 5, 10, 30 minutes) at 37°C with gentle agitation.
-
Termination of Uptake: Stop the reaction by rapidly aspirating the assay buffer and washing the cells three times with ice-cold PBS.
-
Cell Lysis: Add 50 µL of cell lysis buffer to each well and incubate to ensure complete lysis.
-
Quantification: Add an appropriate volume of scintillation cocktail to each well. Measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (wells with excess unlabeled γ-strophanthin) from the total uptake.
Caption: Workflow for a radiolabeled γ-strophanthin uptake assay.
Quantification of γ-Strophanthin in Tissue by HPLC-MS
This protocol provides a method for the quantitative analysis of γ-strophanthin in biological samples.[8]
Materials:
-
Tissue samples (e.g., heart, kidney, plasma)
-
Internal standard (e.g., digoxin or other related cardiac glycoside not present in the sample)
-
Homogenizer
-
Protein precipitation solvent (e.g., acetonitrile)
-
Centrifuge
-
HPLC system coupled with a mass spectrometer (MS)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., water and acetonitrile with formic acid)
Procedure:
-
Sample Preparation:
-
Weigh the tissue sample and homogenize it in a suitable buffer.
-
For plasma, use the sample directly.
-
Add a known concentration of the internal standard to each sample.
-
Precipitate proteins by adding a sufficient volume of cold acetonitrile, vortex, and incubate at a low temperature.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Collect the supernatant and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
HPLC-MS Analysis:
-
Inject the reconstituted sample into the HPLC-MS system.
-
Separate the analytes using a suitable gradient elution on the HPLC column.
-
Detect and quantify γ-strophanthin and the internal standard using the mass spectrometer, typically in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Create a calibration curve by plotting the ratio of the peak area of γ-strophanthin to the peak area of the internal standard against the concentration of γ-strophanthin standards.
-
Determine the concentration of γ-strophanthin in the samples using the linear regression equation from the calibration curve.[8]
-
Role of Efflux Transporters
Efflux transporters, such as P-glycoprotein (P-gp), are known to play a significant role in limiting the intracellular concentration and bioavailability of many drugs by actively pumping them out of cells.[10][11] While it is plausible that γ-strophanthin may be a substrate for P-gp or other efflux pumps, specific quantitative data on the impact of these transporters on γ-strophanthin's cellular kinetics are not yet well-defined in the literature. Further research is needed to elucidate the role of efflux transporters in the disposition of γ-strophanthin, as this could have important implications for its therapeutic efficacy and potential for drug-drug interactions.
References
- 1. What is the mechanism of Ouabain? [synapse.patsnap.com]
- 2. Membrane mediated link between ion transport and metabolism in human red cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Study of the Multimodal Effect of Na+/K+ ATPase Blocker Ouabain on the Tumor Microenvironment and Malignant Cells [mdpi.com]
- 4. Kinetics of ouabain binding and changes in cellular sodium content, 42K+ transport and contractile state during ouabain exposure in cultured chick heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tryptone.net [tryptone.net]
- 6. researchgate.net [researchgate.net]
- 7. Intracellular sodium affects ouabain interaction with the Na/K pump in cultured chick cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Ouabain’s Tissue Distribution in C57/Black Mice Following Intraperitoneal Injection, Using Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Quantitative evaluation of the impact of active efflux by p-glycoprotein and breast cancer resistance protein at the blood-brain barrier on the predictability of the unbound concentrations of drugs in the brain using cerebrospinal fluid concentration as a surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of P-glycoprotein-mediated intestinal efflux kinetics on oral bioavailability of P-glycoprotein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Heart of the Matter: A Technical Guide to the Structure-Activity Relationship of γ-Strophanthin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of γ-strophanthin (ouabain), a potent cardiac glycoside and inhibitor of the Na+/K+-ATPase. Understanding the intricate relationship between the molecular architecture of γ-strophanthin and its biological activity is paramount for the development of novel therapeutics targeting this crucial ion pump. This document provides a comprehensive overview of key structural features, quantitative inhibitory data, detailed experimental protocols, and visual representations of associated pathways and workflows.
Core Principles of γ-Strophanthin Structure-Activity Relationship
The biological activity of γ-strophanthin and related cardiac glycosides is intrinsically linked to three primary structural components: the steroid nucleus, the unsaturated lactone ring at C-17, and the sugar moiety at C-3. Modifications to any of these regions can profoundly impact the molecule's affinity for and inhibition of the Na+/K+-ATPase.
-
The Steroid Nucleus: The rigid, U-shaped steroid core, a result of the cis-fusion of the A/B and C/D rings, is a fundamental requirement for high-affinity binding to the Na+/K+-ATPase.[1] This specific conformation is crucial for docking into the binding pocket of the enzyme.[1] Hydroxylation patterns on the steroid nucleus also influence activity. For instance, the presence of a hydroxyl group at C-14 is essential.
-
The Lactone Ring: The α,β-unsaturated lactone ring attached at the C-17 position is a critical pharmacophore for inhibitory activity. Saturation of the double bond in the lactone ring or opening of the ring leads to a dramatic decrease in the potency of Na+/K+-ATPase inhibition.[2] This suggests that the electrophilic nature of the lactone ring is vital for its interaction with the enzyme.
-
The Sugar Moiety: The rhamnose sugar attached at the C-3 position of the steroid nucleus significantly contributes to the binding affinity and overall inhibitory potency of γ-strophanthin. Removal of the sugar moiety to yield the aglycone, ouabagenin, results in a substantial loss of activity.[2] The nature and number of sugar residues can modulate the pharmacokinetic and pharmacodynamic properties of cardiac glycosides.
Quantitative Data on Structure-Activity Relationships
The following table summarizes the inhibitory activity (IC50) of γ-strophanthin (ouabain) and a selection of its analogs against the Na+/K+-ATPase. This data provides a quantitative insight into the SAR principles discussed above.
| Compound | Modification | Na+/K+-ATPase α4 IC50 (nM) | Reference |
| Ouabain (γ-Strophanthin) | - | 0.023 | Syeda et al., 2018 |
| Ouabagenin | Removal of rhamnose sugar at C3 | 0.28 | Syeda et al., 2018 |
| Dihydroouabain | Saturation of the C20-C22 double bond in the lactone ring | >10,000 | Syeda et al., 2018 |
| Analog 1 | Replacement of the lactone with a hydroxymethyl group at C17 | 1.8 | Syeda et al., 2018 |
| Analog 2 | Replacement of the lactone with a nitrile group at C17 | 15.6 | Syeda et al., 2018 |
| Analog 3 | Replacement of the lactone with a benzyltriazole moiety at C17 | 0.001 | Syeda et al., 2018 |
Experimental Protocols
In Vitro Na+/K+-ATPase Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds like γ-strophanthin on the Na+/K+-ATPase. The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex)
-
Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂, 50 mM Tris-HCl (pH 7.4)
-
ATP solution (e.g., 3 mM)
-
Test compounds (γ-strophanthin and its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Malachite Green reagent for phosphate detection
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds in the assay buffer.
-
Add a fixed amount of the Na+/K+-ATPase enzyme preparation to each well of a 96-well microplate.
-
Add the test compound dilutions to the respective wells. Include a positive control (e.g., a known inhibitor like ouabain) and a negative control (vehicle only).
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the compounds to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the ATP solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., SDS or perchloric acid).
-
Add the Malachite Green reagent to each well to detect the liberated inorganic phosphate.
-
Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value.
Visualizations
Signaling Pathway of Na+/K+-ATPase Inhibition
Caption: Signaling pathway of Na+/K+-ATPase inhibition by γ-strophanthin.
Experimental Workflow for a Structure-Activity Relationship Study
Caption: A typical workflow for a structure-activity relationship study.
Logical Relationship of Structural Modifications to Activity
Caption: Logical relationship of key structural features to biological activity.
References
Methodological & Application
Application Notes and Protocols for Gamma-Strophanthin (Ouabain) Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-strophanthin, also known as ouabain, is a cardiac glycoside that functions as a potent and specific inhibitor of the Na+/K+-ATPase pump.[1][2] This inhibition leads to a cascade of cellular events, making it a valuable tool in a wide range of research areas, including cardiovascular physiology, neurobiology, and cancer biology.[3][4] Proper preparation and storage of this compound solutions are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation and storage of this compound solutions for both in vitro and in vivo applications.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data for the preparation and use of this compound solutions.
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Synonyms | Ouabain, g-Strophanthin | [1] |
| Molecular Weight | 584.66 g/mol (anhydrous) | |
| Solubility in Water | 10 mg/mL | |
| Solubility in DMSO | 58.47 mg/mL (100 mM) | |
| Solubility in Ethanol | 10 mg/mL | |
| Storage of Powder | Room temperature, protected from light | |
| Storage of Stock Solutions | -20°C, protected from light | |
| Shelf Life of Powder | Up to 5 years (if stored properly) |
Table 2: Typical Working Concentrations for In Vitro Studies
| Application | Concentration Range | Cell Type/System | Reference |
| General Cell Culture | 10 nM - 10 µM | Various cell lines | [5] |
| Inhibition of Na+/K+-ATPase | 10 nM - 1 µM | Human neuroblastoma cells | [4] |
| Signal Transduction Studies | 1 nM - 100 nM | Cardiac myocytes | [3] |
| Cytotoxicity Assays | 10 nM - 1 µM | Biliary tract cancer cells | [6] |
| Monocyte Activation | 100 nM | Human monocytes | [7] |
Table 3: Dosing for In Vivo Studies in Rodents
| Animal Model | Route of Administration | Dosage Range | Vehicle | Reference |
| Mouse | Intraperitoneal (i.p.) | 0.1 mg/kg - 1.5 mg/kg | PBS or Saline | [3][8] |
| Mouse | Intravenous (i.v.) | 0.1 mg/kg | Not specified | [9] |
| Rat | Subcutaneous (s.c.) | 1 µg/kg - 14.4 mg/kg | Saline | [1][4] |
Experimental Protocols
Protocol 1: Preparation of a 1 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution in DMSO, which can be further diluted in aqueous buffers or culture media.
Materials:
-
This compound (Ouabain) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Accurately weigh out 5.85 mg of this compound powder using an analytical balance.
-
Dissolving: Transfer the powder to a sterile microcentrifuge tube. Add 10 mL of sterile DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (up to 50°C) may be used to aid dissolution if necessary.
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not required.
-
Aliquoting and Storage: Aliquot the 1 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a 100 µM this compound Stock Solution in Water
This protocol is suitable for applications where DMSO may interfere with the experimental system.
Materials:
-
This compound (Ouabain) powder
-
Sterile, deionized, or distilled water (cell culture grade)
-
Sterile conical tube or vial
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: Weigh out 5.85 mg of this compound powder.
-
Dissolving: Transfer the powder to a sterile conical tube. Add 100 mL of sterile water.
-
Mixing: Vortex or sonicate the solution until the powder is fully dissolved. As solubility in cold water is limited, warming the solution to approximately 50°C can facilitate dissolution.
-
Sterilization: Once the solution has cooled to room temperature, sterilize it by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Dispense the sterile 100 µM stock solution into single-use aliquots and store at -20°C, protected from light.
Protocol 3: Preparation of Working Solutions for Cell Culture (In Vitro)
This protocol describes the dilution of a stock solution to a final working concentration for cell culture experiments.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO or 100 µM in water)
-
Sterile cell culture medium appropriate for the cell line
-
Sterile pipettes and tips
Procedure:
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution Calculation: Calculate the volume of stock solution required to achieve the desired final concentration in the cell culture medium. For example, to prepare 10 mL of medium with a final concentration of 100 nM from a 100 µM stock solution:
-
(100 µM) x V1 = (0.1 µM) x 10,000 µL
-
V1 = 10 µL of the 100 µM stock solution.
-
-
Preparation: Add the calculated volume of the stock solution to the pre-warmed cell culture medium. Mix gently by pipetting or inverting the tube.
-
Application: Add the prepared medium containing this compound to the cells. Ensure that the final concentration of the solvent (e.g., DMSO) is below the tolerance level of the specific cell line (typically <0.1%).
Protocol 4: Preparation of Dosing Solutions for Animal Studies (In Vivo)
This protocol outlines the preparation of a this compound solution for administration to rodents.
Materials:
-
This compound (Ouabain) powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing and Dissolving: Based on the desired dose and the weight of the animals, calculate the total amount of this compound needed. Weigh the powder and dissolve it in a small volume of the sterile vehicle (saline or PBS).
-
Volume Adjustment: Bring the solution to the final required volume with the sterile vehicle. For example, to prepare a 0.1 mg/mL solution, dissolve 1 mg of this compound in 10 mL of sterile saline.
-
Sterilization: Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile vial.
-
Storage: If not used immediately, store the sterile dosing solution at 4°C for short-term use (up to one week) or at -20°C for longer-term storage. Protect from light. Before administration, ensure the solution is at room temperature.
Mandatory Visualizations
Signaling Pathways
References
- 1. Ouabain improves cardiac function in vivo in rats with heart failure after chronic but not acute treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Ouabain’s Tissue Distribution in C57/Black Mice Following Intraperitoneal Injection, Using Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ouabain at nanomolar concentrations is cytotoxic for biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ouabain Affects the Expression of Activation Markers, Cytokine Production, and Endocytosis of Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ouabain Attenuates Sepsis-Induced Immunosuppression in Mice by Activation and Anti-Apoptosis of T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of γ-Strophanthin (Ouabain) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-Strophanthin, also known as ouabain, is a cardiac glycoside historically used in the treatment of congestive heart failure.[1][2] Beyond its cardiotonic effects, it is a potent and specific inhibitor of the Na+/K+-ATPase pump, a critical enzyme responsible for maintaining electrochemical gradients across the cell membrane.[2][3] This inhibition triggers a cascade of intracellular events, making γ-strophanthin a valuable tool for in vitro studies across various research fields, including cancer biology, cell signaling, and neurobiology.[2]
These application notes provide a comprehensive overview and detailed protocols for the use of γ-strophanthin in cell culture experiments.
Mechanism of Action
The primary molecular target of γ-strophanthin is the α-subunit of the Na+/K+-ATPase pump.[1][4] Its binding inhibits the pump's activity, leading to an increase in intracellular sodium concentration.[2][3] This, in turn, alters the function of the sodium-calcium exchanger, resulting in an influx of calcium ions.[2]
Beyond its role in ion transport inhibition, the Na+/K+-ATPase also functions as a signaling transducer.[5] At sub-nanomolar to low nanomolar concentrations, γ-strophanthin can induce conformational changes in the Na+/K+-ATPase, initiating various intracellular signaling pathways without necessarily inhibiting the pump's ion-transporting function.[5][4] These pathways include the activation of Src kinase, the Ras-ERK pathway, and the PI3K/AKT/mTOR pathway.[5][6]
Data Presentation
The following tables summarize the effective concentrations and observed effects of γ-strophanthin in various cell culture models.
Table 1: Effective Concentrations of γ-Strophanthin in Cell Culture
| Cell Line | Concentration Range | Incubation Time | Observed Effect |
| Biliary Tract Cancer Cells | 0.063 µM - 0.250 µM | 24 hours | Inhibition of cell growth and induction of apoptosis.[7] |
| CHO β1 Cells | 50 nM | Not Specified | Increased cell-cell adhesion.[4] |
| CHO β1 Cells | 100 µM | Not Specified | Decreased cell-cell adhesion.[4] |
| Rat Astrocytes | 0.1 µM - 1.0 µM | Not Specified | Inhibition of the Na+ pump and increased stored Ca2+.[8] |
| MDCK Cells | 10 µM | Not Specified | Induction of a sustained increase in P-Tyr.[8] |
| Vero Cells | 0.08 µM (IC50) | Not Specified | Anti-MERS-CoV activity. |
| Human Lung Cancer H292 Cells | Physiological concentrations | Not Specified | Inhibition of migratory activities.[9] |
Table 2: Effects of γ-Strophanthin on Cellular Processes
| Cellular Process | Cell Line/Model | Key Findings |
| Apoptosis | Biliary Tract Cancer Cells | Induction of apoptosis at nanomolar concentrations.[7] |
| Human Neuroblastoma | Activation of signaling pathways associated with cell death.[10] | |
| Cell Adhesion | CHO β1 Cells | Low concentrations (50 nM) increase cell-cell adhesion, while high concentrations (100 µM) decrease it.[4] |
| Signal Transduction | Various | Activation of Src, MAPK, and PI3K/AKT/mTOR pathways.[5][6][11] |
| Cell Viability | Biliary Tract Cancer Cells | Strong cytotoxic effect with IC50 values in the low nanomolar range.[7] |
| MCF-7, A549, HepG2 | Dose-dependent cytotoxic effect.[6] |
Experimental Protocols
Protocol 1: Preparation of γ-Strophanthin Stock Solution
-
Reconstitution: γ-Strophanthin is typically supplied as a powder. To prepare a stock solution, dissolve it in sterile water or DMSO.[7] For example, a 10 mM stock solution can be prepared by dissolving the appropriate amount of γ-strophanthin powder in water.[7]
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[7]
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in the cell culture medium.
Protocol 2: Cell Viability Assay (MTT or Alamar Blue)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of γ-strophanthin. Include a vehicle control (e.g., DMSO or water).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[12]
-
Assay:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) and read the absorbance at the appropriate wavelength.
-
Alamar Blue Assay: Add Alamar Blue reagent to each well and incubate for 1-4 hours. Read the fluorescence or absorbance at the recommended wavelengths.[12]
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the desired concentrations of γ-strophanthin for the appropriate duration.
-
Cell Harvesting: Gently harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Mandatory Visualizations
Caption: γ-Strophanthin signaling pathways.
Caption: Experimental workflow for cell culture.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Ouabain used for? [synapse.patsnap.com]
- 3. What is the mechanism of Strophanthin K? [synapse.patsnap.com]
- 4. Ouabain Enhances Cell-Cell Adhesion Mediated by β1 Subunits of the Na+,K+-ATPase in CHO Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Much More than a Cardiotonic Steroid: Modulation of Inflammation by Ouabain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ouabain at nanomolar concentrations is cytotoxic for biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. G-Strophanthin (JAN) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. Sensational site: the sodium pump ouabain-binding site and its ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different Na+/K+-ATPase signal pathways was involved in the increase of [Ca2+]i induced by strophanthidin in normal and failing isolated guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer Effects of Fucoxanthin through Cell Cycle Arrest, Apoptosis Induction, and Angiogenesis Inhibition in Triple-Negative Breast Cancer Cells [mdpi.com]
Application of γ-Strophanthin (Ouabain) in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of γ-strophanthin, also known as ouabain, in cardiovascular research. This document details its mechanism of action, its effects on cardiac myocytes, and its application in experimental models of cardiovascular disease. Detailed experimental protocols and a summary of quantitative data are provided to facilitate the design and execution of new studies in this area.
Mechanism of Action
γ-Strophanthin is a cardiac glycoside that specifically binds to and inhibits the Na+/K+-ATPase pump on the plasma membrane of cells, particularly cardiac myocytes.[1] This inhibition leads to a cascade of events that ultimately alter cardiac function and gene expression. The Na+/K+-ATPase is an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1]
The binding of γ-strophanthin to the Na+/K+-ATPase has two major consequences:
-
Inhibition of Ion Pumping: The primary and most well-understood effect is the inhibition of the pump's ability to transport three sodium ions out of the cell in exchange for two potassium ions.[1] This leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium alters the function of the sodium-calcium exchanger (NCX), which normally expels calcium from the cell.[1] The reduced calcium efflux results in an accumulation of intracellular calcium, enhancing the contractile force of the heart muscle, a positive inotropic effect.[1][2]
-
Signal Transduction: Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signal transducer.[3] The binding of γ-strophanthin can activate intracellular signaling cascades, including the phosphoinositide 3-kinase (PI3K)/Akt pathway and the Src/Ras/Raf/MEK/ERK pathway.[3][4] These signaling events can influence cell growth, differentiation, and apoptosis, and are often independent of the changes in intracellular sodium and calcium concentrations.[5][6]
Data Presentation
The following tables summarize key quantitative data from cardiovascular research involving γ-strophanthin.
Table 1: In Vivo Administration of γ-Strophanthin in a Mouse Model of Cardiac Hypertrophy
| Parameter | Value | Model System | Reference |
| Animal Model | Control (Con) and PI3Kα deficient (p85-KO) mice | Pressure overload-induced cardiac remodeling via transverse aortic constriction (TAC) | [7][8] |
| γ-Strophanthin (Ouabain) Dose | 50 µg/kg/day | Subinotropic dose administered via osmotic mini-pumps for the first 4 weeks of an 8-week study | [7][8][9] |
| Key Finding | Attenuated TAC-induced cardiac hypertrophy and fibrosis, and improved cardiac function in Con mice but not in p85-KO mice. | This suggests the prophylactic effects are mediated through the α2-isoform of Na+/K+-ATPase and selective activation of PI3Kα. | [7][8][9] |
Table 2: In Vitro Effects of γ-Strophanthin on Cardiac Myocytes
| Parameter | Concentration | Cell Type | Key Effect | Reference |
| Signaling Activation | ||||
| PI3Kα and Akt activation | Low concentrations (not specified) | Cultured adult cardiomyocytes | Caused cell growth (hypertrophy) | [7] |
| Akt Activation | 10 µM and 50 µM | Adult myocytes from wild-type (Wt) and NCX1 knockout (KO) hearts | Activation of Akt observed at 5 and 15 minutes | [4] |
| Protein Synthesis | ||||
| Protein Synthesis Rate | Not specified | Wt and NCX1 KO myocytes | Increased protein synthesis (a measure of hypertrophy) after 12 hours of incubation. | [4][10] |
| Intracellular Calcium | ||||
| [Ca2+]i | 100 µM strophanthidin | Guinea pig myocytes | Increased from 69 nM to 204 nM after 10 minutes. | [11][12] |
| [Ca2+]i in spontaneous contracting cells | 100 µM strophanthidin | Guinea pig myocytes | 263 nM | [11][12] |
| [Ca2+]i in rounded (injured) cells | 100 µM strophanthidin | Guinea pig myocytes | 784 nM | [11][12] |
| Calcium transient amplitude | 0.1, 1, 10, and 25 µM strophanthidin | Failing guinea pig ventricular myocytes | Concentration-dependent increase. | [13] |
| Cardiac Preconditioning | ||||
| Ouabain infusion | 10 µM | Isolated rat hearts (Langendorff) | A 4-minute infusion caused a small, transient (<10%) increase in Left Ventricular Developed Pressure (LVDP). | [14] |
Experimental Protocols
Here are detailed methodologies for key experiments involving γ-strophanthin.
This protocol is based on studies investigating the prophylactic effects of γ-strophanthin on cardiac remodeling.[7][8][9]
1. Animal Model:
- Use wild-type mice and a genetically modified strain, such as a cardiac-specific PI3Kα knockout mouse (p85-KO), to investigate pathway-specific effects.
2. Transverse Aortic Constriction (TAC) Surgery:
- Anesthetize the mice.
- Perform a thoracotomy to expose the aortic arch.
- Ligate the aorta between the innominate and left common carotid arteries using a suture tied around the aorta and a needle of a specific gauge to create a standardized constriction.
- Remove the needle to allow for blood flow through the constricted aorta.
- Close the chest and allow the mice to recover.
3. γ-Strophanthin (Ouabain) Administration:
- Implant osmotic mini-pumps subcutaneously in the mice.
- Load the pumps with γ-strophanthin to deliver a continuous subinotropic dose (e.g., 50 µg/kg/day) for a specified period (e.g., the first 4 weeks of an 8-week study).
4. Monitoring Cardiac Function:
- Perform serial echocardiography throughout the study to assess cardiac dimensions and function (e.g., left ventricular ejection fraction, fractional shortening).
5. Histological Analysis:
- At the end of the study, euthanize the mice and excise the hearts.
- Fix the hearts in formalin and embed in paraffin.
- Section the hearts and perform staining (e.g., Hematoxylin and Eosin for cell size, Masson's trichrome for fibrosis) to assess cardiac hypertrophy and fibrosis.
This protocol is essential for in vitro studies on the direct effects of γ-strophanthin on cardiac cells.[4]
1. Heart Perfusion:
- Anesthetize a rodent (e.g., mouse or rat) and perform a thoracotomy.
- Cannulate the aorta and perfuse the heart with a calcium-free buffer to wash out the blood.
- Switch to a perfusion buffer containing collagenase to digest the extracellular matrix.
2. Myocyte Dissociation:
- Once the heart is digested, remove the atria and mince the ventricular tissue.
- Gently triturate the tissue to release individual cardiomyocytes.
3. Calcium Reintroduction:
- Gradually reintroduce calcium to the myocyte suspension to prevent hypercontracture.
4. Cell Culture:
- Plate the isolated rod-shaped myocytes on laminin-coated dishes.
- Culture the cells in an appropriate medium.
5. Experimental Treatment:
- Treat the cultured myocytes with various concentrations of γ-strophanthin for different durations to assess its effects on signaling, protein synthesis, and calcium dynamics.
This assay quantifies the rate of protein synthesis as an indicator of cellular hypertrophy.[4][10]
1. Cell Treatment:
- Culture adult cardiac myocytes as described in Protocol 2.
- Incubate the cells with γ-strophanthin (e.g., for 12 hours).
2. Radiolabeling:
- Add [3H]leucine to the culture medium and incubate for a defined period to allow for its incorporation into newly synthesized proteins.
3. Protein Precipitation:
- Wash the cells to remove unincorporated [3H]leucine.
- Lyse the cells and precipitate the total protein using an acid (e.g., trichloroacetic acid).
4. Scintillation Counting:
- Wash the protein precipitate to remove any remaining free radiolabel.
- Solubilize the protein and measure the amount of incorporated [3H]leucine using a scintillation counter.
- Normalize the counts to the total protein content in each sample.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the complex signaling and experimental processes involving γ-strophanthin.
References
- 1. What is the mechanism of Ouabain? [synapse.patsnap.com]
- 2. What is the mechanism of Strophanthin K? [synapse.patsnap.com]
- 3. Ouabain interaction with cardiac Na/K-ATPase reveals that the enzyme can act as a pump and as a signal transducer. | Semantic Scholar [semanticscholar.org]
- 4. Different roles of the cardiac Na+/Ca2+-exchanger in ouabain-induced inotropy, cell signaling, and hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ouabain interaction with cardiac Na+/K+-ATPase initiates signal cascades independent of changes in intracellular Na+ and Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Ouabain Interaction with Cardiac Na+/K+-ATPase Initiates Signal Cascad" by Jiang Liu, Jiang Tian et al. [mds.marshall.edu]
- 7. Ouabain prevents pathological cardiac hypertrophy and heart failure through activation of phosphoinositide 3-kinase α in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ouabain prevents pathological cardiac hypertrophy and heart failure through activation of phosphoinositide 3-kinase α in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Effects of strophanthidin on intracellular Ca2+ concentration and cellular morphology of guinea pig myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Effects of strophanthidin on intracellular Ca2+ concentration and cellular morphology of guinea pig myocytes. | Semantic Scholar [semanticscholar.org]
- 13. Different Na+/K+-ATPase signal pathways was involved in the increase of [Ca2+]i induced by strophanthidin in normal and failing isolated guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ouabain triggers preconditioning through activation of the Na+,K+-ATPase signaling cascade in rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for γ-Strophanthin (Ouabain) as a Tool for Studying Ion Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-Strophanthin, also known as Ouabain, is a potent and specific inhibitor of the Na+/K+-ATPase, a vital ion pump found in the plasma membrane of most animal cells.[1][2] This inhibitory action makes γ-strophanthin an invaluable tool for researchers studying ion transport and the physiological roles of the Na+/K+-ATPase. By blocking the pump, γ-strophanthin disrupts the sodium and potassium gradients across the cell membrane, leading to a cascade of downstream effects on other ion transport systems and intracellular signaling pathways. These application notes provide detailed information and protocols for utilizing γ-strophanthin in experimental settings to investigate ion transport phenomena.
Mechanism of Action
The primary molecular target of γ-strophanthin is the α-subunit of the Na+/K+-ATPase.[3] The pump actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell, a process coupled to the hydrolysis of one molecule of ATP. This action is crucial for maintaining the low intracellular sodium and high intracellular potassium concentrations characteristic of most cells.
γ-Strophanthin binds to the extracellular side of the Na+/K+-ATPase, locking it in a phosphorylated conformation that prevents its normal cycling and ion translocation. The consequences of this inhibition are:
-
Increase in Intracellular Sodium ([Na+]i): With the primary efflux mechanism blocked, intracellular sodium levels rise.[4][5]
-
Decrease in Intracellular Potassium ([K+]i): The influx of potassium is halted, leading to a gradual decrease in intracellular potassium concentration.[4]
-
Membrane Depolarization: The electrogenic nature of the Na+/K+-ATPase (3 Na+ out for 2 K+ in) contributes to the negative resting membrane potential. Its inhibition leads to a slight depolarization.
-
Increase in Intracellular Calcium ([Ca2+]i): The rise in intracellular sodium reduces the driving force for the sodium-calcium exchanger (NCX), which normally extrudes calcium from the cell. This leads to an accumulation of intracellular calcium.[4]
Data Presentation: Quantitative Inhibition Data
The inhibitory potency of γ-strophanthin (ouabain) on the Na+/K+-ATPase can be quantified by its half-maximal inhibitory concentration (IC50) and its binding affinity (dissociation constant, Kd). These values can vary depending on the specific isoform of the Na+/K+-ATPase α-subunit and the species from which the enzyme is derived.
| Parameter | Na+/K+-ATPase Isoform | Species/Tissue | Value | Reference(s) |
| IC50 | α1 | Canine Kidney | 15 nM | [6] |
| α3 | Porcine Cerebral Cortex | 15 nM | [6] | |
| α1 | Rat Brain | 320 µM | [7] | |
| α2 | Rat Brain | 460 nM | [7] | |
| α1 | Rat | 48,000 nM | [8] | |
| α2 | Rat | 58 nM | [8] | |
| - | Vero Cells (anti-MERS-CoV activity) | 80 nM | ||
| Kd | High Affinity Site | Rat Brain | 17.0 ± 0.2 nM | [7] |
| Low Affinity Site | Rat Brain | 80 ± 1 nM | [7] |
Signaling Pathway Diagram
The following diagram illustrates the signaling cascade initiated by γ-strophanthin's inhibition of the Na+/K+-ATPase.
Caption: Signaling pathway of γ-strophanthin action.
Experimental Protocols
Here we provide detailed protocols for key experiments utilizing γ-strophanthin to study ion transport.
Na+/K+-ATPase Activity Assay (Phosphate Release Assay)
This protocol measures the activity of the Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The activity is determined by comparing the Pi released in the presence and absence of γ-strophanthin.
Materials:
-
Cell or tissue homogenate/microsomal fraction containing Na+/K+-ATPase
-
Assay Buffer: 30 mM Imidazole-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl2
-
Control Buffer: 30 mM Imidazole-HCl (pH 7.4), 4 mM MgCl2
-
γ-Strophanthin (Ouabain) stock solution (e.g., 10 mM in water or DMSO)
-
ATP solution (e.g., 100 mM)
-
Protein quantification reagent (e.g., Bradford or BCA assay kit)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Phosphate standard solution
Procedure:
-
Protein Quantification: Determine the protein concentration of your sample (cell/tissue homogenate).
-
Reaction Setup: Prepare two sets of reaction tubes for each sample:
-
Total ATPase Activity: Add a known amount of protein (e.g., 50 µg) to the Assay Buffer.
-
Ouabain-insensitive ATPase Activity: Add the same amount of protein to the Control Buffer containing a final concentration of 1 mM γ-strophanthin.
-
-
Pre-incubation: Pre-incubate the reaction tubes at 37°C for 10 minutes.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 3-5 mM to all tubes.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid or the phosphate detection reagent itself if it's acidic).
-
Phosphate Detection: Add the phosphate detection reagent to all tubes, including a set of phosphate standards.
-
Measurement: After color development, measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green).
-
Calculation:
-
Calculate the amount of Pi released in each sample using the standard curve.
-
Na+/K+-ATPase Activity = (Pi released in "Total ATPase" tube) - (Pi released in "Ouabain-insensitive" tube).
-
Express the activity as nmol Pi/mg protein/min.
-
Measurement of Intracellular Sodium ([Na+]i) Changes
This protocol describes the use of a sodium-sensitive fluorescent dye to monitor changes in intracellular sodium concentration upon treatment with γ-strophanthin.
Materials:
-
Adherent or suspension cells
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Sodium-sensitive fluorescent dye (e.g., Asante Natrium Green-2, AM ester)
-
Pluronic F-127
-
γ-Strophanthin (Ouabain) stock solution
-
Fluorescence plate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Cell Preparation: Seed cells in a suitable format (e.g., 96-well black-walled, clear-bottom plate for plate reader analysis).
-
Dye Loading:
-
Prepare a loading solution of the sodium-sensitive dye (e.g., 5 µM Asante Natrium Green-2, AM) in HBSS. The addition of Pluronic F-127 (e.g., 0.02%) can aid in dye solubilization.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the cells at 37°C for 30-60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with warm HBSS to remove extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using the appropriate instrument settings for the chosen dye.
-
γ-Strophanthin Treatment: Add γ-strophanthin to the desired final concentration. For time-course experiments, the inhibitor can be added directly in the measurement instrument.
-
Fluorescence Monitoring: Monitor the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular sodium.
-
Data Analysis: Express the change in fluorescence as a ratio relative to the baseline fluorescence (F/F0) or as relative fluorescence units (RFU).
Measurement of Intracellular Calcium ([Ca2+]i) Changes
This protocol details the use of a calcium-sensitive fluorescent dye to measure the downstream increase in intracellular calcium following Na+/K+-ATPase inhibition by γ-strophanthin.
Materials:
-
Adherent or suspension cells
-
Cell culture medium
-
Physiological buffer (e.g., HBSS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
γ-Strophanthin (Ouabain) stock solution
-
Fluorescence plate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in an appropriate format for fluorescence measurement.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM) in a physiological buffer. The addition of Pluronic F-127 can improve dye loading.
-
Replace the culture medium with the dye loading solution.
-
Incubate the cells at 37°C for 30-60 minutes in the dark.
-
-
De-esterification: Wash the cells twice with warm buffer and incubate for a further 30 minutes to allow for complete de-esterification of the AM ester.
-
Baseline Measurement: Record the baseline fluorescence of the cells.
-
Inhibition and Measurement: Add γ-strophanthin and monitor the fluorescence change over time. An increase in fluorescence corresponds to a rise in intracellular calcium.
-
Data Analysis: Analyze the data by calculating the change in fluorescence intensity or the ratio of fluorescence at different emission wavelengths (for ratiometric dyes like Fura-2).
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for studying the effects of γ-strophanthin on ion transport.
Caption: General experimental workflow.
Conclusion
γ-Strophanthin is a powerful and selective tool for investigating the function of the Na+/K+-ATPase and its role in cellular ion homeostasis. By utilizing the protocols and understanding the principles outlined in these application notes, researchers can effectively employ γ-strophanthin to dissect the complex interplay of ion transport systems and their downstream signaling consequences in a wide range of biological systems. Careful experimental design, including appropriate controls and optimization of assay conditions, is crucial for obtaining reliable and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. Effects of ouabain on intracellular ion activities of sensory neurons of the leech central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of external cations and ouabain on the intracellular sodium activity of sheep heart Purkinje fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of ouabain and human ouabainlike substance to different Na+, K+-ATPase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two active Na+/K+-ATPases of high affinity for ouabain in adult rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Augmented Ouabain-Induced Vascular Response Reduces Cardiac Efficiency in Mice with Migraine-Associated Mutation in the Na+, K+-ATPase α2-Isoform - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Gamma-Strophanthin Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-strophanthin, also known as ouabain, is a cardiac glycoside that has been historically used in the treatment of heart failure. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump in cardiomyocytes. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the sodium-calcium exchanger, resulting in a positive inotropic effect (increased contractility)[1][2]. Beyond its ion transport effects, this compound also activates complex signaling cascades that can influence cell growth, apoptosis, and fibrosis[3][4][5][6].
These application notes provide a detailed overview of established experimental models to test the efficacy of this compound, encompassing in vitro, ex vivo, and in vivo approaches. The protocols are intended to guide researchers in the consistent and reproducible evaluation of this compound's therapeutic potential.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize key quantitative data on the efficacy of this compound (ouabain) from various experimental models.
| Parameter | Cell Line/Tissue | Value | Reference |
| IC50 (Viability) | KKU-055 (Biliary Tract Cancer) | 15 nM | [7] |
| TFK-1 (Biliary Tract Cancer) | 14 nM | [7] | |
| OCUG-1 (Biliary Tract Cancer) | 485 nM | [7] | |
| OZ (Biliary Tract Cancer) | 446 nM | [7] | |
| EC50 (TRPV4 activity) | MDCK (Canine Kidney Epithelial) | 1.89 nM | |
| IC50 (Na+/K+-ATPase) | Rat Brain Membranes (very high affinity) | 23.0 ± 0.15 nM | [5] |
| Rat Brain Membranes (high affinity) | 460 ± 4.0 nM | [5] | |
| Rat Brain Membranes (low affinity) | 320 ± 4.6 µM | [5] |
| Parameter | Animal Model | Treatment Details | Key Findings | Reference |
| Cardiac Output | Rat (Myocardial Infarction) | 14.4 mg/kg/day s.c. (continuous) for 2 weeks | Basal CO: 83 ± 4 ml/min (vs. 74 ± 5 in MI control)Maximal CO: 134 ± 7 ml/min (vs. 105 ± 7 in MI control) | [8] |
| Left Ventricular Ejection Fraction (LVEF) | Mouse (Na,K-β1 KO) | N/A (model shows reduced LVEF at baseline) | LVEF reduced to 56.7% in KO mice vs. 66.4% in WT | [9] |
| Blood Pressure & Isometric Tension | Rat (Healthy) | 25 µg/kg/day for 15 days | Increased systolic and diastolic blood pressureReduced isometric tension development | [4] |
| Stroke Volume | Mouse (α2+/G301R mutant) | 1.5 mg/kg intraperitoneal injection | Reduced stroke volume during atrial pacing | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its evaluation.
Caption: this compound Signaling Cascade in Cardiomyocytes.
Caption: General Experimental Workflow.
Experimental Protocols
In Vitro Models
1. Na+/K+-ATPase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on its primary target.
-
Materials:
-
Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
ATP solution (10 mM)
-
This compound stock solution
-
Malachite green reagent for phosphate detection
-
Microplate reader
-
-
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add 50 µL of the Na+/K+-ATPase enzyme preparation to each well of a 96-well plate.
-
Add 25 µL of the this compound dilutions or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of ATP solution to each well.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of malachite green reagent.
-
After 15 minutes of color development at room temperature, measure the absorbance at 620 nm.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
2. Cardiomyocyte Contractility Assay
This assay assesses the functional effect of this compound on isolated heart cells.
-
Materials:
-
Isolated adult rat ventricular cardiomyocytes
-
Tyrode's solution (containing 1.8 mM CaCl2)
-
IonOptix system or similar for measuring cell shortening and calcium transients
-
Field stimulator
-
-
Protocol:
-
Plate isolated cardiomyocytes on laminin-coated coverslips.
-
Mount the coverslip on the stage of an inverted microscope equipped with the IonOptix system.
-
Perfuse the cells with Tyrode's solution at 37°C.
-
Pace the cardiomyocytes at a steady frequency (e.g., 1 Hz).
-
Record baseline cell shortening (contractility) and intracellular calcium transients.
-
Introduce this compound at various concentrations into the perfusion solution.
-
Record the changes in cell shortening and calcium transients at each concentration.
-
Analyze the data to determine the dose-response relationship for the positive inotropic effect.
-
Ex Vivo Model
1. Langendorff Perfused Heart
This model allows for the study of this compound's effects on the whole heart in an isolated setting.
-
Materials:
-
Langendorff apparatus
-
Krebs-Henseleit buffer (oxygenated with 95% O2 / 5% CO2)
-
Surgical instruments for heart isolation
-
Pressure transducer and data acquisition system
-
-
Protocol:
-
Anesthetize the animal (e.g., guinea pig, rabbit) and administer heparin.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with warm, oxygenated Krebs-Henseleit buffer.
-
Insert a balloon into the left ventricle to measure isovolumic pressure.
-
Allow the heart to stabilize for a 20-30 minute equilibration period.
-
Record baseline cardiac parameters: Left Ventricular Developed Pressure (LVDP), heart rate, and coronary flow.
-
Introduce this compound into the perfusate at increasing concentrations.
-
Record the changes in cardiac parameters at each concentration to establish a dose-response curve.
-
In Vivo Models
1. Transverse Aortic Constriction (TAC) Model of Cardiac Hypertrophy and Heart Failure
This surgical model in rodents mimics pressure overload-induced heart failure.
-
Materials:
-
Surgical microscope
-
Rodent ventilator
-
Surgical instruments
-
Suture material (e.g., 6-0 silk)
-
Anesthetics and analgesics
-
-
Protocol:
-
Anesthetize the mouse and intubate for mechanical ventilation[11][12].
-
Ligate the transverse aorta between the innominate and left common carotid arteries with a suture tied around the aorta and a blunted 27-gauge needle[11][12].
-
Quickly remove the needle to create a standardized constriction[11][12].
-
Close the chest and allow the animal to recover with appropriate post-operative care.
-
After a period of 2-4 weeks to allow for the development of cardiac hypertrophy and heart failure, administer this compound or vehicle control.
-
Assess cardiac function using echocardiography to measure parameters like ejection fraction and fractional shortening.
-
At the end of the study, euthanize the animals and harvest the hearts for histological analysis (e.g., Masson's trichrome staining for fibrosis)[12][13][14].
-
2. Assessment of Cardiac Fibrosis with Masson's Trichrome Staining
This histological technique is used to visualize and quantify collagen deposition in the heart.
-
Materials:
-
Paraffin-embedded or frozen heart sections
-
Masson's Trichrome stain kit (containing Weigert's iron hematoxylin, Biebrich scarlet-acid fuchsin, and aniline blue)
-
Microscope with imaging software
-
-
Protocol:
-
Deparaffinize and rehydrate paraffin-embedded sections or fix frozen sections.
-
Stain with Weigert's iron hematoxylin to stain the nuclei dark red/black[13].
-
Stain with Biebrich scarlet-acid fuchsin to stain the cytoplasm and muscle fibers red[13].
-
Differentiate with phosphotungstic/phosphomolybdic acid.
-
Stain with aniline blue to stain collagen blue[13].
-
Dehydrate and mount the sections.
-
Capture images of the stained sections and use image analysis software to quantify the blue-stained fibrotic area relative to the total tissue area.
-
Conclusion
The experimental models and protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of this compound. By employing a combination of in vitro, ex vivo, and in vivo approaches, researchers can gain a thorough understanding of its mechanism of action, dose-response relationships, and therapeutic potential in the context of cardiac dysfunction. The provided quantitative data serves as a valuable reference for experimental design and interpretation of results. Careful adherence to these detailed protocols will ensure the generation of robust and reproducible data, which is crucial for the advancement of drug development in cardiovascular disease.
References
- 1. Phosphorylation of Src by phosphoinositide 3-kinase regulates beta-adrenergic receptor-mediated EGFR transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ouabain triggers preconditioning through activation of the Na+,K+-ATPase signaling cascade in rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of Src to Na+/K+-ATPase Forms a Functional Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mds.marshall.edu [mds.marshall.edu]
- 7. Ouabain facilitates cardiac differentiation of mouse embryonic stem cells through ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Augmented Ouabain-Induced Vascular Response Reduces Cardiac Efficiency in Mice with Migraine-Associated Mutation in the Na+, K+-ATPase α2-Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dysfunction of ouabain-induced cardiac contractility in mice with heart-specific ablation of Na,K-ATPase β1-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of biological synergy between cellular Src and epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of Cardiovascular Fibrosis Using Novel Fluorescent Probes | PLOS One [journals.plos.org]
Application Notes and Protocols for the Measurement of γ-Strophanthin (Ouabain) in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
γ-Strophanthin, also known as ouabain, is a cardiac glycoside that has been traditionally used in the treatment of congestive heart failure and arrhythmias. Beyond its therapeutic applications, there is growing interest in its role as a potential endogenous hormone involved in various physiological and pathological processes. Accurate and reliable measurement of ouabain levels in biological samples such as plasma, serum, urine, and cell cultures is crucial for both clinical monitoring and research into its physiological functions. This document provides detailed application notes and protocols for the quantification of γ-strophanthin using various analytical methods, including immunoassays and chromatography-mass spectrometry.
Analytical Methods for Ouabain Quantification
Several methods are available for the determination of ouabain concentrations in biological matrices. The choice of method depends on the required sensitivity, specificity, sample type, and available instrumentation. The most common techniques are Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Liquid Chromatography-Mass Spectrometry (LC-MS).
It is important to note a significant controversy in the field regarding the quantification of endogenous ouabain. While immunoassays have frequently reported detectable levels in human plasma, some highly sensitive LC-MS/MS methods have failed to detect it, suggesting that immunoassays may be prone to cross-reactivity with other endogenous compounds[1]. Researchers should consider this discrepancy when choosing a method and interpreting their results.
Quantitative Data Summary
The following table summarizes reported concentrations of γ-strophanthin in various biological samples determined by different analytical methods.
| Biological Sample | Analytical Method | Reported Concentration Range | Reference |
| Human Plasma (Healthy Controls) | Immunoassay | 0.16 to 0.77 nM | |
| Human Plasma (Heart Failure Patients) | Immunoassay | 1.52 to 1.59 nM | |
| Human Plasma (Healthy Controls) | UPLC-MS/MS | Not Detected (<1.7 pmol/L) | [1] |
| Human Urine | Radioimmunoassay | Measurable amounts detected | [2] |
| Rat Serum (Ouabain-treated) | Enzyme Immunoassay | ~1.69 nM | [3] |
| Cell Culture Supernatant (HaCaT cells) | GC/MS Metabolomics | Qualitative changes observed | [4][5] |
| MDCK Cell Culture (10 nmol/L treatment) | - | - | [6] |
| CHO Cell Culture (50 nM treatment) | - | - | [7] |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for ouabain quantification due to its high throughput and the commercial availability of kits. The following is a general protocol for a competitive ELISA.
Principle: This assay is based on the competitive binding between ouabain in the sample and a fixed amount of labeled ouabain for a limited number of antibody binding sites coated on a microplate. The amount of labeled ouabain bound to the antibody is inversely proportional to the concentration of ouabain in the sample.
Materials:
-
Ouabain ELISA Kit (containing pre-coated 96-well plate, standards, detection reagents, wash buffer, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Distilled or deionized water
-
Biological samples (plasma, serum, cell culture supernatant)
Protocol:
-
Sample Preparation:
-
Plasma: Collect blood in tubes containing EDTA or heparin. Centrifuge at 1000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Serum: Collect blood in a tube without anticoagulant. Allow to clot for 30 minutes at room temperature, then centrifuge at 1000 x g for 15 minutes. Collect the serum.
-
Cell Culture Supernatant: Centrifuge the cell culture medium at 1500 x g for 10 minutes to remove cellular debris.
-
If necessary, perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. C18 columns are commonly used for this purpose.
-
-
Assay Procedure (based on a generic kit):
-
Bring all reagents and samples to room temperature.
-
Prepare standards and samples at the desired dilutions.
-
Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.
-
Add 50 µL of HRP-conjugate (ouabain-HRP) to each well.
-
Incubate for 60 minutes at 37°C.
-
Aspirate and wash the wells 3-5 times with 200 µL of wash buffer.
-
Add 50 µL of Substrate A and 50 µL of Substrate B to each well.
-
Incubate for 15 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 15 minutes.
-
-
Data Analysis:
-
Create a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of ouabain in the samples by interpolating their absorbance values on the standard curve.
-
Figure 1: General workflow for ouabain measurement by ELISA.
Radioimmunoassay (RIA)
RIA is a highly sensitive immunoassay that uses a radiolabeled antigen.
Principle: Similar to competitive ELISA, RIA is based on the competition between the unlabeled ouabain in the sample and a known amount of radioactively labeled ouabain for binding to a specific antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of ouabain in the sample.
Materials:
-
Ouabain-specific antibody
-
Radiolabeled ouabain (e.g., ³H-ouabain)
-
Standard ouabain
-
Separation agent (e.g., dextran-coated charcoal or a secondary antibody)
-
Scintillation counter and scintillation fluid
-
Gamma counter (if using ¹²⁵I-labeled ouabain)
-
Centrifuge
-
Vortex mixer
-
Pipettes and tubes
Protocol:
-
Sample Preparation: Prepare plasma, serum, or other biological fluids as described for the ELISA protocol. C18 Sep-Column extraction is often recommended for RIA to improve sensitivity and reduce matrix effects[8].
-
Assay Procedure:
-
Set up tubes for standards, samples, and controls.
-
To each tube, add 100 µL of standard or sample.
-
Add 100 µL of radiolabeled ouabain solution.
-
Add 100 µL of the ouabain-specific antibody solution.
-
Vortex and incubate for a specified time (e.g., 16-24 hours) at 4°C[8].
-
Separate the antibody-bound and free radiolabeled ouabain. For charcoal separation, add 500 µL of a dextran-coated charcoal suspension, vortex, and incubate on ice for 10 minutes. Centrifuge at 2000 x g for 15 minutes at 4°C.
-
Decant the supernatant (containing the antibody-bound fraction) into a scintillation vial.
-
Add scintillation fluid to the vial.
-
Measure the radioactivity (counts per minute, CPM) in a scintillation or gamma counter.
-
-
Data Analysis:
-
Construct a standard curve by plotting the CPM of the standards against their concentrations.
-
Determine the ouabain concentration in the samples from the standard curve.
-
Figure 2: General workflow for ouabain measurement by RIA.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high specificity and sensitivity and is considered the gold standard for the quantification of small molecules. However, it requires specialized equipment and expertise.
Principle: The biological sample is first processed to extract ouabain and remove interfering substances. The extract is then injected into a liquid chromatograph, which separates ouabain from other components in the sample. The separated ouabain then enters a mass spectrometer, which ionizes the molecule and detects it based on its specific mass-to-charge ratio.
Materials:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
Analytical column (e.g., C18)
-
Solvents for mobile phase (e.g., acetonitrile, methanol, water with formic acid)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Internal standard (e.g., a stable isotope-labeled ouabain)
-
Vortex mixer, centrifuge, evaporator
Protocol:
-
Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of plasma or serum, add the internal standard.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and polar impurities.
-
Elute ouabain with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from low to high percentage of mobile phase B to elute ouabain.
-
Flow Rate: e.g., 0.3 mL/min
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for ouabain and the internal standard.
-
-
-
Data Analysis:
-
Quantify ouabain by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of ouabain.
-
Figure 3: General workflow for ouabain measurement by LC-MS/MS.
Ouabain Signaling Pathway
Ouabain exerts its effects primarily by binding to the α-subunit of the Na+/K+-ATPase. This interaction not only inhibits the pump's ion-translocating activity but also triggers intracellular signaling cascades.
References
- 1. No endogenous ouabain is detectable in human plasma by ultra-sensitive UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of ouabain-like immunoreactivity in human urine. [vivo.weill.cornell.edu]
- 3. Ouabain stimulates Na-K-ATPase through a sodium/hydrogen exchanger-1 (NHE-1)-dependent mechanism in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolomics analysis reveals cytotoxic effects of ouabain towards psoriatic keratinocytes via impairment of glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ouabain Induces Transcript Changes and Activation of RhoA/ROCK Signaling in Cultured Epithelial Cells (MDCK) [mdpi.com]
- 7. Ouabain Enhances Cell-Cell Adhesion Mediated by β1 Subunits of the Na+,K+-ATPase in CHO Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abbexa.com [abbexa.com]
Application Notes and Protocols for Gamma-Strophanthin in Cellular Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gamma-strophanthin, also known as ouabain, is a cardiotonic steroid that specifically inhibits the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion homeostasis.[1][2][3] Beyond its classical role as an ion pump inhibitor, the Na+/K+-ATPase also functions as a signal transducer, and the binding of this compound can initiate a cascade of intracellular signaling events independent of its effect on ion gradients.[4][5] These signaling pathways have been implicated in a variety of cellular processes, including cell growth, proliferation, apoptosis, and hypertrophy, making this compound a valuable tool for studying cellular signaling and a potential therapeutic agent.[6][7][8]
These application notes provide an overview of the key signaling pathways induced by this compound and detailed protocols for their investigation.
Key Signaling Pathways Induced by this compound
This compound triggers a complex network of signaling events initiated by its binding to the Na+/K+-ATPase. The primary downstream pathways include:
-
Src Kinase Activation: this compound binding to the Na+/K+-ATPase leads to the rapid activation of the non-receptor tyrosine kinase Src.[5] This is a crucial early event that initiates many of the downstream signaling effects.
-
Epidermal Growth Factor Receptor (EGFR) Transactivation: Activated Src kinase, in turn, transactivates the EGFR. This process occurs through phosphorylation of the EGFR, leading to the recruitment and activation of downstream signaling molecules.
-
MAPK/ERK Pathway Activation: The transactivation of EGFR subsequently activates the Ras-Raf-MEK-ERK (MAPK) signaling cascade, a central pathway that regulates cell proliferation, differentiation, and survival.[6][7]
-
Generation of Reactive Oxygen Species (ROS): this compound treatment has been shown to increase the production of intracellular reactive oxygen species (ROS), which can act as second messengers to further amplify the signaling cascades.
-
Modulation of Intracellular Calcium: Inhibition of the Na+/K+-ATPase by this compound leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger (NCX) and results in elevated intracellular calcium levels. This can influence a variety of calcium-dependent signaling pathways.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound on cellular signaling pathways.
Table 1: Concentration-Dependent Effects of this compound (Ouabain)
| Concentration | Cell Type | Target Pathway/Molecule | Observed Effect | Reference |
| 3 nM | ADPKD cells | EGFR | Increased phosphorylation | [9] |
| 10 nmol/L | MDCK cells | RhoA | Significant increase in activation | [10] |
| 50 nM | Human myotubes | ERK1/2 | Time-dependent activation | [6] |
| 100 nM | Human myotubes | IL-6 release | Increased release | |
| 1 µM | LLC-PK1 cells | Src | Increased association with Na+/K+-ATPase | [11] |
| 10 µM | SYF + c-Src cells | MAPKs | Activation | |
| 20 µmol/L | Mouse embryonic stem cells | Cardiac differentiation | Significantly higher percentage of cardiomyocytes | [7] |
Table 2: Time-Dependent Effects of this compound (Ouabain)
| Treatment Time | Concentration | Cell Type | Target Pathway/Molecule | Observed Effect | Reference |
| 5 min | 1 µM | LLC-PK1 cells | Src | Increased coprecipitation with Na+/K+-ATPase | [11] |
| 5 min | 100 nM | A7r5 cells | MAPKs | Maximal activation | |
| 30 min | 3 nM | ADPKD cells | EGFR | Maximal stimulation of ERK | [9] |
| 1 h | 10 nmol/L | MDCK cells | RhoA activation | Significant increase in stained cells | [10] |
| 24 h | 50 nM | Human myotubes | ERK1/2 | Sustained activation | [6] |
Experimental Protocols
Here are detailed protocols for key experiments to investigate this compound-induced signaling.
Protocol 1: Analysis of Protein Phosphorylation by Western Blotting
This protocol describes the analysis of Src and ERK1/2 phosphorylation in response to this compound treatment.
Materials:
-
Cell culture medium (e.g., DMEM) with and without serum
-
This compound (Ouabain) stock solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Src (Tyr418), anti-Src, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Serum-starve the cells for 4-24 hours before treatment, if necessary for the specific cell type and pathway being investigated.
-
Treat cells with various concentrations of this compound for different time points as determined from literature or optimization experiments. Include an untreated control.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-Src).
-
Protocol 2: Co-Immunoprecipitation of Na+/K+-ATPase and EGFR
This protocol is for investigating the interaction between the Na+/K+-ATPase and EGFR upon this compound stimulation.
Materials:
-
All materials listed in Protocol 1
-
Immunoprecipitation (IP) lysis buffer
-
Anti-EGFR antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
Anti-Na+/K+-ATPase α1 subunit antibody for Western blotting
Procedure:
-
Cell Culture, Treatment, and Lysis:
-
Follow steps 1 and 2 from Protocol 1, using an IP-compatible lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the anti-EGFR antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Collect the beads using a magnetic rack or by centrifugation.
-
Wash the beads three to five times with wash buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by adding elution buffer or Laemmli sample buffer and boiling for 5 minutes.
-
Perform SDS-PAGE and Western blotting as described in Protocol 1, using the anti-Na+/K+-ATPase α1 subunit antibody to detect the co-immunoprecipitated protein.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes a common method for measuring intracellular ROS levels using a fluorescent probe.
Materials:
-
Cell culture medium
-
This compound (Ouabain) stock solution
-
Phosphate-buffered saline (PBS)
-
Fluorescent ROS indicator (e.g., 2',7'-dichlorodihydrofluorescein diacetate - DCFH-DA)
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a suitable format (e.g., 96-well plate for plate reader, culture slides for microscopy, or flasks for flow cytometry).
-
Treat cells with this compound for the desired time. Include positive and negative controls.
-
-
Loading with ROS Indicator:
-
Remove the treatment medium and wash the cells with warm PBS.
-
Load the cells with the ROS indicator (e.g., 5-10 µM DCFH-DA in serum-free medium) and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Measurement of Fluorescence:
-
After incubation, wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or visualize under a fluorescence microscope. DCFH-DA has an excitation/emission of ~485/535 nm.
-
-
Data Analysis:
-
Quantify the fluorescence intensity and normalize to the control group to determine the fold change in ROS production.
-
Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: this compound signaling cascade.
Caption: General experimental workflow.
References
- 1. utoledo.edu [utoledo.edu]
- 2. Methods to Investigate EGFR Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Experimental Settings for the Assessment of Reactive Oxygen Species Production by Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utoledo.edu [utoledo.edu]
- 5. Ouabain Affects the Expression of Activation Markers, Cytokine Production, and Endocytosis of Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ouabain facilitates cardiac differentiation of mouse embryonic stem cells through ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ouabain activates the Na-K-ATPase signalosome to induce autosomal dominant polycystic kidney disease cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ouabain Induces Transcript Changes and Activation of RhoA/ROCK Signaling in Cultured Epithelial Cells (MDCK) [mdpi.com]
- 11. Binding of Src to Na+/K+-ATPase Forms a Functional Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Na+/K+-ATPase Function Using Gamma-Strophanthin (Ouabain)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-strophanthin, commonly known as ouabain, is a potent and specific inhibitor of the Na+/K+-ATPase, an essential transmembrane pump found in most animal cells. This enzyme actively transports sodium (Na+) and potassium (K+) ions across the cell membrane, maintaining the electrochemical gradients crucial for various physiological processes, including nerve impulse transmission, muscle contraction, and cellular homeostasis. By binding to the Na+/K+-ATPase, ouabain not only inhibits its ion-pumping function but also activates complex intracellular signaling cascades. This dual role makes this compound an invaluable tool for investigating the multifaceted functions of the Na+/K+-ATPase, from its basic enzymatic activity to its role as a signal transducer.
These application notes provide detailed protocols and quantitative data to guide researchers in utilizing this compound to explore the diverse functions of the Na+/K+-ATPase in various cellular contexts.
Data Presentation
Table 1: Inhibitory Potency (IC50) of Ouabain on Na+/K+-ATPase Activity
| Cell Line/Tissue | Na+/K+-ATPase Isoform(s) | IC50 Value | Reference(s) |
| Vero Cells | Not specified | 0.08 µM | |
| Rat Pinealocytes | α+-like | ~200 nM | [1] |
| Rat Brain Membranes | High affinity sites | 23.0 ± 0.15 nM | [2] |
| Rat Brain Membranes | Low affinity sites | 460 ± 4.0 nM | [2] |
| Glioma Cells | Not specified | ~500 nM | [3] |
| Biliary Tract Cancer Cells | Not specified | Nanomolar range | [3] |
Table 2: Binding Affinity (Kd) of Ouabain to Na+/K+-ATPase
| Tissue/Cell Preparation | Experimental Conditions | Apparent Kd Value | Reference(s) |
| Rat Pineal Membranes | High affinity binding sites | ~14 nM | [1] |
| Rat Brain Membranes | Very high affinity site | 17.0 ± 0.2 nM | [2] |
| Rat Brain Membranes | High affinity site | 80 ± 1 nM | [2] |
Table 3: Effects of Ouabain on Cell Viability and Signaling
| Cell Line | Ouabain Concentration | Effect | Reference(s) |
| OS-RC-2 | 20-320 nM | Time-dependent inhibition of cell proliferation | [4] |
| NCI-H446 | 10-40 nM | Induction of apoptosis | [4] |
| SH-SY5Y | 10 nM - 1 µM | 20-75% decrease in cell number after 4 days | [5] |
| SH-SY5Y | 1-10 µM | ~50% increase in reactive oxygen species (ROS) within 30 min | [5] |
| SH-SY5Y | 1-10 µM | ~25% elevation in cytosolic Ca2+ within 30 min | [5] |
| MDCK | 10 nmol/L | Activation of RhoA | [6] |
Mandatory Visualizations
Figure 1: Ouabain-induced Na+/K+-ATPase signaling cascade.
Figure 2: Workflow for measuring Na+/K+-ATPase activity.
Figure 3: Workflow for MTT-based cell viability assay.
Experimental Protocols
Protocol 1: Measurement of Ouabain-Sensitive Na+/K+-ATPase Activity
This protocol is adapted from methods used to determine the enzymatic activity of Na+/K+-ATPase by measuring the release of inorganic phosphate (Pi) from ATP.
Materials:
-
Tissue or cell homogenate
-
Reaction Buffer: 20 mM Tris-HCl (pH 7.4), 1 mM MgCl₂, 100 mM NaCl, 20 mM KCl, 1 mM EGTA-Tris, 5 mM NaN₃
-
ATP solution (2 mM in MgCl₂)
-
Ouabain solution (e.g., 2 mM for determining ouabain-insensitive activity)
-
Trichloroacetic acid (TCA), 8% (w/v), ice-cold
-
Inorganic phosphate detection kit
-
Ionophore (e.g., alamethicin) for membrane vesicle preparations
Procedure:
-
Sample Preparation: Prepare crude membrane fractions from tissues or cells by homogenization and differential centrifugation. For closed membrane vesicles, pre-incubate the sample with an ionophore like alamethicin (0.1 mg/mg protein) for 10 minutes at 37°C to ensure substrate and inhibitor access.
-
Reaction Setup:
-
Total ATPase Activity: In a microcentrifuge tube, add 50 µg of protein sample to the reaction buffer.
-
Ouabain-Insensitive ATPase Activity: In a separate tube, add 50 µg of protein sample to the reaction buffer containing 2 mM ouabain.
-
-
Initiate Reaction: Start the enzymatic reaction by adding 2 mM Mg²⁺/ATP to each tube.
-
Incubation: Incubate the reactions for 10 minutes at 37°C.
-
Stop Reaction: Terminate the reaction by adding 1 mL of ice-cold 8% TCA.
-
Phosphate Detection: Measure the amount of inorganic phosphate released in each sample using a colorimetric detection kit according to the manufacturer's instructions.
-
Calculation:
-
Calculate the total ATPase activity from the samples without ouabain.
-
Calculate the ouabain-insensitive ATPase activity from the samples containing ouabain.
-
The ouabain-sensitive Na+/K+-ATPase activity is the difference between the total and the ouabain-insensitive ATPase activity.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol determines the effect of ouabain on cell proliferation and viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Ouabain stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 3,000 cells per well in 180 µL of culture medium.[4] Allow cells to adhere overnight.
-
Ouabain Treatment: Treat the cells with a range of ouabain concentrations (e.g., 0, 20, 40, 80, 160, 320 nM).[4] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, and 72 hours).[4]
-
MTT Addition: Add MTT solution to each well according to the manufacturer's protocol and incubate for a period that allows for the formation of formazan crystals (typically 2-4 hours).
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[4]
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells to determine the effect of ouabain on cell viability.
Protocol 3: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol is used to quantify the activation of the ERK1/2 signaling pathway in response to ouabain treatment.
Materials:
-
Cells of interest
-
Cell culture plates
-
Ouabain stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and then serum-starve them to reduce basal ERK1/2 phosphorylation. Treat the cells with the desired concentration of ouabain for a specific time (e.g., 15 minutes).[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[8]
-
Densitometry Analysis: Quantify the band intensities using image analysis software. The level of phosphorylated ERK1/2 should be normalized to the level of total ERK1/2.
Protocol 4: Measurement of Intracellular Calcium Concentration
This protocol describes the use of a Ca²⁺-sensitive fluorescent dye, such as Fura-2, to measure changes in intracellular calcium levels following ouabain treatment.
Materials:
-
Adherent cells on coverslips or in a suitable imaging dish
-
Physiological salt solution (e.g., Tyrode's solution)
-
Fura-2 AM (acetoxymethyl ester) fluorescent dye
-
Ouabain stock solution
-
Fluorescence microscopy system equipped for ratiometric imaging
Procedure:
-
Cell Loading: Incubate the cells with Fura-2 AM in the physiological salt solution according to the manufacturer's instructions to allow the dye to enter the cells and be cleaved to its active form.
-
Baseline Measurement: Mount the coverslip on the microscope stage and perfuse with the physiological salt solution. Record the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).
-
Ouabain Stimulation: Perfuse the cells with a solution containing the desired concentration of ouabain.
-
Data Acquisition: Continuously record the fluorescence ratio to monitor the change in intracellular Ca²⁺ concentration over time.
-
Calibration: At the end of the experiment, perform a calibration to convert the fluorescence ratios into actual Ca²⁺ concentrations using ionomycin in the presence of high Ca²⁺ and a Ca²⁺ chelator (e.g., EGTA) in a Ca²⁺-free solution.
-
Data Analysis: Analyze the change in intracellular Ca²⁺ concentration in response to ouabain treatment.[9]
References
- 1. Characterization of the alpha +-like Na+,K+-ATPase which mediates ouabain inhibition of adrenergic induction of N-acetyltransferase (EC 2.3.1.87) activity: studies with isolated pinealocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two active Na+/K+-ATPases of high affinity for ouabain in adult rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ouabain at nanomolar concentrations is cytotoxic for biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ouabain activates signaling pathways associated with cell death in human neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ouabain Induces Transcript Changes and Activation of RhoA/ROCK Signaling in Cultured Epithelial Cells (MDCK) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ouabain increases the calcium concentration in intracellular stores involved in stimulus-response coupling in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Methods for the Quantification of Gamma-Strophanthin (Ouabain)
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-strophanthin, also known as ouabain, is a cardiac glycoside that has been traditionally used in the treatment of congestive heart failure and arrhythmias.[1] Beyond its therapeutic applications, endogenous ouabain is considered a potential biomarker in various physiological and pathological conditions, including hypertension.[2] Accurate and reliable quantification of ouabain in biological matrices is therefore crucial for both clinical monitoring and biomedical research. This document provides an overview of the primary analytical methods for ouabain quantification, complete with detailed experimental protocols and a summary of their performance characteristics.
Analytical Techniques Overview
The quantification of ouabain in biological samples is primarily achieved through two main analytical platforms: liquid chromatography-mass spectrometry (LC-MS) and immunoassays (e.g., ELISA).
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is considered the gold standard for ouabain quantification due to its high specificity, sensitivity, and ability to distinguish between structurally similar cardiac glycosides.[2] LC-MS/MS methods typically involve a chromatographic separation step followed by mass spectrometric detection, which allows for precise identification and quantification.
-
Immunoassays (ELISA): Enzyme-linked immunosorbent assays offer a high-throughput and cost-effective alternative for ouabain measurement. These methods rely on the specific binding of an antibody to ouabain. However, it is important to note that some immunoassays may exhibit cross-reactivity with other structurally related endogenous compounds, which can lead to discrepancies when compared to mass spectrometric analyses.[2]
Quantitative Data Summary
The following table summarizes the key quantitative performance parameters of different analytical methods for this compound (ouabain) quantification.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| UPLC-MS/MS | Human Plasma | - | 1.7 pmol/L | - | [2] |
| LC-MS/MS | Herbs | - | 1.5 - 15 ng/g | R² > 0.997 | |
| LC-MS/MS | Urine | - | 0.025 - 1 ng/mL | R² > 0.997 | |
| ELISA | Serum, Plasma, etc. | < 0.26 ng/mL | - | 0.617 - 50 ng/mL | [3] |
| ELISA | Serum, Plasma, etc. | < 252.4 pg/mL | - | 617.3 - 50,000 pg/mL | [4] |
Experimental Protocols
Quantification of Ouabain in Human Plasma by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This protocol is based on a validated method for the sensitive quantification of ouabain in human plasma.[2]
a. Sample Preparation (Solid Phase Extraction)
-
Acidify plasma samples.
-
Perform solid phase extraction (SPE) using an appropriate SPE cartridge to isolate ouabain and remove interfering substances.
-
Elute ouabain from the SPE cartridge.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a suitable solvent for UPLC-MS/MS analysis.
b. UPLC-MS/MS Analysis
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer.
-
Chromatographic Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate for UPLC is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for ouabain (and an internal standard, if used). For example, for ouabain (m/z 585.3), characteristic product ions might be monitored.
-
c. Data Analysis
-
Construct a calibration curve using known concentrations of ouabain standards.
-
Quantify the ouabain concentration in the samples by interpolating their peak area ratios (ouabain/internal standard) against the calibration curve.
Caption: UPLC-MS/MS workflow for ouabain quantification.
Quantification of Ouabain by Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a general guideline based on commercially available ouabain ELISA kits.[3][4]
a. Principle
This assay employs the competitive inhibition enzyme immunoassay technique. A microplate is pre-coated with an antibody specific for ouabain. When standards or samples are added to the wells along with a fixed amount of biotin-conjugated ouabain, the unconjugated ouabain from the sample competes with the biotin-conjugated ouabain for the antibody binding sites. After incubation, unbound components are washed away. Streptavidin-HRP is then added, which binds to the biotin-conjugated ouabain. Following another wash, a substrate solution is added, and the color development is inversely proportional to the amount of ouabain in the sample.
b. Materials
-
Ouabain ELISA Kit (containing pre-coated 96-well plate, standards, biotin-conjugated ouabain, wash buffer, streptavidin-HRP, substrate solution, and stop solution).
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Pipettes and pipette tips.
-
Distilled or deionized water.
c. Assay Procedure
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit manual.
-
Standard and Sample Addition: Add 50 µL of standard or sample to the appropriate wells.
-
Competitive Reaction: Add 50 µL of biotin-conjugated ouabain to each well. Mix gently and incubate for 1-2 hours at 37°C.
-
Washing: Aspirate each well and wash three times with wash buffer.
-
Enzyme Conjugate Addition: Add 100 µL of streptavidin-HRP to each well. Incubate for 1 hour at 37°C.
-
Washing: Aspirate and wash each well five times with wash buffer.
-
Substrate Addition: Add 90 µL of substrate solution to each well. Incubate for 15-30 minutes at 37°C in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm within 5 minutes.
d. Data Analysis
-
Calculate the average absorbance for each set of duplicate standards and samples.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Determine the concentration of ouabain in the samples by interpolating their mean absorbance values from the standard curve.
Caption: Competitive ELISA workflow for ouabain quantification.
Ouabain Signaling Pathway
Ouabain exerts its biological effects primarily by binding to the α-subunit of the Na+/K+-ATPase, a ubiquitous transmembrane protein. This interaction not only inhibits the ion-pumping function of the enzyme but also activates a complex intracellular signaling cascade.[5][6][7]
Binding of ouabain to the Na+/K+-ATPase can lead to the activation of Src, a non-receptor tyrosine kinase.[6][7] This, in turn, can transactivate the epidermal growth factor receptor (EGFR), initiating downstream signaling pathways such as the Ras-Raf-MEK-ERK cascade, which is involved in cell growth and proliferation.[6] Additionally, ouabain-induced signaling can lead to the production of reactive oxygen species (ROS) and an increase in intracellular calcium concentration.[6][7] These signaling events ultimately result in changes in gene expression and cellular function.
Caption: Ouabain-induced Na+/K+-ATPase signaling pathway.
References
- 1. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 2. No endogenous ouabain is detectable in human plasma by ultra-sensitive UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abbexa.com [abbexa.com]
- 4. ELISA Kit for Ouabain (OB) | CEV857Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 5. Na+-K+--ATPase-mediated signal transduction: from protein interaction to cellular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of Na/K-ATPase-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utoledo.edu [utoledo.edu]
Application Notes and Protocols: Fluorescent Labeling of γ-Strophanthin for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-Strophanthin, also known as ouabain, is a cardiac glycoside that has been historically used in the treatment of congestive heart failure and arrhythmias.[1] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase, a transmembrane pump essential for maintaining cellular ion gradients.[2] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in increased intracellular calcium and enhanced cardiac contractility. Beyond its cardiotonic effects, γ-strophanthin is also recognized as an endogenous hormone and a modulator of various signaling pathways implicated in cancer and other diseases.[1][2]
The study of the cellular and subcellular distribution of γ-strophanthin is crucial for understanding its diverse physiological and pathological roles. Fluorescent labeling of γ-strophanthin provides a powerful tool for visualizing its binding to the Na+/K+-ATPase, its cellular uptake, and its downstream effects in real-time using advanced imaging techniques. These application notes provide detailed protocols for the fluorescent labeling of γ-strophanthin and its subsequent use in cellular imaging studies.
Data Presentation
Table 1: Hypothetical Quantitative Data for Fluorescently Labeled γ-Strophanthin
| Parameter | Value | Method |
| Labeling Efficiency | 75% | HPLC |
| Dye-to-Molecule Ratio | 1.1 | Mass Spectrometry |
| Absorption Maximum (λabs) | 495 nm | UV-Vis Spectroscopy |
| Emission Maximum (λem) | 519 nm | Fluorescence Spectroscopy |
| Quantum Yield | 0.92 | Comparative Method (vs. Fluorescein) |
| Binding Affinity (Kd) to Na+/K+-ATPase | 15 nM | Saturation Binding Assay |
Experimental Protocols
Protocol 1: Fluorescent Labeling of γ-Strophanthin
This protocol describes the covalent conjugation of a fluorescein isothiocyanate (FITC) dye to the sugar moiety of γ-strophanthin. This method is adapted from established procedures for labeling similar glycosides.[3]
Materials:
-
γ-Strophanthin (Ouabain)
-
Sodium meta-periodate (NaIO4)
-
Ethylene glycol
-
Fluorescein-5-isothiocyanate (FITC)
-
Ethylenediamine
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Sodium borohydride (NaBH4)
-
Sephadex G-25 column
-
Distilled water
-
Thin Layer Chromatography (TLC) supplies
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Oxidation of the Sugar Moiety:
-
Dissolve 10 mg of γ-strophanthin in 2 ml of distilled water.
-
Add a 1.1 molar excess of sodium meta-periodate.
-
Stir the reaction mixture in the dark at room temperature for 1 hour.
-
Quench the reaction by adding a drop of ethylene glycol and stir for an additional 10 minutes.
-
-
Conjugation with FITC via an Ethylenediamine Linker:
-
To the oxidized γ-strophanthin solution, add a 10-fold molar excess of ethylenediamine.
-
Adjust the pH to 9.0 with the sodium bicarbonate buffer.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Dissolve 5 mg of FITC in 1 ml of dimethylformamide (DMF).
-
Slowly add the FITC solution to the reaction mixture.
-
Continue stirring in the dark overnight at 4°C.
-
-
Reduction and Stabilization:
-
Add a 5-fold molar excess of sodium borohydride to the reaction mixture.
-
Stir for 30 minutes at room temperature to reduce the Schiff base to a stable secondary amine.
-
-
Purification of the Fluorescent Conjugate:
-
Purify the reaction mixture using a Sephadex G-25 column to separate the labeled γ-strophanthin from unreacted dye and other small molecules.
-
Monitor the separation by collecting fractions and measuring their absorbance at 280 nm (for γ-strophanthin) and 495 nm (for FITC).
-
Further purify the fluorescent conjugate using preparative HPLC.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the product using analytical HPLC and mass spectrometry.
-
Determine the concentration and degree of labeling using UV-Vis spectroscopy.
-
Protocol 2: In Vitro Imaging of Fluorescently Labeled γ-Strophanthin
This protocol outlines the use of fluorescently labeled γ-strophanthin for imaging its binding to cells in culture.
Materials:
-
Fluorescently labeled γ-strophanthin (from Protocol 1)
-
Cell line of interest (e.g., HeLa, A549, or primary cardiomyocytes)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4% in PBS)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Confocal microscope
Procedure:
-
Cell Culture:
-
Plate the cells on glass-bottom dishes or coverslips and culture until they reach 50-70% confluency.
-
-
Labeling:
-
Prepare a working solution of fluorescently labeled γ-strophanthin in cell culture medium at a final concentration of 100 nM.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the fluorescent probe to the cells.
-
Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Washing and Fixation:
-
Remove the labeling solution and wash the cells three times with PBS to remove unbound probe.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Nuclear Staining:
-
Incubate the cells with a DAPI solution (300 nM in PBS) for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Imaging:
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Image the cells using a confocal microscope with appropriate laser lines and filters for the chosen fluorophore (e.g., 488 nm excitation for FITC) and DAPI (e.g., 405 nm excitation).
-
Visualizations
Caption: Experimental workflow for fluorescent labeling and cellular imaging of γ-strophanthin.
Caption: Signaling pathway of γ-strophanthin (ouabain).
References
Application Notes: γ-Strophanthin (Ouabain) in Cancer Cell Line Research
Introduction
γ-Strophanthin, also known as ouabain, is a cardiac glycoside that has been traditionally used in the treatment of heart conditions.[1][2] More recently, its potential as an anticancer agent has garnered significant interest, with numerous studies demonstrating its cytotoxic and antiproliferative effects on various cancer cell lines.[3] These application notes provide a comprehensive overview of the use of γ-strophanthin in cancer cell research, detailing its mechanism of action, effects on signaling pathways, and protocols for key in vitro experiments.
Mechanism of Action
The primary molecular target of γ-strophanthin is the Na+/K+-ATPase pump, an integral membrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[4][5] Inhibition of this pump by γ-strophanthin leads to an increase in intracellular sodium and a decrease in intracellular potassium concentrations.[3] This disruption of ion homeostasis triggers a cascade of downstream events, including:
-
Increased Intracellular Calcium: The altered sodium gradient affects the function of the Na+/Ca2+ exchanger, leading to an influx of calcium ions.[6][7]
-
Induction of Apoptosis: γ-Strophanthin has been shown to induce programmed cell death in a dose-dependent manner in various cancer cell lines.[1][8] This is mediated through both intrinsic (mitochondrial) and extrinsic pathways, involving the regulation of Bcl-2 family proteins and the activation of caspases.[1][8]
-
Cell Cycle Arrest: Treatment with γ-strophanthin can lead to cell cycle arrest at different phases, most notably the G0/G1 and G2/M phases, thereby inhibiting cancer cell proliferation.[4][9]
-
Generation of Reactive Oxygen Species (ROS): Increased intracellular ROS levels are a common consequence of γ-strophanthin treatment, contributing to its cytotoxic effects and the induction of apoptosis.[3][6][10]
Signaling Pathways Modulated by γ-Strophanthin
Beyond its direct impact on ion transport, the binding of γ-strophanthin to the Na+/K+-ATPase also initiates various intracellular signaling cascades, often independently of its ion pump inhibitory function.[4] The Na+/K+-ATPase can act as a signal transducer, interacting with neighboring proteins to modulate key cellular pathways involved in cancer progression.
Key signaling pathways affected by γ-strophanthin include:
-
Src/EGFR/Ras/MAPK Pathway: γ-Strophanthin can lead to the activation of the non-receptor tyrosine kinase Src.[4][5] Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Ras/MAPK (ERK1/2) pathway, which is involved in cell proliferation and survival.[4][11] However, in some contexts, sustained activation of this pathway can also lead to cell death.[10]
-
PI3K/Akt/mTOR Pathway: This pathway, crucial for cell growth, survival, and metabolism, can be modulated by γ-strophanthin.[11][12]
-
AMPK-Src Signaling Pathway: γ-Strophanthin has been shown to impair cancer cell metabolism by depleting ATP production, which in turn activates AMP-activated protein kinase (AMPK).[13] Activated AMPK can then act as an upstream regulator of Src.[13]
-
STAT3 Pathway: γ-Strophanthin can suppress the expression and phosphorylation of STAT3, a key transcription factor involved in cancer cell proliferation, survival, and angiogenesis.[3][14]
-
TRAIL Pathway: In some cancer cell lines, γ-strophanthin can increase the expression of apoptosis-associated proteins of the TRAIL (TNF-related apoptosis-inducing ligand) pathway, promoting cell death.[8]
Data Presentation
Table 1: Cytotoxic Effects of γ-Strophanthin on Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Exposure Time | Reference |
| OS-RC-2 | Renal Cancer | MTT | ~80 nM | 48 h | [15] |
| NCI-H446 | Small Cell Lung Cancer | MTT | ~40 nM | 48 h | [15] |
| A549 | Lung Cancer | Not Specified | 25 nM | 15 h | [4] |
| MCF7 | Breast Cancer | Not Specified | 25 nM | Not Specified | [13] |
| PC-3 | Prostate Cancer | MTT | Nanomolar range | 2-7 h | [6] |
| DU 145 | Prostate Cancer | Flow Cytometry | Not Specified | Not Specified | [8] |
| SK-BR-3 | Breast Cancer | Annexin V/PI | 10⁻⁵ M | 24 h | [4] |
| AGS | Gastric Adenocarcinoma | Not Specified | 0-1.6 µM | Not Specified | [7] |
| Hela | Cervical Cancer | Flow Cytometry | 50-100 nM | 24 h | |
| HCT116 | Colon Cancer | Flow Cytometry | 50-100 nM | 24 h |
Table 2: Induction of Apoptosis by γ-Strophanthin
| Cell Line | Cancer Type | Apoptosis Induction (Concentration) | Exposure Time | Method | Reference |
| SK-BR-3 | Breast Cancer | 75.67% (10⁻⁵ M) vs 6.15% (control) | 24 h | Annexin V/PI | [4] |
| A549 | Lung Cancer | 16.00% (50 nM), 27.77% (100 nM) vs 5.73% (control) | 24 h | Flow Cytometry | |
| Hela | Cervical Cancer | 7.57% (50 nM), 13.87% (100 nM) vs 4.43% (control) | 24 h | Flow Cytometry | |
| HCT116 | Colon Cancer | 13.10% (50 nM), 18.30% (100 nM) vs 5.73% (control) | 24 h | Flow Cytometry |
Table 3: Generation of Reactive Oxygen Species (ROS) by γ-Strophanthin
| Cell Line | Cancer Type | ROS Increase (Concentration) | Exposure Time | Reference |
| A549 | Lung Cancer | 195.3% (50 nM), 474.3% (100 nM) vs control | 24 h | [3] |
| Hela | Cervical Cancer | 240.8% (50 nM), 450.7% (100 nM) vs control | 24 h | [3] |
| HCT116 | Colon Cancer | 162.0% (50 nM), 299.7% (100 nM) vs control | 24 h | [3] |
| PC-3 | Prostate Cancer | Sustained production (>10 nM) | Time-dependent | [6] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies frequently used to assess the cytotoxic effects of γ-strophanthin.[16][17]
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
γ-Strophanthin (Ouabain) stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of γ-strophanthin in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of γ-strophanthin. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is based on standard flow cytometry methods to quantify apoptosis.[1][4]
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Culture cells and treat with desired concentrations of γ-strophanthin for the specified duration.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. (Annexin V positive, PI negative cells are early apoptotic; Annexin V positive, PI positive cells are late apoptotic/necrotic).
-
3. Reactive Oxygen Species (ROS) Detection Assay
This protocol uses the fluorescent probe DCFDA to measure intracellular ROS levels.[18]
-
Materials:
-
Treated and untreated cancer cells
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Serum-free medium
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Culture cells and treat with γ-strophanthin.
-
Wash the cells with serum-free medium.
-
Load the cells with 10 µM H2DCFDA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer (Excitation/Emission ~485/535 nm). An increase in fluorescence indicates an increase in intracellular ROS.
-
Mandatory Visualization
Caption: Signaling pathways activated by γ-strophanthin in cancer cells.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
References
- 1. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. en.royanews.tv [en.royanews.tv]
- 3. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Study of the Multimodal Effect of Na+/K+ ATPase Blocker Ouabain on the Tumor Microenvironment and Malignant Cells [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. Investigation of ouabain-induced anticancer effect in human androgen-independent prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ouabain – a double-edged sword in tumor development and progression? a review of half a century - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ouabain induces apoptotic cell death in human prostate DU 145 cancer cells through DNA damage and TRAIL pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ouabain elicits human glioblastoma cells apoptosis by generating reactive oxygen species in ERK-p66SHC-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ouabain impairs cancer metabolism and activates AMPK-Src signaling pathway in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cardiac-glycoside-ouabain-exerts-anticancer-activity-via-downregulation-of-stat3 - Ask this paper | Bohrium [bohrium.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
Developing Antibodies Against Gamma-Strophanthin (Ouabain): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of specific antibodies against gamma-strophanthin, a cardiac glycoside also known as ouabain. These antibodies are critical tools for the development of immunoassays for quantifying ouabain in biological samples and for studying its physiological and pathological roles.
Introduction
This compound (ouabain) is a potent and specific inhibitor of the Na+/K+-ATPase, a crucial enzyme for maintaining cellular ion gradients.[1] Beyond its well-known cardiotonic effects, ouabain is now recognized as a signaling molecule that can trigger various intracellular pathways, influencing processes like cell growth, differentiation, and apoptosis.[2] The development of high-affinity and specific antibodies against this small molecule hapten is essential for creating sensitive and reliable immunoassays to further elucidate its functions.
Due to its small size, ouabain is not immunogenic on its own and requires conjugation to a larger carrier protein to elicit a robust immune response.[1] This guide details the necessary steps from immunogen preparation to antibody production, purification, and characterization.
Data Presentation
The following tables summarize typical quantitative data expected during the development and characterization of anti-ouabain antibodies.
Table 1: Representative Immunization Titer and Antibody Yield
| Parameter | Rabbit (IgG) | Chicken (IgY) |
| Immunogen | Ouabain-BSA Conjugate | Ouabain-BSA Conjugate |
| Pre-immune Titer | < 1:100 | < 1:100 |
| Post-immunization Titer (ELISA) | > 1:50,000 | > 1:10,000[3] |
| Anticipated Antibody Yield | 1-2 mg/mL of serum | 8.5 mg/egg with 87.6% purity[3] |
Table 2: Characteristics of a Validated Anti-Ouabain Competitive ELISA
| Parameter | Typical Value |
| Detection Range | 0.6 - 50 ng/mL[4] |
| Sensitivity (LOD) | < 0.3 ng/mL[4] |
| Intra-Assay Precision (%CV) | < 10% |
| Inter-Assay Precision (%CV) | < 15% |
| Spike-Recovery | 85-115% |
Table 3: Cross-Reactivity Profile of a Specific Anti-Ouabain Antibody
| Compound | Cross-Reactivity (%) |
| Ouabain | 100 |
| Digoxin | < 1.0 |
| Digitoxin | < 1.0 |
| Hydrocortisone | < 0.1[3] |
| Dexamethasone | < 0.1[3] |
| Progesterone | < 0.1 |
| Testosterone | < 0.1 |
Experimental Protocols
Protocol 1: Preparation of Ouabain-BSA Immunogen
This protocol describes the conjugation of ouabain to Bovine Serum Albumin (BSA) using a periodate oxidation method, which targets the rhamnose moiety of ouabain. This method is adapted from protocols used for similar cardiac glycosides like digoxin.[5]
Materials:
-
This compound (Ouabain)
-
Bovine Serum Albumin (BSA), Fraction V
-
Sodium meta-periodate (NaIO₄)
-
Ethylene glycol
-
Potassium carbonate (K₂CO₃)
-
Sodium borohydride (NaBH₄)
-
Dioxane
-
Absolute ethanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10-14 kDa MWCO)
-
Magnetic stirrer and stir bars
-
pH meter
Procedure:
-
Ouabain Oxidation: a. Dissolve 200 mg of ouabain in a mixture of 40 mL absolute ethanol and 10 mL dioxane. b. Add 30 mL of 0.1 M sodium periodate to the ouabain solution. c. Stir the reaction for 30 minutes at room temperature. This step oxidizes the vicinal diols of the rhamnose sugar, creating aldehyde groups. d. Stop the reaction by adding 1.8 mL of 1 M ethylene glycol and stir for an additional 5 minutes.
-
BSA Preparation: a. Dissolve 280 mg of BSA in 10 mL of deionized water. b. Adjust the pH of the BSA solution to 9.3 using 5% K₂CO₃.
-
Conjugation Reaction: a. Slowly add the entire oxidized ouabain mixture to the BSA solution while stirring. b. Maintain the pH of the reaction mixture between 9.0 and 9.5 for 1 hour by dropwise addition of 5% K₂CO₃. This facilitates the formation of Schiff bases between the aldehyde groups on ouabain and the amine groups on BSA. c. After 1 hour, add 150 mg of sodium borohydride to the mixture and stir for another 4 hours at room temperature. This reduces the Schiff bases to stable secondary amine linkages.
-
Purification of the Conjugate: a. Transfer the reaction mixture to dialysis tubing. b. Dialyze extensively against 4L of PBS at 4°C for 48-72 hours, with at least 4-5 buffer changes. c. After dialysis, centrifuge the conjugate solution at 10,000 x g for 15 minutes to remove any precipitate. d. Determine the protein concentration using a standard protein assay (e.g., BCA) and store the Ouabain-BSA conjugate at -20°C in aliquots.
Protocol 2: Polyclonal Antibody Production in Rabbits
This protocol outlines a standard 70-day immunization schedule for generating polyclonal antibodies in New Zealand White rabbits.[6][7]
Materials:
-
Ouabain-BSA conjugate (from Protocol 1)
-
Sterile PBS
-
Freund's Complete Adjuvant (CFA)
-
Freund's Incomplete Adjuvant (IFA)
-
Two healthy New Zealand White rabbits (8-12 weeks old)
-
Syringes and needles (23-25 gauge)
Procedure:
-
Day 0: Pre-immune Bleed and Primary Immunization a. Collect 5-10 mL of blood from the ear artery of each rabbit to serve as a pre-immune serum control. Allow the blood to clot, separate the serum, and store it at -20°C. b. Prepare the immunogen emulsion. Mix 1 mg of Ouabain-BSA conjugate (in 1 mL of sterile PBS) with 1 mL of Freund's Complete Adjuvant (CFA) to form a stable water-in-oil emulsion. c. Inject a total of 1 mL of the emulsion (containing 0.5 mg of antigen) subcutaneously at multiple sites (4-10 sites) on the back of each rabbit.[6]
-
Day 14: First Booster Injection a. Prepare a new emulsion by mixing 0.5 mg of Ouabain-BSA conjugate (in 0.5 mL PBS) with 0.5 mL of Freund's Incomplete Adjuvant (IFA). b. Administer a 1 mL booster injection (containing 0.25 mg of antigen) subcutaneously at 4 sites per rabbit.[6]
-
Day 28: Second Booster Injection a. Repeat the booster injection as described for Day 14.
-
Day 35: Test Bleed a. Collect 10-15 mL of blood from each rabbit. b. Process the blood to obtain serum and evaluate the antibody titer using a direct or indirect ELISA against Ouabain-BSA.
-
Day 42: Third Booster Injection a. Administer another booster injection as described for Day 14.
-
Day 56: Production Bleed a. If the antibody titer is high, perform a larger production bleed (25-50 mL per rabbit).[6] b. Continue with booster injections every 2-3 weeks followed by production bleeds 10-14 days later to maintain high antibody titers.
-
Antibody Purification: a. Pool the high-titer sera. b. Purify the IgG fraction using Protein A or Protein G affinity chromatography according to the manufacturer's instructions. c. Dialyze the purified antibodies against PBS, determine the concentration, and store at -20°C or -80°C.
Protocol 3: Competitive ELISA for Ouabain Quantification
This protocol describes a competitive ELISA for the detection and quantification of free ouabain in a sample. The principle involves competition between free ouabain in the sample and a fixed amount of ouabain-enzyme conjugate for binding to a limited number of anti-ouabain antibody-coated wells.
Materials:
-
Purified anti-ouabain antibody (from Protocol 2)
-
Ouabain-HRP (Horseradish Peroxidase) conjugate (custom synthesis or commercial)
-
Ouabain standard solutions (for standard curve)
-
96-well ELISA plates
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: a. Dilute the purified anti-ouabain antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer. b. Add 100 µL of the diluted antibody to each well of a 96-well plate. c. Incubate overnight at 4°C.
-
Washing and Blocking: a. Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well. b. Add 200 µL of Blocking Buffer to each well. c. Incubate for 1-2 hours at room temperature.
-
Competitive Reaction: a. Wash the plate 3 times with Wash Buffer. b. Add 50 µL of ouabain standards or unknown samples to the appropriate wells. c. Immediately add 50 µL of a pre-titered dilution of Ouabain-HRP conjugate to each well. d. Incubate for 1-2 hours at room temperature on a shaker.
-
Detection: a. Wash the plate 5 times with Wash Buffer to remove unbound reagents. b. Add 100 µL of TMB Substrate to each well. c. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
Reading and Analysis: a. Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow. b. Read the absorbance at 450 nm using a microplate reader. c. Generate a standard curve by plotting the absorbance versus the log of the ouabain standard concentration. The signal intensity is inversely proportional to the amount of ouabain in the sample. d. Calculate the ouabain concentration in the unknown samples by interpolating from the standard curve.
Visualizations
Signaling Pathways and Workflows
// Nodes Ouabain [label="γ-Strophanthin\n(Ouabain)", fillcolor="#FBBC05", fontcolor="#202124"]; NaK_ATPase [label="Na+/K+-ATPase\n(α-subunit)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Src [label="Src Kinase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EGFR [label="EGFR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLC [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\n(Cell Proliferation, Apoptosis)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Ouabain -> NaK_ATPase [label="Binds"]; NaK_ATPase -> Src [label="Activates"]; Src -> EGFR [label="Transactivates"]; Src -> PLC; EGFR -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Nucleus [label="Translocates"]; Nucleus -> Gene_Expression [style=dashed]; } dot Caption: Ouabain-induced Na+/K+-ATPase signaling cascade.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Conjugation [label="1. Immunogen Preparation\n(Ouabain-BSA Conjugation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Immunization [label="2. Animal Immunization\n(Rabbit or Chicken)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Titer [label="3. Titer Monitoring\n(ELISA)", fillcolor="#FBBC05", fontcolor="#202124"]; Bleed [label="4. Serum/Egg Collection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="5. Antibody Purification\n(Protein A/G or IgY Method)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterization [label="6. Antibody Characterization\n(Specificity, Affinity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Application [label="7. Immunoassay Development\n(Competitive ELISA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Conjugation; Conjugation -> Immunization; Immunization -> Titer; Titer -> Bleed [label="High Titer"]; Titer -> Immunization [label="Boost", style=dashed]; Bleed -> Purification; Purification -> Characterization; Characterization -> Application; Application -> End; } dot Caption: Workflow for anti-ouabain antibody development.
// Nodes A [label="1. Coat plate with\nanti-ouabain Ab", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Block non-specific sites", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Add Sample/Standard\n+ Ouabain-HRP Conjugate", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Incubate\n(Competitive Binding)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Wash away unbound molecules", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Add TMB Substrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Measure Absorbance (450nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Signal is inversely proportional\nto Ouabain concentration", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H [style=dashed]; } dot Caption: Principle of the competitive ELISA for ouabain.
References
- 1. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Preparation of specific antisera to digoxin by using digoxin C-3' and C-3" hemisuccinate-bovine serum albumin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcepta.com [abcepta.com]
- 4. abbexa.com [abbexa.com]
- 5. pnas.org [pnas.org]
- 6. Custom Rabbit Polyclonal Antibody Production Protocols | Thermo Fisher Scientific - FR [thermofisher.com]
- 7. Standard 70 days Immunization Serum Production Protocol - Rabbit [biosyn.com]
Application Notes and Protocols: Use of γ-Strophanthin (Ouabain) in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-strophanthin, commonly known as ouabain, is a cardiac glycoside that has been a valuable pharmacological tool for decades. Its primary and most well-understood mechanism of action is the selective inhibition of the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane. This inhibition leads to a cascade of downstream effects on cellular ion homeostasis and electrical activity, making γ-strophanthin a potent modulator of both cardiac and neuronal function. These application notes provide an overview of its mechanism, applications in electrophysiology, and detailed protocols for its use in experimental settings.
Mechanism of Action
The primary molecular target of γ-strophanthin is the α-subunit of the Na+/K+-ATPase pump. By binding to this subunit, it inhibits the pump's activity, leading to an increase in the intracellular sodium concentration ([Na+]i). This rise in [Na+]i alters the driving force for the sodium-calcium exchanger (NCX), causing it to work in reverse or at a reduced forward capacity. The result is a decrease in Ca2+ extrusion and a subsequent increase in the intracellular calcium concentration ([Ca2+]i).[1] This elevation in intracellular calcium is the principal mechanism behind the positive inotropic (increased contractility) effects of cardiac glycosides in heart muscle.
Beyond its classical role as a pump inhibitor, γ-strophanthin binding to the Na+/K+-ATPase can also trigger intracellular signaling cascades independently of significant changes in bulk ion concentrations.[2] This signaling function involves the activation of protein kinases such as Src, which can then initiate downstream pathways like the Ras-Raf-MEK-ERK cascade, influencing processes like gene expression, cell growth, and apoptosis.[3][4]
Caption: Signaling pathway of γ-strophanthin (ouabain).
Applications in Cardiac Electrophysiology
In cardiac tissue, γ-strophanthin is widely used to study the mechanisms of cardiac contractility and to induce experimental arrhythmias. Its effects are dose-dependent. At lower concentrations, it primarily increases the force of contraction (positive inotropy). At higher, toxic concentrations (typically ≥ 1 µM), it can lead to membrane depolarization, afterdepolarizations, and arrhythmias such as tachycardia and fibrillation.
Quantitative Effects on Cardiac Parameters
| Parameter | Species/Tissue | γ-Strophanthin (Ouabain) Concentration | Observed Effect | Reference |
| Intracellular K+ Activity | Canine Purkinje Fibers | 2 x 10-7 M | Decreased from 130.0 mM to 112.2 mM | [4] |
| Resting Membrane Potential | Canine Purkinje Fibers | 2 x 10-7 M | Depolarization from -83.6 mV to -78.8 mV | [4] |
| Action Potential Duration | Cat Papillary Muscle | 10 nM | Prolonged | |
| Positive Inotropic Effect (Threshold) | Cat Papillary Muscle | 0.1 µM | Clear positive inotropic effect observed | |
| Toxic Effects (Arrhythmias) | Cat Papillary Muscle | 1 µM | Development of arrhythmias and aftercontractions | |
| T-type Ca2+ Current | Guinea Pig Ventricular Myocytes | 1 µM | Increased two- to threefold | |
| L-type Ca2+ Current | Guinea Pig Ventricular Myocytes | 1 µM | Significantly increased amplitude |
Applications in Neuronal Electrophysiology
The role of γ-strophanthin in the central nervous system is more complex. Because neurons also heavily rely on the Na+/K+-ATPase to maintain their resting potential and ionic gradients, application of γ-strophanthin can significantly alter neuronal excitability. Depending on the concentration and neuron type, it can lead to depolarization, increased spontaneous firing, and in some cases, excitotoxicity. Physiologically relevant concentrations (nanomolar range) can modulate synaptic transmission and plasticity. For instance, 1 nM ouabain has been shown to enhance excitatory postsynaptic currents in rat hippocampal neurons.
Quantitative Effects on Neuronal Parameters
| Parameter | Tissue/Cell Type | γ-Strophanthin (Ouabain) Concentration | Observed Effect | Reference |
| Na+/K+-ATPase Inhibition (IC50) | Rat Brain Membranes | 23.0 nM (high affinity), 460 nM (high affinity), 320 µM (low affinity) | Inhibition of different ATPase isoforms | [4] |
| Excitatory Postsynaptic Current (EPSC) Amplitude | Rat Hippocampal CA1 Neurons | 1 nM | Increased by 35-50% | |
| NMDA-mediated Ca2+ Response | Rat Hippocampal Neurons | 1-5 nM | Significantly reduced the calcium response | |
| Neurite Outgrowth | DRG Neurons | Concentration-dependent | Reduced the percentage of neurons with neurites |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Ion Currents
This protocol is designed to measure the effect of γ-strophanthin on specific voltage-gated ion channels (e.g., L-type Ca2+ channels) in isolated cardiomyocytes or cultured neurons.
1. Preparation of Solutions:
-
External Solution (Tyrode's, for cardiomyocytes): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (for Ca2+ currents): (in mM) 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
γ-Strophanthin Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C. On the day of the experiment, dilute to the final desired concentration (e.g., 1 µM) in the external solution.
2. Cell Preparation:
-
Isolate cardiomyocytes or culture neurons on glass coverslips suitable for microscopy and recording.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution at a constant rate (e.g., 1.5-2 mL/min).
3. Recording Procedure:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a target cell and form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode.
-
Establish Baseline: Record the ion current of interest using a specific voltage protocol. For L-type Ca2+ currents, a typical protocol is to hold the cell at -80 mV and apply depolarizing steps from -40 mV to +60 mV.
-
Application of γ-Strophanthin: Switch the perfusion system to the external solution containing the desired concentration of γ-strophanthin. Allow several minutes for the drug to take effect and for the current to stabilize.
-
Record Effect: Apply the same voltage protocol to record the ion current in the presence of the drug.
-
Washout (Optional): Switch the perfusion back to the control external solution to observe any reversal of the effect.
4. Data Analysis:
-
Measure the peak current amplitude before and after drug application.
-
Analyze changes in current-voltage (I-V) relationships and channel kinetics (activation, inactivation).
Protocol 2: Sharp Microelectrode Recording of Action Potentials
This protocol is suitable for recording action potentials from intact cardiac tissue preparations (e.g., papillary muscle, Purkinje fibers) or larger neurons.
1. Preparation of Solutions:
-
Superfusion Solution (Tyrode's or Krebs-Henseleit): Prepare and aerate with 95% O2 / 5% CO2. Maintain at physiological temperature (35-37°C).
-
γ-Strophanthin Solution: Prepare the desired concentration of γ-strophanthin in the superfusion solution.
-
Microelectrode Solution: 3 M KCl.
2. Tissue Preparation:
-
Dissect the tissue of interest (e.g., a cardiac papillary muscle) and pin it to the bottom of a recording chamber.
-
Superfuse the tissue with the oxygenated physiological solution.
3. Recording Procedure:
-
Pull sharp microelectrodes to a high resistance (20-50 MΩ) and backfill with 3 M KCl.
-
Carefully advance the microelectrode to impale a cell within the tissue. A successful impalement is indicated by a sharp drop to a stable negative resting membrane potential.
-
Establish Baseline: Record spontaneous or electrically stimulated action potentials. Measure key parameters: Resting Membrane Potential (RMP), Action Potential Amplitude (APA), Action Potential Duration at 50% and 90% repolarization (APD50, APD90), and maximum upstroke velocity (dV/dt_max).
-
Application of γ-Strophanthin: Switch the superfusion to the solution containing γ-strophanthin.
-
Record Effect: Continuously record the action potentials and note any changes in the measured parameters. Observe for the development of early afterdepolarizations (EADs), delayed afterdepolarizations (DADs), or spontaneous arrhythmias.
-
Washout: Superfuse with the control solution to check for reversibility.
4. Data Analysis:
-
Compare the action potential parameters before, during, and after drug application.
-
Quantify the incidence and characteristics of any arrhythmic events.
Caption: General experimental workflow for electrophysiology studies.
References
- 1. Ouabain interaction with cardiac Na+/K+-ATPase initiates signal cascades independent of changes in intracellular Na+ and Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mds.marshall.edu [mds.marshall.edu]
- 3. Effect of photobiomodulation therapy on neuronal injuries by ouabain: the regulation of Na, K-ATPase; Src; and mitogen-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights into the regulation of Na+,K+-ATPase by ouabain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing γ-strophanthin (Ouabain) for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the effective use of γ-strophanthin (ouabain) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is γ-strophanthin and what is its primary mechanism of action?
A1: γ-strophanthin, also known as ouabain, is a cardiac glycoside that acts as a specific inhibitor of the Na+/K+-ATPase pump, an essential enzyme located on the plasma membrane of cells.[1][2] Inhibition of this pump leads to an increase in intracellular sodium ions.[1] This elevated sodium concentration alters the function of the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium.[1] This cascade is central to its biological effects, which include influencing cellular processes like proliferation, differentiation, and apoptosis.[3][4]
Q2: What is a typical effective concentration range for γ-strophanthin in in vitro assays?
A2: The effective concentration of γ-strophanthin is highly dependent on the cell type and the biological endpoint being measured.
-
Nanomolar (nM) range: Many cancer cell lines show sensitivity in the low nM range. For example, IC50 values (the concentration that inhibits 50% of cell viability) for various breast and biliary tract cancer cells have been reported to be between 5 nM and 150 nM.[5] In some cancer cells, concentrations from 20 nM to 320 nM have been used to inhibit proliferation.[6][7]
-
Micromolar (µM) range: Higher concentrations in the low µM range (0.1 µM - 10 µM) are often used to study effects like apoptosis and significant Na+/K+-ATPase inhibition.[3][8] For instance, exposing SK-BR-3 breast cancer cells to 10 µM ouabain resulted in a significant increase in apoptosis.[3][4] It is crucial to determine the optimal concentration for each specific cell line and assay.[9]
Q3: How should I prepare and store γ-strophanthin stock solutions?
A3: For in vitro assays, γ-strophanthin is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution.[8] It demonstrates high solubility in DMSO (≥72.9 mg/mL).[8] The stock solution should be stored at -20°C.[8] To ensure maximum activity and reproducibility, it is highly recommended to use freshly prepared aliquots and avoid long-term storage of diluted solutions.[8] When preparing working concentrations, the stock solution is further diluted in the specific culture media for your experiment.[3]
Q4: What are the key signaling pathways activated by γ-strophanthin?
A4: Beyond its primary role in ion exchange, the binding of γ-strophanthin to Na+/K+-ATPase can trigger various intracellular signaling cascades. This binding can induce conformational changes in the enzyme, leading to the activation of protein kinases like Src cytoplasmic tyrosine kinase. This, in turn, can activate pathways such as the ERK 1/2 and p38 MAPK signaling pathways, which are involved in cell survival and cell death, respectively.[10] The specific pathway activated can depend on the cell type and the isoform of the Na+/K+-ATPase α-subunit present.
Q5: How does γ-strophanthin affect cell viability and proliferation?
A5: γ-strophanthin's effect on cell viability is dose-dependent. At nanomolar concentrations, it can inhibit the proliferation of many cancer cell lines.[5][6] As the concentration increases into the micromolar range, it often induces programmed cell death (apoptosis).[3][4] For example, in SK-BR-3 cells, the percentage of apoptotic cells increased from 6.15% in the control group to 75.67% in cells exposed to 10 µM ouabain for 24 hours.[3][4] However, in some cell types, particularly those with ouabain-resistant Na+/K+-ATPase isoforms, it may stimulate cell growth at concentrations that do not cause significant ion gradient disruption.[11]
Q6: What factors can influence the activity of γ-strophanthin in my experiments?
A6: Several factors can modulate the effects of γ-strophanthin:
-
Cell Line Origin: Rodent cells are known to have an α1-subunit of Na,K-ATPase that is "resistant" to ouabain, requiring much higher concentrations (up to the mM range) to achieve inhibition compared to non-rodent cells.
-
Extracellular Potassium: The cytotoxic effect of ouabain can be reversed by increasing the extracellular concentration of potassium.[12]
-
pH: The cytotoxic effects of ouabain have been observed to be greater in more acidic extracellular pH (around 6.8).[12]
-
Assay Conditions: The composition of the release media, including pH, buffer species, and excipients, can affect the stability and release of the compound in in vitro systems.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability or inconsistent results | 1. Stock solution degradation: γ-strophanthin solutions may lose activity over time.[8]2. Batch-to-batch variability: Different lots of the compound may have slight variations.3. Cell culture inconsistencies: Variations in cell passage number or confluency. | 1. Prepare fresh stock solutions from powder for each set of experiments or use single-use aliquots stored at -20°C.[8]2. Perform a dose-response curve for each new batch to confirm its potency.3. Maintain consistent cell culture practices and use cells within a defined passage number range. |
| No observable effect at expected concentrations | 1. Ouabain-resistant cell line: Rodent cells are naturally resistant to ouabain.[14]2. Incorrect concentration calculation: Errors in dilution from the stock solution.3. Compound inactivity: The compound may have degraded due to improper storage. | 1. Verify the species of your cell line. If using rodent cells, significantly higher concentrations (mM range) may be needed.2. Double-check all dilution calculations. Prepare fresh dilutions from a new aliquot.3. Test the compound on a known sensitive cell line as a positive control. |
| Unexpected or excessive cytotoxicity | 1. Concentration is too high: The chosen concentration may be toxic for the specific cell line.2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.3. Cell line hypersensitivity: Some cell lines are exceptionally sensitive to Na+/K+-ATPase inhibition.[5] | 1. Perform a cytotoxicity assay (e.g., MTT, LDH release) across a wide range of concentrations (e.g., 1 nM to 100 µM) to determine the IC50.[5][6]2. Ensure the final DMSO concentration is non-toxic (typically <0.5%). Run a vehicle control (media + DMSO).3. Start with a lower concentration range based on literature for similar cell types. |
| Poor solubility or precipitation in media | 1. Incorrect solvent for stock: Using an aqueous solvent for the primary stock can lead to poor solubility.2. Precipitation upon dilution: The compound may precipitate when the high-concentration stock is diluted into aqueous culture medium. | 1. Use DMSO for preparing the initial high-concentration stock solution.[8]2. Vortex the working solution well during dilution. Avoid using a working concentration that exceeds the compound's solubility limit in the final medium. |
Data Presentation
Table 1: Recommended Concentration Ranges of γ-strophanthin for Various In Vitro Assays
| Assay Type | Cell Line Example(s) | Concentration Range | Expected Effect | Source(s) |
| Proliferation Inhibition (IC50) | Biliary Tract Cancer Cells | 14 nM - 485 nM | Inhibition of cell viability | [5] |
| OS-RC-2 (Renal Cancer) | ~39 nM (at 48h) | Inhibition of proliferation | [6] | |
| Breast Cancer Cells | 5 nM - 150 nM | Inhibition of cell viability | [5] | |
| Apoptosis Induction | SK-BR-3 (Breast Cancer) | 10 µM (at 24h) | ~75% of cells become apoptotic | [3][4] |
| OS-RC-2 (Renal Cancer) | 20 nM - 80 nM (at 48h) | Dose-dependent increase in apoptosis | [6][7] | |
| Na+/K+-ATPase Inhibition | Rat Astrocytes | 0.1 µM - 1 µM | Inhibition of Na+/K+-ATPase | [8] |
| Signaling Studies (e.g., Src/ERK) | LLC-PK1 Cells | 10 nM | Activation of signaling pathways | [11] |
| Cell Cycle Arrest | SK-BR-3 (Breast Cancer) | 10 nM - 10 µM | Blockade of cells in the G0 phase | [3][4] |
Table 2: Solubility and Stability of γ-strophanthin
| Parameter | Details | Recommendations | Source(s) |
| Solubility | DMSO: ≥72.9 mg/mLWater: ~10 mg/mL | For in vitro use, prepare a high-concentration stock in DMSO. Water solubility is lower and may not be suitable for all stock concentrations. | [8] |
| Stock Solution Storage | Store at -20°C. | Aliquot stock solutions into single-use vials to prevent repeated freeze-thaw cycles. | [8] |
| Solution Stability | Long-term storage of diluted solutions is discouraged. | Prepare fresh working dilutions from a frozen stock aliquot for each experiment to ensure maximum potency and reproducibility. | [8] |
Experimental Protocols
Protocol 1: Determining the IC50 of γ-strophanthin using an MTT Assay
This protocol is adapted from methodologies used for assessing cell viability.[6][12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 180 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of γ-strophanthin dilutions in culture medium from your DMSO stock. A typical concentration range to test would be from 1 nM to 100 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the medium from the wells and add 200 µL of the prepared γ-strophanthin dilutions or vehicle control. Include a "no-cell" blank control with medium only. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Use graphing software to plot the dose-response curve and determine the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V/PI Staining
This protocol is based on standard flow cytometry methods for detecting apoptosis.[3][5]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of γ-strophanthin (e.g., 0, 20, 40, 80 nM) for the chosen time (e.g., 48 hours).[6]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 10 minutes. Discard the supernatant and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1x Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Primary signaling cascade of γ-strophanthin (ouabain).
Caption: Workflow for optimizing γ-strophanthin concentration.
Caption: Logic diagram for troubleshooting common experimental issues.
References
- 1. What is the mechanism of Ouabain? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. In Vitro Study of the Multimodal Effect of Na+/K+ ATPase Blocker Ouabain on the Tumor Microenvironment and Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ouabain at nanomolar concentrations is cytotoxic for biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tryptone.net [tryptone.net]
- 9. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ouabain-Induced Cell Death and Survival. Role of α1-Na,K-ATPase-Mediated Signaling and [Na+]i/[K+]i-Dependent Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utoledo.edu [utoledo.edu]
- 12. diva-portal.org [diva-portal.org]
- 13. Factors affecting the in vitro release of recombinant human interferon-gamma (rhIFN-gamma) from PLGA microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ouabain-resistant cells cultured in a synthetic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility problems of gamma-strophanthin in aqueous solutions
Technical Support Center: γ-Strophanthin (Ouabain) Solubility
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with γ-strophanthin (ouabain) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of γ-strophanthin?
A1: γ-Strophanthin (ouabain) is a cardiac glycoside with limited solubility in water at room temperature[1][2]. Its solubility is significantly higher in organic solvents like DMSO and methanol[3][4]. While some suppliers describe it as insoluble in water and ethanol at standard conditions[3], others provide specific solubility limits, which can vary. This variability is often due to differences in the compound's hydration state (anhydrous vs. octahydrate), purity, and the experimental conditions used for measurement[3].
Q2: Can I heat the solvent to dissolve γ-strophanthin?
A2: Yes. Heating is a common and effective method to increase the solubility of γ-strophanthin in water. It is soluble in hot or boiling water at much higher concentrations than in water at room temperature[4][5][6]. For instance, one source indicates a solubility of 50 mg/mL in hot water[4].
Q3: How should I store γ-strophanthin stock solutions?
A3: For long-term storage, it is recommended to aliquot reconstituted stock solutions and freeze them at -20°C, where they can be stable for up to two months[5][7]. For short-term storage, refrigeration at 4°C is suitable for up to two weeks[5][7]. The solid powder form should be stored at room temperature, protected from light[4].
Q4: Are there any materials I should avoid when preparing aqueous solutions?
A4: Yes, it is critical to avoid borosilicate glass vials for storing aqueous solutions of γ-strophanthin, especially overnight. Reports indicate that ouabain can form complexes with borate, which leaches from the glass, potentially affecting your experiments. It is strongly recommended to use plastic (e.g., polypropylene) vials for preparation and storage.
Troubleshooting Guide
Problem: My γ-strophanthin powder is not dissolving in water at room temperature.
-
Cause: This is expected behavior due to the compound's low aqueous solubility. Concentrations above ~10 mg/mL are difficult to achieve without intervention[1][6].
-
Solution 1 (Recommended for Aqueous Buffers): Gently warm the solution. Place your plastic vial in a water bath (e.g., 50-80°C) and stir or vortex periodically until the solid dissolves. Be aware that the compound may precipitate out of solution as it cools if the concentration is too high.
-
Solution 2 (For High-Concentration Stock): Prepare a high-concentration stock solution in DMSO (up to 100 mM or 100 mg/mL)[3]. You can then dilute this stock into your aqueous experimental buffer. Note that the final DMSO concentration should be considered for its potential effects on your specific assay.
Problem: My γ-strophanthin solution is cloudy or has formed a precipitate after cooling.
-
Cause: You have created a supersaturated solution by heating, and the compound is precipitating out as the temperature drops and solubility decreases.
-
Solution: You can try to gently re-warm the solution before use to redissolve the precipitate. However, the most stable approach is to work with a lower concentration that remains soluble at your experimental temperature or to use a co-solvent like DMSO in your final solution.
Problem: I am seeing inconsistent results with my γ-strophanthin solutions.
-
Cause 1: If you are using borosilicate glassware for storage, the formation of ouabain-borate complexes could be altering the effective concentration and activity of the compound.
-
Solution 1: Immediately switch to polypropylene or other plastic vials and tubes for all solution preparation and storage steps.
-
Cause 2: Solution instability. Aqueous stock solutions have limited stability, even when refrigerated[5][7].
-
Solution 2: Prepare fresh solutions for your experiments or use aliquots that have been stored frozen at -20°C for no more than two months[5][7]. Avoid repeated freeze-thaw cycles.
Quantitative Solubility Data
The reported solubility of γ-strophanthin (ouabain) can vary between suppliers and literature. The following table summarizes these values. Note that the molecular weight differs for the anhydrous (584.66 g/mol ) and octahydrate (728.78 g/mol ) forms, which will affect molarity calculations.
| Solvent | Reported Solubility | Source |
| Water (Room Temp) | Insoluble | Selleck Chemicals[3] |
| Soluble to 10 mM | Abcam, R&D Systems | |
| 1 g in ~75 mL (~13.3 mg/mL) | Merck Index[6] | |
| 10.3 mg/mL (10300 mg/L) | PubChem[1] | |
| Water (Hot) | 50 mg/mL | Sigma-Aldrich[4] |
| 1 g in 5 mL (200 mg/mL) | Merck Index[6] | |
| DMSO | 100 mg/mL (~137 mM) | Selleck Chemicals[3] |
| Soluble to 100 mM | Abcam, R&D Systems | |
| Ethanol | Insoluble | Selleck Chemicals[3] |
| Soluble to 10 mM | Abcam | |
| 1 g in 100 mL (10 mg/mL) | Sigma-Aldrich[4] | |
| Methanol | 1 g in 30 mL (~33.3 mg/mL) | Sigma-Aldrich[4] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution in DMSO (100 mM)
-
Vessel Selection: Use a sterile polypropylene conical tube or vial.
-
Weighing: Based on the batch-specific molecular weight (MW) on your product vial (assume ~728.8 g/mol for the octahydrate), weigh out the required amount of γ-strophanthin powder. For 1 mL of a 100 mM solution, you would need 72.88 mg.
-
Dissolution: Add the appropriate volume of high-purity DMSO.
-
Mixing: Vortex or mix thoroughly until all the solid has dissolved completely.
-
Storage: Aliquot into smaller volume polypropylene tubes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 2 months[5][7].
Protocol 2: Preparation of Aqueous Solution using Heat
-
Vessel Selection: Use a sterile polypropylene vial. Do not use borosilicate glass .
-
Weighing: Weigh the desired amount of γ-strophanthin powder into the vial.
-
Solvent Addition: Add the required volume of purified water or desired aqueous buffer.
-
Heating and Dissolution: Place the vial in a water bath set to 50-80°C. Mix or vortex intermittently until the powder is fully dissolved. A clear solution should be obtained[4].
-
Cooling: Allow the solution to cool to room temperature. Observe for any precipitation. If precipitate forms, the solution is supersaturated and may need to be diluted further or gently reheated before use.
-
Sterilization (Optional): The solution may be sterilized by filtration through a 0.22 µm filter or by autoclaving[4]. Ensure the filter material is compatible with your solution.
-
Storage: For immediate use or short-term storage, keep at 4°C for up to two weeks[5][7]. For long-term storage, aliquot and freeze at -20°C for up to two months[5][7].
Visualizations
Caption: Troubleshooting workflow for γ-strophanthin solubility issues.
Caption: Key factors influencing the solubility of γ-strophanthin.
References
- 1. Ouabain | C29H44O12 | CID 439501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Ouabain [drugfuture.com]
- 7. Ouabain octahydrate ≥95% (HPLC), solid, Na⁺,K⁺-ATPase inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Minimizing Off--Target Effects of Gamma-Strophanthin
Welcome to the technical support center for gamma-strophanthin (also known as ouabain). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound while minimizing its off-target effects. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a cardiac glycoside that primarily acts by inhibiting the sodium-potassium ATPase pump (Na+/K+-ATPase) located on the cell membrane.[1][2][3][4] This inhibition leads to an increase in intracellular sodium levels.[1][5] Consequently, the sodium-calcium exchanger (NCX) activity is reduced, resulting in an accumulation of intracellular calcium.[1][5] The elevated intracellular calcium enhances the contractile force of the heart muscle, which is its therapeutic action in conditions like heart failure.[1][5]
Q2: What are the known off-target effects of this compound?
Beyond its primary target, the Na+/K+-ATPase, this compound and other cardiac glycosides can influence several other cellular proteins and signaling pathways, which can lead to off-target effects.[6][7][8] These can include:
-
Interactions with Steroid Receptors: Some cardiac glycosides can bind to estrogen receptors (ER) with low affinity and may exhibit antagonistic activity.[6]
-
Inhibition of DNA Topoisomerases: Certain cardiac glycosides can inhibit DNA topoisomerase I and II, which can contribute to cell death.[6]
-
Modulation of Signaling Pathways: Cardiac glycosides can affect multiple signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways, which are involved in cell proliferation, apoptosis, and inflammation.[6][7][9]
-
Induction of Inflammasome Activation: In human cells, including cardiomyocytes, cardiac glycosides like digoxin can activate the inflammasome, leading to the release of proinflammatory cytokines and a form of cell death called pyroptosis.[10]
Q3: Why is it crucial to minimize off-target effects in my experiments?
Minimizing off-target effects is critical for several reasons:
-
Reproducibility: Uncontrolled off-target effects can contribute to variability and a lack of reproducibility in experimental results.
-
Therapeutic Development: For drug development, a narrow therapeutic window and off-target toxicity are significant hurdles.[5] Understanding and mitigating these effects is essential for the development of safe and effective therapies.[11]
Q4: What are the key factors influencing the off-target effects of this compound?
Several factors can influence the manifestation of off-target effects:
-
Concentration: Higher concentrations of this compound are more likely to engage lower-affinity off-targets.
-
Cell Type: The expression levels of the Na+/K+-ATPase isoforms and potential off-target proteins can vary significantly between different cell types, leading to cell-specific effects.
-
Duration of Exposure: Prolonged exposure to the compound may allow for the accumulation of downstream effects that are not directly related to the primary mechanism of action.
-
Experimental Conditions: Factors such as temperature, pH, and the presence of other compounds in the media can influence the activity and specificity of this compound.
II. Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly high cell toxicity at concentrations intended for on-target effects. | The observed toxicity may be due to off-target effects on other cellular pathways or inflammasome activation.[10] | 1. Perform a Dose-Response Curve: Determine the precise concentration range for the desired on-target effect versus toxicity. 2. Reduce Exposure Time: Shorter incubation times may minimize toxicity while still allowing for the observation of the primary effect. 3. Use a Control Cell Line: If possible, use a cell line with known resistance to cardiac glycosides or one where the primary target has been knocked down or out to distinguish between on-target and off-target toxicity. |
| Inconsistent or non-reproducible results between experiments. | This could be due to variations in experimental conditions that amplify off-target effects or issues with the compound itself. | 1. Standardize Protocols: Ensure consistent cell passage number, seeding density, and treatment conditions. 2. Prepare Fresh Solutions: Prepare this compound solutions fresh from a stock solution for each experiment to avoid degradation. 3. Monitor Cell Health: Regularly check cells for signs of stress or contamination (e.g., mycoplasma) that could affect their response. |
| The observed phenotype does not align with the known function of the Na+/K+-ATPase. | The effect may be mediated by an off-target interaction with another signaling pathway.[6][7] | 1. Use Orthogonal Approaches: Confirm the phenotype using a different method, such as siRNA or CRISPR-Cas9 to knock down the Na+/K+-ATPase alpha subunit.[12] 2. Rescue Experiment: Attempt to rescue the phenotype by overexpressing the target protein. 3. Profile for Off-Target Activities: If resources permit, screen this compound against a panel of known off-targets to identify potential alternative binding partners. |
III. Experimental Protocols
Protocol 1: Determining the On-Target vs. Off-Target Activity Window using a Dose-Response Assay
This protocol helps to identify the concentration range where this compound exhibits its on-target effect (Na+/K+-ATPase inhibition) with minimal off-target-induced cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A typical starting range might be from 1 nM to 100 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Assays:
-
Na+/K+-ATPase Activity Assay: Measure the activity of the Na+/K+-ATPase. This can be done by measuring the inorganic phosphate (Pi) released from ATP hydrolysis.[13][14] The ouabain-sensitive portion of the ATPase activity is considered the Na+/K+-ATPase activity.[15]
-
Cell Viability Assay: In a parallel plate, assess cell viability using an appropriate method, such as an MTT or MTS assay.
-
-
Data Analysis: Plot the dose-response curves for both Na+/K+-ATPase inhibition and cell viability. The concentration range where there is significant inhibition of the Na+/K+-ATPase without a substantial decrease in cell viability is the optimal on-target window.
Protocol 2: Validating On-Target Effects using a Target Knockdown Approach
This protocol uses RNA interference (siRNA) to confirm that the observed cellular effect of this compound is mediated through the Na+/K+-ATPase.
Methodology:
-
siRNA Transfection: Transfect cells with an siRNA specifically targeting the alpha subunit of the Na+/K+-ATPase (e.g., ATP1A1). A non-targeting (scrambled) siRNA should be used as a negative control.
-
Incubation: Allow the cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.
-
Verification of Knockdown: Harvest a subset of cells to verify the knockdown of the Na+/K+-ATPase alpha subunit by Western blot or qPCR.
-
This compound Treatment: Treat the remaining knockdown and control cells with a concentration of this compound that was previously shown to produce the phenotype of interest.
-
Phenotypic Analysis: Assess the cellular phenotype in both the knockdown and control cells.
-
Interpretation: If the phenotype observed in the control cells is significantly diminished or absent in the target knockdown cells, it provides strong evidence that the effect of this compound is mediated through the Na+/K+-ATPase.
IV. Data Presentation
Table 1: Comparative Potency of this compound (Ouabain) on Na+/K+-ATPase Isoforms
| Isoform | Species | IC50 (nM) | Reference |
| α1 | Human | ~10-50 | General knowledge from multiple sources |
| α2 | Human | ~10-50 | General knowledge from multiple sources |
| α3 | Human | ~10-50 | General knowledge from multiple sources |
| α1 | Rodent | >1000 (resistant) | [16] |
Note: IC50 values can vary depending on the experimental conditions and tissue source.
V. Visualizations
Diagram 1: On-Target Signaling Pathway of this compound
Caption: On-target mechanism of this compound.
Diagram 2: Experimental Workflow for Minimizing Off-Target Effects
Caption: Workflow to validate on-target effects.
Diagram 3: Troubleshooting Logic for Unexpected Results
References
- 1. What is Ouabain used for? [synapse.patsnap.com]
- 2. G-Strophanthin (JAN) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Ouabain? [synapse.patsnap.com]
- 6. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Inflammasome inhibition blocks cardiac glycoside cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 12. azolifesciences.com [azolifesciences.com]
- 13. Mechanism of Na-K-ATPase Inhibition by PGE2 in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mybiosource.com [mybiosource.com]
- 15. researchgate.net [researchgate.net]
- 16. Ouabain-Induced Cell Death and Survival. Role of α1-Na,K-ATPase-Mediated Signaling and [Na+]i/[K+]i-Dependent Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Bioavailability of Gamma-Strophanthin
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the in vivo bioavailability of gamma-strophanthin (also known as ouabain). This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving high oral bioavailability for this compound?
The principal obstacle to high oral bioavailability of this compound is its hydrophilic (water-soluble) nature. This characteristic hinders its passive diffusion across the lipid-rich membranes of intestinal epithelial cells[1]. Consequently, oral absorption is typically low and variable[2].
Q2: What are the reported oral bioavailability values for this compound?
Reported oral absorption of this compound is generally low. In a study involving human volunteers, sublingual administration of 6.0 mg of tritiated g-strophanthin resulted in the recovery of only 0.6% to 2.5% of the administered radioactivity in the urine over three days, corresponding to an absorbed dose of 0.072 to 0.3 mg[2]. Another source indicates an oral absorption of approximately 2.5% (±2.5)[3]. Animal studies in rats have shown enteral absorption to be around 7% at 5 hours post-administration[4].
Q3: What are the main strategies to improve the oral bioavailability of this compound?
The main strategies focus on overcoming its poor membrane permeability. These include:
-
Advanced Formulation Technologies: Encapsulating this compound in nanoparticles (e.g., PLGA-based) or liposomes can protect it from the harsh gastrointestinal environment and facilitate its uptake[5][6].
-
Use of Permeation Enhancers: Co-administration with substances that transiently increase the permeability of the intestinal epithelium.
-
Inhibition of Efflux Pumps: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells back into the lumen. Co-administration with P-gp inhibitors can potentially increase its net absorption[7].
Troubleshooting Guides
In Vitro Permeability Assays (Caco-2 Model)
Issue 1: Poor Caco-2 Cell Adhesion and Growth
-
Question: My Caco-2 cells are not adhering properly to the culture plates or Transwell inserts. What can I do?
-
Answer:
-
Check Serum Concentration: Ensure the fetal bovine serum (FBS) concentration is optimal, typically around 20% for Caco-2 cells. If you've reduced the serum concentration, consider increasing it back to 20% for a couple of days to promote adhesion.
-
Culture Medium pH: Verify that the culture medium is not alkaline (indicated by a purple-red color), as this can impede cell attachment.
-
Proper Digestion During Passaging: Incomplete digestion of Caco-2 cells can lead to clumping and poor adhesion. Ensure a sufficient digestion time (typically 5-10 minutes with trypsin) to achieve small cell clusters or individual cells.
-
Slow Adhesion is Normal: Caco-2 cells are known to adhere slowly, sometimes taking 24 to 72 hours. It is recommended to change the medium on the third day after seeding.
-
Issue 2: Low Compound Recovery in Caco-2 Permeability Assay
-
Question: I am experiencing low recovery of this compound after my Caco-2 permeability experiment. What are the likely causes and solutions?
-
Answer:
-
Nonspecific Binding: Hydrophilic compounds can bind to plastic surfaces of labware. To mitigate this, consider pre-loading collection plates with an organic solvent (containing an internal standard if used for analysis) before transferring samples. This can significantly improve recovery[1][7]. Using low-binding plates and pipette tips is also recommended.
-
Compound Stability: Assess the stability of this compound in the assay buffer at 37°C. Degradation during the incubation period can lead to lower measured concentrations.
-
Cellular Metabolism: Although less common for this compound, consider the possibility of metabolism by Caco-2 cells. Analyze for potential metabolites in your samples.
-
Monolayer Integrity: Verify the integrity of your Caco-2 monolayer before and after the experiment by measuring the transepithelial electrical resistance (TEER). A drop in TEER could indicate leakage and affect recovery calculations. A TEER value between 300-500 Ω·cm² is generally considered acceptable[6]. The use of a paracellular marker like Lucifer Yellow can also validate monolayer integrity[6].
-
In Vivo Bioavailability Studies
Issue: High Variability in Plasma Concentrations of this compound
-
Question: My in vivo oral dosing study in rats is showing high inter-animal variability in plasma concentrations. What could be the reasons?
-
Answer:
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Irregular Gastric Emptying: The rate at which the drug formulation passes from the stomach to the small intestine can vary between animals, leading to different absorption profiles. Ensure a consistent fasting period (typically 12 hours with free access to water) before dosing[8].
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Formulation Inhomogeneity: If using a suspension, ensure it is uniformly mixed before and during administration to each animal to deliver a consistent dose.
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Stress-Induced Physiological Changes: Animal handling and dosing procedures can induce stress, which may alter gastrointestinal motility and blood flow, affecting drug absorption. Acclimatize animals to handling and dosing procedures.
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Inherent Biological Variability: There will always be some level of biological variability. Ensure you are using a sufficient number of animals per group to obtain statistically meaningful data.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Species | Dose and Route | Value | Reference |
| Absorption | Human | 6.0 mg (sublingual) | 0.6 - 2.5% (urinary recovery) | [2] |
| Cmax | Human | 6.0 mg (sublingual) | 0.7 - 4.7 ng/mL | [2] |
| Tmax | Human | 6.0 mg (sublingual) | 24 - 48 hours | [2] |
| Half-life (t½) | Human | 0.25 mg (intravenous) | 11 hours | [2] |
| Enteral Absorption | Rat | Not specified (oral) | ~7% at 5 hours | [4] |
| Cmax | Mouse | 1.25 mg/kg (intraperitoneal) | 1072.3 ± 260.8 ng/g (kidney) | [4] |
| Tmax | Mouse | 1.25 mg/kg (intraperitoneal) | 0.35 ± 0.19 hours (kidney) | [4] |
| Half-life (t½) | Mouse | 1.25 mg/kg (intraperitoneal) | 0.15 ± 0.02 hours (plasma) | [4] |
Experimental Protocols
Protocol 1: Nanoencapsulation of this compound using PLGA (Double Emulsion Solvent Evaporation Method)
This protocol is adapted for a hydrophilic drug like this compound.
-
Preparation of the Inner Aqueous Phase (W1): Dissolve 10 mg of this compound in 1 mL of deionized water.
-
Preparation of the Organic Phase (O): Dissolve 100 mg of PLGA (Poly(lactic-co-glycolic acid)) in 6 mL of dichloromethane (DCM).
-
Formation of the Primary Emulsion (W1/O): Add the inner aqueous phase (W1) to the organic phase (O). Emulsify using a high-shear homogenizer at 10,000 rpm for 2 minutes to form a water-in-oil emulsion.
-
Formation of the Double Emulsion (W1/O/W2): Transfer the primary emulsion into a larger aqueous phase (W2) containing 1% (v/w) Pluronic F-127 or PVA (polyvinyl alcohol) as a stabilizer. Emulsify again using the high-shear homogenizer at 24,000 rpm for 5 minutes.
-
Solvent Evaporation: Stir the resulting double emulsion overnight at room temperature under a fume hood to allow the DCM to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 13,000 rpm for 45 minutes at 4°C. Discard the supernatant.
-
Washing and Lyophilization: Wash the nanoparticle pellet with deionized water and centrifuge again. Repeat this step twice. Resuspend the final pellet in a small amount of water containing a cryoprotectant (e.g., 2% D-mannitol) and freeze-dry for 24 hours to obtain a powder.
Protocol 2: In Vitro Permeability Assessment using Caco-2 Cells
-
Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.
-
Seeding on Transwell Inserts: Seed Caco-2 cells onto polyethylene terephthalate (PET) Transwell inserts (0.4 µm pore size) at a density of 2.7 x 10^4 cells/insert in 24-well plates.
-
Differentiation: Culture the cells for 21 days to allow them to differentiate and form a polarized monolayer with tight junctions. Change the medium every 2-3 days.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayer. Values should be >300 Ω·cm².
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS) with HEPES buffer.
-
Add the this compound formulation (e.g., dissolved in HBSS) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical - B-A) for Efflux Assessment:
-
Add the this compound formulation to the basolateral chamber and fresh HBSS to the apical chamber.
-
Take samples from the apical chamber at the same time points.
-
-
P-gp Inhibition: To assess the role of P-glycoprotein, repeat the bidirectional assay in the presence of a P-gp inhibitor (e.g., verapamil) in the apical chamber.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.
-
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Putative intestinal absorption and efflux pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. The uptake of cardiac glycosides by intestinal smooth muscle of the guinea-pig in relation to digitalis receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Ouabain’s Tissue Distribution in C57/Black Mice Following Intraperitoneal Injection, Using Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual encapsulation of hydrophobic and hydrophilic drugs in PLGA nanoparticles by a single-step method: drug delivery and cytotoxicity assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
Technical Support Center: Refining Dosage and Administration of γ-Strophanthin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments involving γ-strophanthin (also known as ouabain). The information is presented in a question-and-answer format to facilitate easy access to relevant data and methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of γ-strophanthin?
A1: γ-Strophanthin primarily acts by inhibiting the Na+/K+-ATPase (sodium-potassium pump) located on the cellular membrane.[1] This inhibition leads to an increase in intracellular sodium levels, which in turn reduces the activity of the sodium-calcium exchanger (NCX), resulting in an increase in intracellular calcium levels.[1] This elevation in intracellular calcium enhances the contractile force of the heart muscle.[1] Additionally, at low concentrations, γ-strophanthin can activate multiple signal transduction pathways independent of its ion pump inhibitory effects.[2]
Q2: What are the common administration routes for γ-strophanthin in research?
A2: In research settings, γ-strophanthin can be administered intravenously (IV), intramuscularly, or orally. The intravenous route is most common in acute settings due to its rapid onset of action.[2] Oral administration is also used, often in the form of gastric juice-resistant capsules to optimize absorption.[3][4]
Q3: How should γ-strophanthin solutions be prepared and stored?
A3: γ-Strophanthin is soluble in hot water, ethanol, and methanol, but practically insoluble in chloroform and ether. For in vitro experiments, it is often dissolved in water or a suitable buffer. It's important to note that aqueous solutions of γ-strophanthin can deteriorate, especially in alkaline conditions. Therefore, it is recommended to dissolve it in a pH-neutral buffer, such as a 0.02 M standard phosphate solution at pH 7.0, and store it in hard glass ampules protected from light. Properly stored, it can have a shelf-life of up to 5 years at room temperature.
Q4: What are the known drug interactions with γ-strophanthin?
A4: The potential for drug-drug interactions with γ-strophanthin is significant. Drugs that affect renal function, such as diuretics (especially potassium-depleting ones like furosemide), can increase its plasma levels and the risk of toxicity.[5] Co-administration with other cardiac medications like beta-blockers and calcium channel blockers can have additive effects on cardiac contractility and conduction.[6][7][8] Additionally, certain antibiotics and drugs that impact cytochrome P450 enzymes may alter its metabolism and absorption.
Troubleshooting Guides
In Vitro Experiments
Problem: Inconsistent or unexpected results in cell viability/cytotoxicity assays.
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Possible Cause 1: Cell line sensitivity. Different cell lines exhibit varying sensitivity to γ-strophanthin.
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Solution: Determine the IC50 value for your specific cell line. IC50 values can range from the low nanomolar to micromolar concentrations. For example, in some cancer cell lines, IC50 values are in the low nanomolar range. It is crucial to perform a dose-response curve to establish the effective concentration range for your experiments.[9][10][11]
-
-
Possible Cause 2: Assay interference. The chosen viability assay (e.g., MTT, XTT) might be affected by γ-strophanthin.
-
Solution: Verify that γ-strophanthin does not directly interfere with the assay reagents. Run a control with γ-strophanthin in cell-free media. Consider using an alternative viability assay that relies on a different mechanism (e.g., trypan blue exclusion, LDH release) to confirm your results.
-
-
Possible Cause 3: Sub-optimal culture conditions. Factors like pH and potassium concentration in the culture medium can influence the effect of γ-strophanthin.
-
Solution: Ensure consistent and optimal culture conditions. The cytotoxic effect of γ-strophanthin can be greater in more acidic extracellular pH (~6.8), and its effects can be reversed by increased extracellular potassium concentrations.[12]
-
Problem: Difficulty in observing the signaling effects of γ-strophanthin.
-
Possible Cause 1: Inappropriate concentration or time point. The activation of signaling pathways by γ-strophanthin is often rapid and occurs at low, non-toxic concentrations.
-
Solution: Use low nanomolar concentrations of γ-strophanthin and perform time-course experiments. For example, activation of PI3Kα/Akt signaling in cardiomyocytes can be observed with as low as 5 nM ouabain within 5-15 minutes.[13]
-
-
Possible Cause 2: Low expression of the Na+/K+-ATPase α-subunit isoform. The signaling effects of γ-strophanthin are mediated through specific isoforms of the Na+/K+-ATPase α-subunit.
-
Solution: Verify the expression of the relevant Na+/K+-ATPase α-subunits (e.g., α1, α2, α3) in your cell line. The prophylactic effects of ouabain in cardiac remodeling have been linked to its binding to the α2-isoform.[13]
-
In Vivo Experiments
Problem: High mortality or signs of toxicity in animal models.
-
Possible Cause 1: Inappropriate dosage. The therapeutic window for γ-strophanthin is narrow, and toxic doses are close to therapeutic doses.
-
Solution: Carefully determine the appropriate dose for your animal model and administration route. For example, a subinotropic dose of 50 μg/kg/day administered subcutaneously via an osmotic mini-pump has been used in mice to study its effects on cardiac remodeling.[13][14] Refer to the toxicity data table below for LD50 values in different species.
-
-
Possible Cause 2: Improper administration technique. Incorrect oral gavage or intravenous injection can lead to adverse effects.
-
Solution: Ensure proper training in administration techniques. For oral gavage, use a flexible gavage needle to minimize the risk of esophageal trauma. Monitor animals closely after administration for any signs of distress.
-
-
Possible Cause 3: Animal strain or species sensitivity. Different animal strains and species can have varying sensitivities to cardiac glycosides.
-
Solution: Start with a lower dose and perform a dose-escalation study to determine the maximum tolerated dose in your specific animal model.
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Problem: Low or variable bioavailability with oral administration.
-
Possible Cause 1: Degradation in the stomach. γ-Strophanthin can be degraded by gastric acid.
-
Solution: Use gastric juice-resistant capsules or formulate the compound in a vehicle that protects it from the acidic environment of the stomach.
-
-
Possible Cause 2: Poor gastrointestinal absorption. The absorption of γ-strophanthin from the gut can be low and irregular.
-
Solution: Consider alternative administration routes like intravenous or subcutaneous injection for more consistent and predictable plasma concentrations. Studies in humans have shown that after sublingual administration, only a small percentage of the administered dose is recovered in the urine, indicating low absorption.[13]
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Data Presentation
Table 1: In Vitro Cytotoxicity of γ-Strophanthin (Ouabain)
| Cell Line | Cancer Type | IC50 Concentration | Assay | Reference |
| OS-RC-2 | Renal Cancer | ~39 nM | MTT | [9] |
| NCI-H446 | Small Cell Lung Cancer | Not specified, but effective in nM range | MTT | [9] |
| A549 | Non-small Cell Lung Cancer | Varies (nanomolar range) | MTT | [9] |
| HuCCT-1 | Biliary Tract Cancer | Low nanomolar range | CellTiter-Glo | [10] |
| OCUG-1 | Biliary Tract Cancer | Low nanomolar range | CellTiter-Glo | [10] |
| TFK-1 | Biliary Tract Cancer | Low nanomolar range | CellTiter-Glo | [10] |
Table 2: In Vivo Dosage and Administration of γ-Strophanthin (Ouabain)
| Species | Model/Condition | Dosage | Administration Route | Observed Effect | Reference |
| Mouse | Pressure Overload-Induced Cardiac Remodeling | 50 μg/kg/day | Subcutaneous (osmotic mini-pump) | Prevention of cardiac hypertrophy and fibrosis | [13][14] |
| Human | Heart Failure (historical) | 3 mg | Oral (gastric juice-resistant capsules) | Therapeutic effect in heart failure | [3][4] |
| Human | Congestive Heart Failure | 0.25 mg | Intravenous | Rapid onset of action | [13] |
| Human | Congestive Heart Failure | 6.0 mg | Sublingual | Low and irregular absorption | [13] |
Table 3: Safety and Toxicity of γ-Strophanthin (Ouabain)
| Species | LD50 | Administration Route | Reference |
| Guinea Pig | 0.168 mg/kg | Intravenous | |
| Guinea Pig | 46.4 mg/kg | Oral | |
| Rat | >2000 mg/kg (for a related extract) | Oral | [15] |
Signs of Toxicity in Animal Studies: Rapid twitching of neck and chest musculature, respiratory distress, increased and irregular heartbeat, rise in blood pressure, convulsions, and cardiac arrest.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of γ-strophanthin in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve γ-strophanthin, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Isolated Perfused Heart (Langendorff) Preparation
-
Animal Preparation: Anesthetize the animal (e.g., rat or mouse) and administer heparin to prevent blood clotting.
-
Heart Excision: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Mount the heart on a Langendorff apparatus by cannulating the aorta.
-
Retrograde Perfusion: Begin retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C.
-
Parameter Measurement: Insert a balloon into the left ventricle to measure isovolumetric pressure. Record heart rate, left ventricular developed pressure (LVDP), and coronary flow.
-
Drug Administration: After a stabilization period, administer γ-strophanthin through the perfusion buffer at various concentrations.
-
Data Recording and Analysis: Continuously record the cardiac parameters and analyze the changes in response to γ-strophanthin administration.
Mandatory Visualizations
References
- 1. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rethinking Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajmcrr.com [ajmcrr.com]
- 5. Potentiation of toxicity and positive inotropic effect of ouabain by furosemide in guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The vasodilator--beta-blocker interaction--some determinants of its clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. beta-blockers. Drug interactions of clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antihypertensive therapy: beta-blockers and diuretics—why do physicians not always follow guidelines? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ouabain at nanomolar concentrations is cytotoxic for biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 12. diva-portal.org [diva-portal.org]
- 13. Ouabain prevents pathological cardiac hypertrophy and heart failure through activation of phosphoinositide 3-kinase α in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Potential Pharmacokinetic Interactions of Common Cardiovascular Drugs and Selected European and Latin American Herbal Medicines: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing γ-Strophanthin-Induced Cytotoxicity in Experiments
Welcome to the technical support center for researchers working with γ-strophanthin (also known as ouabain). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for γ-strophanthin-induced cytotoxicity?
A1: γ-strophanthin is a cardiac glycoside that primarily induces cytotoxicity by inhibiting the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[1][2][3][4] This inhibition leads to an increase in intracellular sodium, which in turn alters the function of the sodium-calcium exchanger, resulting in elevated intracellular calcium levels.[3] This disruption of ion homeostasis triggers a cascade of downstream signaling events that can lead to apoptosis and other forms of cell death.[5][6] Interestingly, some studies suggest that at certain concentrations, the cytotoxic effects of γ-strophanthin may be independent of its effects on the Na+/K+-ATPase pump's ion-pumping function, instead involving the activation of the pump as a signal transducer.[7][8]
Q2: What are the typical concentrations of γ-strophanthin used to induce cytotoxicity in vitro?
A2: The effective concentration of γ-strophanthin can vary significantly depending on the cell line being studied. However, cytotoxic effects are often observed in the nanomolar (nM) to low micromolar (µM) range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental goals.
Q3: How long should I incubate my cells with γ-strophanthin?
A3: Incubation times can range from a few hours to 72 hours or more, depending on the cell line and the endpoint being measured.[7] For apoptosis assays, a 24 to 48-hour incubation is common.[7] For signaling pathway analysis, shorter incubation times (e.g., 15 minutes to 6 hours) may be sufficient to observe changes in protein phosphorylation.[8]
Q4: What are the key signaling pathways modulated by γ-strophanthin?
A4: γ-strophanthin has been shown to modulate several critical signaling pathways involved in cell survival, proliferation, and death. These include the STAT3, MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin pathways.[7][9] Inhibition of these pathways can contribute to the anti-cancer effects of γ-strophanthin.
Q5: How can I measure γ-strophanthin-induced cytotoxicity?
A5: There are several assays available to quantify cytotoxicity, each with its own advantages. Common methods include:
-
Metabolic Assays: MTT, MTS, and CCK-8 assays measure cell viability based on metabolic activity.[7][10][11]
-
Membrane Integrity Assays: Lactate dehydrogenase (LDH) and crystal violet assays assess cell death by measuring membrane integrity or cell adherence, respectively.[8][10]
-
Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between early and late apoptotic cells.[7][12][13][14] TUNEL assays can also be used to detect DNA fragmentation, a hallmark of apoptosis.[10]
-
Caspase Activity Assays: Colorimetric or fluorometric assays can measure the activity of key executioner caspases like caspase-3 and caspase-7.[13][15]
Troubleshooting Guide
Problem 1: I am not observing the expected level of cytotoxicity.
-
Possible Cause 1: Cell Line Resistance. Different cell lines exhibit varying sensitivities to γ-strophanthin.[15]
-
Solution: Perform a dose-response curve with a wide range of γ-strophanthin concentrations (e.g., 1 nM to 10 µM) to determine the IC50 for your specific cell line. Consider testing different cell lines if yours proves to be highly resistant.
-
-
Possible Cause 2: Suboptimal Incubation Time. The cytotoxic effects of γ-strophanthin may take time to manifest.
-
Solution: Conduct a time-course experiment, measuring cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) to identify the optimal incubation period.
-
-
Possible Cause 3: Reagent Inactivity. The γ-strophanthin stock solution may have degraded.
-
Solution: Prepare a fresh stock solution of γ-strophanthin. Store it under the recommended conditions (typically protected from light and at a low temperature) to maintain its stability.
-
Problem 2: My results are inconsistent between experiments.
-
Possible Cause 1: Variation in Cell Seeding Density. Inconsistent initial cell numbers can lead to variability in the final cytotoxicity measurements.
-
Solution: Ensure a consistent cell seeding density across all wells and experiments. Use a cell counter for accurate cell quantification.
-
-
Possible Cause 2: Fluctuation in Experimental Conditions. Minor variations in incubation conditions (e.g., temperature, CO2 levels) can impact cell health and drug response.
-
Solution: Maintain strict control over all experimental parameters. Standardize your cell culture and treatment protocols.
-
-
Possible Cause 3: Serum Effects. Components in the fetal bovine serum (FBS) can sometimes interfere with the activity of the compound.
-
Solution: If feasible for your cell line, consider reducing the serum concentration during the γ-strophanthin treatment period. However, be mindful that serum deprivation itself can induce stress and affect cell viability.
-
Problem 3: I am observing significant cell death in my vehicle control group.
-
Possible Cause 1: Solvent Toxicity. The solvent used to dissolve γ-strophanthin (e.g., DMSO) may be cytotoxic at the concentration used.
-
Solution: Determine the maximum non-toxic concentration of your solvent by treating cells with a range of solvent concentrations alone. Ensure the final solvent concentration in your experiments is below this threshold.
-
-
Possible Cause 2: Poor Cell Health. The cells may have been unhealthy or stressed before the experiment began.
-
Solution: Ensure your cells are in the logarithmic growth phase and have high viability before starting the experiment. Avoid using cells that are over-confluent.
-
Data Presentation
Table 1: Exemplary Concentrations of γ-Strophanthin (Ouabain) for Inducing Cytotoxicity in Various Cancer Cell Lines.
| Cell Line | Cancer Type | Concentration Range | Incubation Time | Assay | Reference |
| A549, Hela, HCT116 | Lung, Cervical, Colon | Not specified | 24 or 48 hours | Annexin V-FITC/PI | [7] |
| HuCCT-1, OCUG-1, TFK-1 | Biliary Tract | 0.01 µM, 0.1 µM, 1 µM | 8 days | CellTiter-Glo® 3D | [8] |
| SK-BR-3 | Breast | 10⁻⁹ M, 10⁻⁸ M, 10⁻⁶ M, 10⁻⁵ M | 24 hours | Annexin V/PI | [12] |
| A-498 | Renal | 10 nM, 50 nM | 24 hours | MTT, Crystal Violet | [10] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[7]
-
Treatment: Treat the cells with various concentrations of γ-strophanthin or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[7]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Detection of Apoptosis by Annexin V-FITC/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with γ-strophanthin for the desired time.[7]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.[7]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[12]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[12]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[7] Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
Visualizations
Caption: A general experimental workflow for studying γ-strophanthin-induced cytotoxicity.
Caption: Key signaling pathways affected by γ-strophanthin leading to apoptosis.
References
- 1. G-Strophanthin (JAN) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Ouabain | C29H44O12 | CID 439501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Strophanthin K? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ouabain at nanomolar concentrations is cytotoxic for biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. biocompare.com [biocompare.com]
- 12. mdpi.com [mdpi.com]
- 13. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to γ-Strophanthin in Cell Lines
Welcome to the technical support center for researchers utilizing γ-strophanthin (ouabain) in cell line-based experiments. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges, with a focus on overcoming cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of γ-strophanthin?
A1: γ-strophanthin is a potent inhibitor of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining electrochemical gradients in cells.[1][2] Inhibition of this pump leads to an increase in intracellular sodium ion concentration. This, in turn, alters the function of the sodium-calcium exchanger, resulting in an influx of calcium ions.[1] Elevated intracellular calcium can trigger a variety of cellular responses, including apoptosis, and also influences signaling pathways that affect cell proliferation and survival.[2] The Na+/K+-ATPase also functions as a signal transducer, and its binding by γ-strophanthin can activate pathways such as Src, EGFR, Ras-MEK-MAPK, and NF-κB.
Q2: My cell line appears to be resistant to γ-strophanthin. What are the common mechanisms of resistance?
A2: Resistance to γ-strophanthin in cell lines can arise from several factors:
-
Mutations in the Na+/K+-ATPase α-subunit: This is a primary mechanism of resistance. Specific amino acid substitutions in the α-subunit of the Na+/K+-ATPase can significantly decrease the binding affinity of cardiac glycosides like γ-strophanthin. For example, mutations at positions 111 and 122 of the α1 subunit have been shown to confer resistance.
-
Increased expression of the Na+/K+-ATPase: An increased number of Na+/K+-ATPase pumps on the cell surface can effectively dilute the inhibitory effect of the drug, requiring higher concentrations to achieve a cytotoxic effect.
-
Overexpression of Multidrug Resistance (MDR) transporters: P-glycoprotein (P-gp), encoded by the MDR1 gene, is an efflux pump that can actively transport a wide range of xenobiotics, including some cardiac glycosides, out of the cell.[3][4] Increased expression of P-gp can therefore lead to reduced intracellular accumulation of γ-strophanthin and decreased efficacy.
-
Alterations in downstream signaling pathways: Changes in signaling pathways that regulate apoptosis and cell survival can also contribute to a resistant phenotype.
Q3: How can I determine if my cell line is resistant to γ-strophanthin?
A3: The most common method is to determine the half-maximal inhibitory concentration (IC50) using a cell viability assay, such as the MTT or CCK-8 assay. A significantly higher IC50 value compared to sensitive cell lines indicates resistance. You can also assess the expression levels of the Na+/K+-ATPase α-subunit and MDR1 transporters using techniques like Western blotting or qPCR to investigate the potential mechanisms of resistance.
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Perform a cell count before each experiment and create a growth curve for your cell line to determine the optimal seeding density for the duration of the assay.
-
-
Possible Cause 2: Variation in drug preparation.
-
Solution: Prepare a fresh stock solution of γ-strophanthin for each experiment and perform serial dilutions accurately. Ensure the solvent used (e.g., DMSO) is at a final concentration that does not affect cell viability.
-
-
Possible Cause 3: Contamination.
-
Solution: Regularly check for microbial or mycoplasma contamination in your cell cultures. Contamination can significantly impact cell health and response to treatment.
-
-
Possible Cause 4: Edge effects in multi-well plates.
-
Solution: To minimize evaporation and temperature fluctuations in the outer wells of a 96-well plate, fill these wells with sterile PBS or media without cells.
-
Issue 2: No significant cell death observed even at high concentrations of γ-strophanthin.
-
Possible Cause 1: Intrinsic or acquired resistance.
-
Solution: Refer to the strategies for overcoming resistance outlined in the experimental protocols section below. Consider using a positive control (a known sensitive cell line) to validate your experimental setup.
-
-
Possible Cause 2: Inactive γ-strophanthin.
-
Solution: Ensure your γ-strophanthin stock is stored correctly (typically at -20°C) and has not expired. Test a fresh batch of the compound.
-
-
Possible Cause 3: Incorrect assay incubation time.
-
Solution: The cytotoxic effects of γ-strophanthin may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your cell line.
-
Quantitative Data
Table 1: Ouabain (γ-Strophanthin) IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | Resistance Mechanism | Ouabain IC50 | Reference |
| Vero (Monkey Kidney Epithelial) | Sensitive | 0.08 µM | [2][5] |
| Rat Pinealocytes | Sensitive (α+-like Na+,K+-ATPase) | ~200 nM | [6] |
| Human Monocyte-Derived Macrophages | Sensitive | ~50 nM | [7] |
| Rat Brain Membranes (high affinity site 1) | Sensitive | 23.0 nM | [8] |
| Rat Brain Membranes (high affinity site 2) | Sensitive | 460 nM | [8] |
| Rat Na,K-ATPase α2 isoform (transfected primate cells) | Sensitive | ~0.2 µM | |
| Rat Na,K-ATPase α2 isoform with L111R mutation | Resistant | ~10 µM | |
| Rat Na,K-ATPase α2 isoform with N122D mutation | Resistant | ~10 µM | |
| Rat Na,K-ATPase α1 isoform (transfected primate cells) | Highly Resistant | ~500 µM | |
| MDCK (Canine Kidney Epithelial) - Wild Type | Sensitive | - | [9][10] |
| MDCK Clone with C113Y/F mutation in α-subunit | Highly Resistant (>1000-fold) | > 1 mM | [9][10] |
Experimental Protocols
Protocol 1: Determining the IC50 of γ-Strophanthin using MTT Assay
This protocol is a standard method to assess cell viability and determine the IC50 of a compound.
Materials:
-
Adherent cells in logarithmic growth phase
-
γ-strophanthin
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader (absorbance at 490 nm or 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of γ-strophanthin in complete medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the γ-strophanthin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubate for the desired treatment period (e.g., 48 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the γ-strophanthin concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Overcoming γ-Strophanthin Resistance using an MDR1 Inhibitor (Verapamil)
This protocol describes a method to test if resistance to γ-strophanthin is mediated by the MDR1 transporter and can be reversed by its inhibitor, verapamil.
Materials:
-
Resistant and sensitive cell lines
-
γ-strophanthin
-
Verapamil hydrochloride
-
Materials for MTT assay (as in Protocol 1)
Procedure:
-
Determine the non-toxic concentration of Verapamil:
-
Perform an MTT assay with increasing concentrations of verapamil alone to determine the highest concentration that does not significantly affect the viability of your cell lines.
-
-
Co-treatment Experiment:
-
Seed the resistant and sensitive cell lines in 96-well plates as described in Protocol 1.
-
Prepare serial dilutions of γ-strophanthin.
-
Prepare two sets of these dilutions: one with the pre-determined non-toxic concentration of verapamil and one without.
-
Treat the cells with these solutions and incubate for the standard treatment period.
-
-
MTT Assay and Analysis:
-
Perform the MTT assay as described in Protocol 1.
-
Calculate and compare the IC50 values of γ-strophanthin in the presence and absence of verapamil for both the resistant and sensitive cell lines. A significant decrease in the IC50 value for the resistant cell line in the presence of verapamil suggests that resistance is at least partially mediated by MDR1.
-
Protocol 3: Investigating Synergistic Effects with other Anticancer Drugs
This protocol can be adapted to investigate if γ-strophanthin can enhance the efficacy of other chemotherapeutic agents, potentially overcoming resistance to either drug.
Materials:
-
γ-strophanthin
-
A second anticancer drug (e.g., doxorubicin, cisplatin)
-
Materials for MTT assay
Procedure:
-
Determine IC50 of each drug individually:
-
Follow Protocol 1 to determine the IC50 values for γ-strophanthin and the second anticancer drug separately.
-
-
Combination Treatment:
-
Design a combination treatment matrix with varying concentrations of both drugs, often centered around their respective IC50 values.
-
Treat the cells with these drug combinations.
-
-
Data Analysis:
-
Perform the MTT assay.
-
Analyze the data using methods such as the Combination Index (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Visualizations
Caption: γ-Strophanthin signaling pathways.
References
- 1. youtube.com [youtube.com]
- 2. Ouabain | Na+/K+ ATPase Inhibitors: R&D Systems [rndsystems.com]
- 3. Drug resistance induced by ouabain via the stimulation of MDR1 gene expression in human carcinomatous pulmonary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MDR1 gene product, P-glycoprotein, mediates the transport of the cardiac glycoside, digoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ouabain | Na+/K+ ATPase | Tocris Bioscience [tocris.com]
- 6. Characterization of the alpha +-like Na+,K+-ATPase which mediates ouabain inhibition of adrenergic induction of N-acetyltransferase (EC 2.3.1.87) activity: studies with isolated pinealocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Two active Na+/K+-ATPases of high affinity for ouabain in adult rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 10. Transmembrane ion flux modifiers verapamil and ouabain modulate cytotoxic effects of extracellular ATP on human tumor-cells in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of γ-Strophanthin (Ouabain) Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize γ-strophanthin (ouabain) binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a γ-strophanthin (ouabain) binding assay?
A γ-strophanthin (ouabain) binding assay is a procedure used to quantify the interaction between γ-strophanthin and its specific binding site, the Na+/K+-ATPase enzyme.[1] The most common format is a radioligand binding assay, where radiolabeled ouabain (e.g., [3H]-ouabain) is incubated with a biological sample containing the Na+/K+-ATPase. By measuring the amount of bound radioligand, one can determine the density of Na+/K+-ATPase sites (Bmax) and the affinity of ouabain for these sites (Kd).
Q2: What are the key factors influencing the binding of γ-strophanthin to Na+/K+-ATPase?
The binding of γ-strophanthin is significantly influenced by the ionic composition of the assay buffer. Specifically:
-
Sodium (Na+), Magnesium (Mg2+), and ATP: These are generally required for high-affinity binding.
-
Potassium (K+): Potassium ions are antagonistic to ouabain binding and will reduce the apparent affinity. It is crucial to control K+ concentrations in the assay buffer.[2]
Q3: How do I differentiate between specific and non-specific binding?
Specific binding is the binding of the radiolabeled γ-strophanthin to the Na+/K+-ATPase, while non-specific binding is its interaction with other components in the sample. To determine non-specific binding, a parallel set of experiments is conducted in the presence of a high concentration of unlabeled ("cold") ouabain. This excess of unlabeled ligand saturates the specific binding sites, so any remaining bound radioligand is considered non-specific. Specific binding is then calculated by subtracting the non-specific binding from the total binding.
Q4: What are the typical affinity (Kd) values for γ-strophanthin binding?
The affinity of γ-strophanthin for Na+/K+-ATPase varies depending on the specific isoform of the enzyme's α-subunit and the species from which it is derived. Generally, Kd values are in the nanomolar range. For example, the Kd for [3H]ouabain binding to endothelial cells from pig aorta has been reported to be around 3.29 nM, while for guinea-pig coronary endothelial cells, it is approximately 95 nM.[2]
Q5: Should I use whole cells or membrane preparations for my assay?
Both whole cells and isolated membrane preparations can be used. Membrane preparations are often preferred as they allow for better control of the assay conditions and reduce potential metabolic degradation of the ligand. However, whole-cell binding assays can provide insights into the binding characteristics in a more physiologically relevant context.
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding | 1. Radioligand concentration is too high.2. Insufficient blocking of non-specific sites.3. Hydrophobic interactions of the radioligand with filters or plates.4. Inadequate washing to remove unbound radioligand. | 1. Use a radioligand concentration at or below the Kd.[3]2. Add a blocking agent like Bovine Serum Albumin (BSA) to the assay buffer.[4]3. Pre-soak filters in a solution like 0.3% polyethyleneimine (PEI).[5]4. Increase the number and volume of washes with ice-cold wash buffer. |
| Low Specific Binding / Low Signal-to-Noise Ratio | 1. Insufficient amount of receptor (Na+/K+-ATPase) in the sample.2. Suboptimal assay buffer composition (e.g., presence of K+).3. Incorrect incubation time or temperature.4. Degradation of the radioligand or receptor. | 1. Increase the amount of protein (membrane preparation) per well.[3]2. Ensure the assay buffer is free of K+ unless its effect is being studied. Optimize Na+ and Mg2+ concentrations.3. Perform time-course and temperature-dependence experiments to determine optimal incubation conditions.4. Use fresh radioligand and properly stored samples. Include protease inhibitors in the membrane preparation buffer.[5] |
| High Variability Between Replicates | 1. Inconsistent pipetting.2. Incomplete mixing of reagents.3. Inconsistent washing of filters.4. Temperature fluctuations during incubation. | 1. Use calibrated pipettes and ensure proper technique.2. Gently agitate the assay plate during incubation.[5]3. Ensure each well is washed with the same volume and for the same duration.4. Use a temperature-controlled incubator or water bath. |
| No Saturation of Binding at High Radioligand Concentrations | 1. Non-specific binding is dominating.2. The range of radioligand concentrations is not wide enough. | 1. Address the causes of high non-specific binding as described above.2. Extend the range of radioligand concentrations, typically from 0.1 x Kd to 10 x Kd.[3] |
Experimental Protocols
Detailed Protocol for [3H]-Ouabain Radioligand Binding Assay
This protocol is a general guideline and may require optimization for specific tissues or cell types.
1. Membrane Preparation:
-
Homogenize tissue or cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 1mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).
2. Binding Assay:
-
Prepare the assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, pH 7.4.
-
Set up the assay in microtiter plates or tubes. For each concentration of [3H]-ouabain, prepare tubes for total binding and non-specific binding.
-
Total Binding: Add assay buffer, membrane preparation (e.g., 50-100 µg protein), and varying concentrations of [3H]-ouabain.
-
Non-Specific Binding: Add assay buffer, membrane preparation, varying concentrations of [3H]-ouabain, and a high concentration of unlabeled ouabain (e.g., 1 mM).
-
Incubate the reactions at 37°C for a predetermined optimal time (e.g., 60 minutes) with gentle agitation.
3. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% PEI, using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
4. Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
5. Data Analysis:
-
Calculate specific binding: Total binding - Non-specific binding.
-
Plot specific binding against the concentration of [3H]-ouabain.
-
Analyze the data using non-linear regression to determine the Kd and Bmax.
Quantitative Data Summary
| Parameter | Species/Tissue | Value | Reference |
| Kd ([3H]-ouabain) | Pig Aorta Endothelial Cells | 3.29 ± 0.31 nM | [2] |
| Bmax ([3H]-ouabain) | Pig Aorta Endothelial Cells | 5.22 ± 0.12 pmol/mg protein | [2] |
| Kd ([3H]-ouabain) | Guinea-Pig Coronary Endothelial Cells | 95 ± 15 nM | [2] |
| Bmax ([3H]-ouabain) | Guinea-Pig Coronary Endothelial Cells | 2.08 ± 0.09 pmol/mg protein | [2] |
| IC50 (Ouabain) | Dog Kidney (α1 isoform) | ~15 nM | [6] |
| IC50 (Ouabain) | Porcine Cerebral Cortex (α3 isoform) | ~15 nM | [6] |
Visualizations
Caption: Workflow for a [3H]-ouabain radioligand binding assay.
Caption: Ouabain-induced Na+/K+-ATPase signaling cascade.
References
- 1. utoledo.edu [utoledo.edu]
- 2. Binding of [3H]ouabain to endothelial cells derived from various vascular beds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. swordbio.com [swordbio.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. The Na/K-ATPase Signaling: From Specific Ligands to General Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: γ-Strophanthin (Ouabain) Stock Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of γ-strophanthin (Ouabain) in stock solutions.
Troubleshooting Guide: Preventing γ-Strophanthin Precipitation
Precipitation of γ-strophanthin from a stock solution can compromise experimental results. The following guide addresses common causes and provides solutions to maintain the integrity of your stock solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms in an aqueous stock solution upon storage. | pH Instability: Aqueous solutions, especially when stored in certain glass containers, can become alkaline over time. γ-strophanthin can decompose or become less soluble in alkaline conditions.[1][2] | Maintain a neutral pH of 7.0 by using a buffer, such as a 0.02 M standard phosphate solution.[1][2] Avoid storing aqueous solutions in soft glass vials that can leach alkali.[1][2] |
| A white, crystalline precipitate appears in the stock solution. | Low Temperature Storage: While refrigeration or freezing is a common practice for storing many biological reagents, low temperatures can decrease the solubility of γ-strophanthin, leading to precipitation. | Store γ-strophanthin stock solutions at room temperature, protected from light.[3] If long-term storage at -20°C is necessary, use a solvent with a lower freezing point, such as DMSO. |
| Cloudiness or precipitate forms after autoclaving. | Heat-Induced Degradation: Although some sources suggest autoclaving for sterilization, the heat can potentially lead to the degradation of γ-strophanthin, and changes in the solution's pH due to the container can cause precipitation.[1][2][3] | For sterilization, filter the solution through a 0.22 µm syringe filter instead of autoclaving. |
| Precipitate forms when diluting a DMSO stock solution into an aqueous buffer. | Solvent Miscibility Issues: Rapidly adding an aqueous buffer to a concentrated DMSO stock can cause the less soluble γ-strophanthin to precipitate out before it has a chance to dissolve in the larger volume. | To dilute a DMSO stock solution, add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and even mixing. |
| Precipitate observed in a solution stored in a borosilicate glass vial. | Complex Formation: Aqueous solutions of γ-strophanthin (ouabain) stored in borosilicate glass can lead to the formation of ouabain-borate complexes, which may precipitate. | It is recommended to store aqueous γ-strophanthin solutions in plastic vials to avoid this issue. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing γ-strophanthin stock solutions?
A1: The choice of solvent depends on the desired concentration and experimental application.
-
Water: γ-Strophanthin is soluble in water. Some sources suggest that heating the water can aid dissolution.[3] For aqueous solutions, it is crucial to control the pH to prevent degradation.[1][2]
-
DMSO: DMSO is an excellent solvent for preparing high-concentration stock solutions of γ-strophanthin.[4][5]
-
Ethanol: Ethanol can also be used, but the solubility is generally lower than in water or DMSO.[3]
Q2: What is the optimal storage temperature for γ-strophanthin stock solutions?
A2: For solid γ-strophanthin and stock solutions, storage at room temperature, protected from light, is recommended.[3] If long-term storage is required, aliquoting and storing at -20°C can be considered, particularly for DMSO-based stocks. However, be mindful of the potential for precipitation upon thawing and ensure the compound is fully redissolved.
Q3: How can I be sure my γ-strophanthin is fully dissolved?
A3: Visually inspect the solution for any particulate matter. If you are unsure, gentle warming and vortexing can help to redissolve any precipitate. For aqueous solutions, brief sonication can also be effective.
Q4: Can I sterilize my γ-strophanthin stock solution?
A4: Yes. While autoclaving has been mentioned, it carries the risk of heat degradation and pH changes.[1][2][3] The recommended method for sterilization is filtration through a sterile 0.22 µm filter.
Quantitative Data Summary
The solubility of γ-strophanthin (Ouabain) can vary depending on the solvent and temperature. The following table summarizes solubility data from various sources.
| Solvent | Concentration | Notes | Source |
| Water | 10 mg/mL | - | [5] |
| Water | 10 mM | - | [4] |
| Water | 50 mg/mL | In hot water | [3] |
| DMSO | 100 mM | - | [4][5] |
| Ethanol | 10 mM | - |
Experimental Protocols
Protocol for Preparing a 10 mM Aqueous γ-Strophanthin Stock Solution with pH Control
-
Prepare a 0.02 M Phosphate Buffer (pH 7.0):
-
Prepare stock solutions of 0.02 M monobasic sodium phosphate and 0.02 M dibasic sodium phosphate.
-
Mix the two solutions until the pH of the resulting buffer is 7.0, as measured by a calibrated pH meter.
-
-
Dissolve γ-Strophanthin:
-
Weigh out the required amount of γ-strophanthin powder.
-
Add the 0.02 M phosphate buffer (pH 7.0) to the powder to achieve a final concentration of 10 mM.
-
Gently warm the solution and vortex until the γ-strophanthin is completely dissolved.
-
-
Sterilization and Storage:
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile plastic storage tube.
-
Store the solution at room temperature, protected from light.
-
Visualizations
Mechanism of Action of γ-Strophanthin
The following diagram illustrates the mechanism by which γ-strophanthin inhibits the Na+/K+-ATPase pump, leading to an increase in intracellular calcium and enhanced cardiac muscle contraction.
Caption: Inhibition of Na+/K+-ATPase by γ-Strophanthin.
References
- 1. DETERIORATION OF CRYSTALLINE STROPHANTHIN IN AQUEOUS SOLUTION: ITS RELATION TO HYDROGEN ION CONCENTRATION AND A METHOD FOR ITS PREVENTION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DETERIORATION OF CRYSTALLINE STROPHANTHIN IN AQUEOUS SOLUTION : ITS RELATION TO HYDROGEN ION CONCENTRATION AND A METHOD FOR ITS PREVENTION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Ouabain | Na+/K+ ATPase Inhibitors: R&D Systems [rndsystems.com]
- 5. Ouabain | Na+/K+ ATPase | Tocris Bioscience [tocris.com]
best practices for long-term storage of gamma-strophanthin
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of gamma-strophanthin (ouabain), alongside troubleshooting guides and frequently asked questions for its use in experimental settings.
Frequently Asked Questions (FAQs) for Long-Term Storage
Q1: What is the recommended way to store solid γ-strophanthin?
A1: Solid, crystalline γ-strophanthin is stable when stored in a cool, dry, and dark place. Keep the container tightly sealed to prevent moisture absorption. For long-term storage, refrigeration at 2-8°C is recommended.
Q2: How should I prepare and store γ-strophanthin stock solutions?
A2: For biological experiments, it is common to prepare concentrated stock solutions in organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol. These stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C. When preparing aqueous solutions, it is crucial to use a buffered solution at a neutral pH.
Q3: What is the stability of γ-strophanthin in aqueous solutions?
A3: this compound can degrade in aqueous solutions, and its stability is highly dependent on the pH. Alkaline conditions, which can be produced by alkali leaching from soft glass containers, can lead to the decomposition and biological inactivation of the compound. Therefore, it is recommended to use hard glass or polypropylene vials and a buffered solution, such as a 0.02 M phosphate buffer at pH 7.0, to maintain stability.[1]
Q4: Are there any substances that are incompatible with γ-strophanthin?
A4: Yes, γ-strophanthin is incompatible with strong acids, strong bases, heavy metals, and strong oxidizing agents. Contact with these substances should be avoided to prevent degradation of the compound.
Quantitative Stability Data
While specific kinetic data on the degradation of γ-strophanthin under various storage conditions is limited in publicly available literature, the following table summarizes the key recommendations for maintaining its stability.
| Parameter | Recommendation | Rationale |
| Form | Crystalline solid | More stable than solutions for long-term storage. |
| Storage Temperature (Solid) | 2-8°C | Reduces potential for degradation over time. |
| Solvent for Stock Solutions | DMSO or Ethanol | Allows for storage at low temperatures without freezing and is compatible with most cell culture media at low final concentrations. |
| Storage Temperature (Stock Solution) | -20°C | Minimizes degradation of the compound in solution. |
| Aqueous Solution pH | Neutral (pH 7.0) | Prevents acid or base-catalyzed hydrolysis.[1] |
| Container Type | Hard glass or polypropylene | Avoids leaching of alkaline substances that can degrade the compound.[1] |
| Light Exposure | Store in the dark | Protects against potential photodegradation. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
γ-Strophanthin (Ouabain) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of γ-strophanthin powder into the tube. For example, for 1 ml of a 10 mM solution, weigh out 5.846 mg of γ-strophanthin (Molar Mass: 584.65 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube until the γ-strophanthin is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C.
-
Troubleshooting Guide for Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect observed | Degraded γ-strophanthin: Improper storage or handling of stock solutions. | Prepare fresh stock solutions from solid compound. Ensure proper storage conditions (-20°C, protected from light). Avoid repeated freeze-thaw cycles by using single-use aliquots. |
| Incorrect concentration: Calculation error during dilution. | Double-check all calculations for preparing working solutions from the stock. Perform a serial dilution to test a range of concentrations. | |
| Cell-specific sensitivity: Different cell lines have varying sensitivities to γ-strophanthin. | Consult literature for typical effective concentrations for your specific cell line. Perform a dose-response curve to determine the optimal concentration for your experimental system. | |
| Presence of interfering substances: High concentrations of potassium in the medium can compete with γ-strophanthin for binding to the Na+/K+-ATPase. | Be aware of the potassium concentration in your cell culture medium and consider its potential impact on the effective dose of γ-strophanthin. | |
| High background or off-target effects | Solvent toxicity: High concentrations of DMSO or ethanol can be toxic to cells. | Ensure the final concentration of the solvent in your experimental medium is low (typically <0.5% for DMSO) and include a vehicle control (medium with the same concentration of solvent) in your experiments. |
| Non-specific binding: At very high concentrations, γ-strophanthin may have off-target effects. | Use the lowest effective concentration determined from your dose-response experiments. | |
| Variability between experiments | Inconsistent cell conditions: Differences in cell density, passage number, or growth phase can affect the response to treatment. | Standardize your cell culture protocols. Ensure cells are in a consistent growth phase (e.g., logarithmic) and at a consistent density for all experiments. |
| pH fluctuations in media: Changes in medium pH can affect the stability and activity of γ-strophanthin. | Use buffered media and ensure proper incubator conditions (CO2 levels) to maintain a stable pH. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of γ-Strophanthin (Ouabain)
Caption: Signaling pathways activated by γ-strophanthin binding to Na+/K+-ATPase.
Experimental Workflow for Assessing γ-Strophanthin Activity
Caption: A typical experimental workflow for studying the effects of γ-strophanthin.
References
Technical Support Center: γ-Strophanthin (Ouabain) Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with γ-strophanthin (ouabain).
Frequently Asked Questions (FAQs)
1. What is γ-strophanthin (ouabain) and what is its primary mechanism of action?
γ-Strophanthin, also known as ouabain, is a cardiac glycoside that acts as a potent and selective inhibitor of the Na+/K+-ATPase pump (sodium-potassium pump) in the cell membrane.[1][2][3] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to an increase in intracellular calcium. In cardiac cells, this increase in calcium enhances contractility.[4][5] Beyond its ion transport inhibition, ouabain binding to Na+/K+-ATPase can also trigger various intracellular signaling cascades.[6][7][8]
2. How should solid γ-strophanthin be stored?
Solid γ-strophanthin should be stored at -20°C under desiccating conditions.[3] When stored properly, it can have a shelf life of up to 5 years.
3. How do I prepare a stock solution of γ-strophanthin?
γ-Strophanthin is soluble in DMSO (up to 100 mM) and water (up to 10 mM).[2][3] For a 1 mM stock solution, you can dissolve 584.65 µg of γ-strophanthin (with a molecular weight of 584.65 g/mol ) in 1 mL of solvent.[9] It is recommended to prepare stock solutions in plastic vials to avoid the formation of ouabain-borate complexes that can occur with borosilicate glass.
4. How should I store γ-strophanthin stock solutions?
For long-term storage, aliquot your stock solution and freeze it at -20°C. For short-term storage, refrigeration at 4°C is suitable. Stock solutions are generally stable for up to 2 weeks at 4°C and up to 2 months at -20°C. To avoid repeated freeze-thaw cycles, it is best to prepare small aliquots.
5. At what concentration should I use γ-strophanthin in my experiments?
The optimal concentration of γ-strophanthin is highly dependent on the cell type and the specific experimental goals. Concentrations can range from picomolar (pM) to micromolar (µM). For example, nanomolar concentrations have been shown to stimulate Na-K-ATPase activity in some kidney cells, while micromolar concentrations are often used for significant inhibition of the pump.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected results in cell-based assays | 1. Cell line sensitivity: Different cell lines exhibit varying sensitivity to ouabain. 2. Inaccurate concentration: Errors in stock solution preparation or dilution. 3. Degradation of ouabain: Improper storage of stock solutions. | 1. Determine IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. 2. Verify calculations: Double-check all calculations for preparing stock and working solutions.[9] 3. Prepare fresh solutions: If degradation is suspected, prepare fresh stock solutions from the solid compound. |
| Precipitation of γ-strophanthin in aqueous solutions | Low solubility in water: γ-Strophanthin has limited solubility in water, especially at higher concentrations. | 1. Use DMSO: Prepare a high-concentration stock solution in DMSO and then dilute it in your aqueous experimental medium. Ensure the final DMSO concentration is not toxic to your cells. 2. Gentle warming: Gentle warming can aid in dissolving γ-strophanthin in water, but be cautious of potential degradation at high temperatures. |
| Loss of compound activity over time | Formation of ouabain-borate complexes: Storage of aqueous solutions in borosilicate glass vials can lead to the formation of inactive complexes. | Use plastic vials: Always prepare and store aqueous solutions of γ-strophanthin in plastic vials or tubes. |
| Difficulty in detecting γ-strophanthin in biological samples | Low concentrations: Endogenous or administered levels of ouabain can be very low. Matrix effects: Interference from other components in the biological matrix. | Use sensitive analytical methods: Employ highly sensitive techniques like UPLC-MS/MS for accurate quantification.[10] Sample preparation: Utilize solid-phase extraction (SPE) or other appropriate sample cleanup methods to remove interfering substances. |
Quantitative Data Summary
| Parameter | Value | Source |
| Purity (typical) | ≥95% (HPLC) | [3] |
| Molecular Weight | 584.66 g/mol | [3] |
| Solubility in DMSO | up to 100 mM | [2][3] |
| Solubility in Water | up to 10 mM | [2][3] |
| Solid Storage | -20°C, desiccated | [3] |
| Stock Solution Storage (in plastic) | -20°C (long-term), 4°C (short-term) | |
| Stock Solution Stability (-20°C) | up to 2 months | |
| Stock Solution Stability (4°C) | up to 2 weeks |
Experimental Protocols
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for determining the purity of a γ-strophanthin sample.
Methodology:
-
System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[11]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[10]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor the eluent at a wavelength where γ-strophanthin has significant absorbance (e.g., around 220 nm).
-
Sample Preparation: Accurately weigh and dissolve the γ-strophanthin standard and sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Injection Volume: 10-20 µL.
-
Analysis: Run a blank (solvent), a standard solution, and the sample solution. The purity is calculated by comparing the peak area of γ-strophanthin in the sample to the total peak area of all components in the chromatogram.
Bioactivity Assay: Na+/K+-ATPase Inhibition
This assay determines the functional activity of γ-strophanthin by measuring its ability to inhibit Na+/K+-ATPase.
Methodology:
-
Enzyme Source: Use a commercially available purified Na+/K+-ATPase preparation or a crude membrane fraction isolated from a tissue known to express the enzyme (e.g., heart or kidney).[12]
-
Assay Principle: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase. The ouabain-sensitive activity is the difference between the total ATPase activity and the activity in the presence of a saturating concentration of ouabain.[12]
-
Reaction Buffer: A buffer containing NaCl, KCl, MgCl₂, and ATP at optimized concentrations and pH (e.g., pH 7.4).[12]
-
Procedure:
-
Prepare a series of dilutions of your γ-strophanthin sample.
-
In a microplate, add the reaction buffer, the enzyme preparation, and either your γ-strophanthin dilution or a control (vehicle).
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction (e.g., by adding a stopping reagent like sodium dodecyl sulfate).
-
Measure the amount of released Pi using a colorimetric method (e.g., the Baginski method).[12]
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the γ-strophanthin concentration to determine the IC50 value.
Stability-Indicating HPLC Method
This protocol is designed to assess the stability of γ-strophanthin under various stress conditions.
Methodology:
-
Forced Degradation: Expose solutions of γ-strophanthin to various stress conditions as per ICH guidelines, such as:
-
Acidic hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Alkaline hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal degradation: Heat the solid compound at 105°C for 24 hours.
-
Photolytic degradation: Expose a solution to UV light (254 nm) for 24 hours.
-
-
HPLC Analysis: Analyze the stressed samples using a validated HPLC method similar to the purity assay described above. The method should be capable of separating the intact γ-strophanthin from any degradation products.[13][14][15]
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the γ-strophanthin peak in the chromatograms of the stressed samples. This ensures that the peak corresponding to the intact drug is not co-eluting with any degradation products.
-
Quantification: Determine the amount of remaining intact γ-strophanthin in each stressed sample to evaluate its stability under each condition.
Visualizations
Caption: A typical experimental workflow for the quality control of a new lot of γ-strophanthin.
Caption: Simplified signaling pathway initiated by the binding of γ-strophanthin to Na+/K+-ATPase.[6]
References
- 1. Ouabain | Na+/K+ ATPase Inhibitors: R&D Systems [rndsystems.com]
- 2. Ouabain | CAS:630-60-4 | Na+/K+ ATPase inhibitor | Isoprenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Ouabain | Na+/K+ ATPase | Tocris Bioscience [tocris.com]
- 4. Ouabain stimulates Na-K-ATPase through a sodium/hydrogen exchanger-1 (NHE-1)-dependent mechanism in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “Cardiac glycosides”—quo vaditis?—past, present, and future? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. "Ouabain Interaction with Cardiac Na+/K+-ATPase Initiates Signal Cascad" by Jiang Liu, Jiang Tian et al. [mds.marshall.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dysfunction of ouabain-induced cardiac contractility in mice with heart-specific ablation of Na,K-ATPase β1-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. questjournals.org [questjournals.org]
troubleshooting gamma-strophanthin delivery in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gamma-strophanthin (also known as Ouabain) in animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the preparation and administration of this compound, helping researchers ensure the accuracy and reproducibility of their experiments.
Preparation of this compound Solution
Q1: What is the recommended solvent for this compound for in vivo studies?
A1: this compound is soluble in water and diluted alcohol. For intravenous (IV) and intraperitoneal (IP) injections, sterile, pyrogen-free physiological saline (0.9% NaCl) or phosphate-buffered saline (PBS) are commonly used vehicles. Some studies have also utilized RPMI medium for IP injections.[1] It is crucial to ensure the final solution is clear and free of particulates.
Q2: I am having trouble dissolving this compound in my vehicle. What can I do?
A2: If you encounter solubility issues, consider the following troubleshooting steps:
-
Gentle Warming: Gently warm the vehicle to slightly above room temperature. Be cautious, as excessive heat can degrade the compound.
-
Sonication: Use a sonicator bath to aid in dissolution.
-
pH Adjustment: While aqueous solutions of this compound are generally neutral, the pH of your vehicle could influence solubility. Ensure your vehicle's pH is within a physiological range (around 7.4).
-
Stock Solution in DMSO: For difficult-to-dissolve batches, a concentrated stock solution can be prepared in dimethyl sulfoxide (DMSO) and then further diluted in the final aqueous vehicle. However, it is critical to keep the final DMSO concentration in the administered dose to a minimum (typically <1%) to avoid vehicle-induced toxicity.
Q3: How should I store my this compound solutions?
A3: this compound is sensitive to light.[2] Therefore, all solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil. For short-term storage (within the same day), solutions can be kept at room temperature. For longer-term storage, aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles. It has been reported that aqueous solutions stored overnight in borosilicate glass vials can lead to the formation of ouabain-borate complexes; therefore, storage in plastic vials is recommended.
Intravenous (IV) Tail Vein Injection
Q1: I am having difficulty successfully performing a tail vein injection. What are the common causes of failure?
A1: Failed tail vein injections are a common challenge. Here are the primary reasons and how to troubleshoot them:
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Poor Vein Visibility: The lateral tail veins can be difficult to visualize, especially in animals with dark pigmentation.
-
Troubleshooting:
-
Vasodilation: Warm the animal's tail using a heat lamp or by immersing it in warm water (38-40°C) for a few minutes before injection. This will dilate the veins, making them more prominent.
-
Proper Lighting: Ensure you have adequate lighting. A fiber optic light source can help transilluminate the tail.
-
-
-
Incorrect Needle Placement: This is the most frequent cause of failure.
-
Troubleshooting:
-
Bevel Up: Always insert the needle with the bevel facing upwards.
-
Shallow Angle: The needle should be inserted at a very shallow angle, almost parallel to the vein.
-
Start Distally: Begin your injection attempts towards the distal (far) end of the tail. If an attempt fails, you can move to a more proximal site.
-
-
-
Vein Collapse: The delicate tail veins can easily collapse.
-
Troubleshooting:
-
Use a Small Gauge Needle: A 27-30 gauge needle is recommended for mice.
-
Inject Slowly: Administer the solution slowly and steadily. A rapid injection can cause the vein to collapse.
-
-
Q2: How can I confirm a successful IV injection?
A2: A successful IV injection will have the following characteristics:
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No Resistance: You should feel minimal to no resistance when depressing the plunger.
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Clear Vein: The vein will appear to clear as the solution is injected.
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No Swelling: There should be no immediate swelling or bleb formation at the injection site. If you observe swelling, you have likely injected subcutaneously.
Q3: The animal is showing signs of distress after the injection. What could be the cause?
A3: Distress after an IV injection can be due to several factors:
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Rapid Injection: Injecting too quickly can lead to an acute increase in blood pressure and cardiac stress.
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Air Embolism: Ensure your syringe is free of air bubbles before injection, as this can be fatal.
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High Dose or Toxicity: this compound has a narrow therapeutic window. Signs of overdose can include lethargy, convulsions, and cardiac arrhythmias.
Intraperitoneal (IP) Injection
Q1: My IP injections seem to be inconsistent. What could be the issue?
A1: While seemingly straightforward, IP injections can have a high rate of misinjection. Common issues include:
-
Injection into the Gut or Bladder: This will lead to poor absorption and variable results.
-
Troubleshooting:
-
Correct Injection Site: Inject into the lower right or left abdominal quadrant to avoid the cecum and bladder.
-
Needle Angle: Insert the needle at a 15-30 degree angle.
-
Aspirate: Before injecting, gently pull back on the plunger to ensure you have not entered a blood vessel, the bladder (yellow fluid), or the intestines (brown/green fluid).
-
-
-
Subcutaneous Injection: If the needle does not fully penetrate the peritoneal wall, the solution will be delivered subcutaneously.
-
Troubleshooting: Ensure the needle is inserted to the correct depth. You should feel a slight "pop" as the needle penetrates the peritoneum.
-
Q2: The animal is exhibiting signs of pain or distress after an IP injection. What should I do?
A2: Pain or distress can be caused by:
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Irritating Vehicle: High concentrations of DMSO or solutions with a non-physiological pH can cause irritation.
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Peritonitis: Introduction of non-sterile solutions or puncturing the intestine can lead to a serious infection of the peritoneal cavity. Always use sterile solutions and proper aseptic technique.
Data Summary
Physicochemical Properties of this compound (Ouabain)
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₄O₁₂ | [3] |
| Molecular Weight | 584.66 g/mol | [4] |
| Solubility in Water | 10 mg/mL | [4] |
| Solubility in DMSO | 100 mg/mL | |
| Solubility in Ethanol | Insoluble | |
| Storage | Room temperature, protect from light | [5] |
| Stability | Stable in air, but affected by light. Aqueous solutions can be sterilized by autoclaving. | [2][5] |
Toxicity of this compound (Ouabain)
| Animal Model | Administration Route | LD50 / MLD | Reference |
| Rat | Intravenous (IV) | MLD: 9.4 mg/kg | [2] |
| Mouse | Intraperitoneal (IP) | LD50: 3.75 mg/kg |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Injection
-
Materials:
-
This compound (Ouabain) powder
-
Sterile, pyrogen-free 0.9% saline
-
Sterile 1.5 mL microcentrifuge tubes (amber or wrapped in foil)
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles (27-30 gauge)
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and the total volume needed.
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile 0.9% saline to the tube.
-
Vortex the solution until the powder is completely dissolved. If necessary, gently warm the solution.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile, light-protected tube. This will ensure the final solution is sterile and free of any particulates.
-
The solution is now ready for injection. Prepare individual doses in syringes immediately before administration.
-
Protocol 2: Intravenous Tail Vein Injection in Mice
-
Animal Preparation:
-
Properly restrain the mouse in a suitable restraining device.
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
-
Injection Procedure:
-
Clean the tail with an alcohol swab.
-
Identify one of the lateral tail veins.
-
Using a 27-30 gauge needle attached to the syringe containing the this compound solution, insert the needle into the vein at a shallow angle with the bevel facing up.
-
Slowly inject the solution. Observe for the absence of resistance and any swelling at the injection site.
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Visualizations
Signaling Pathway of this compound
References
Validation & Comparative
A Comparative Guide to the In-Vitro Effects of Gamma-Strophanthin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of gamma-strophanthin (also known as ouabain) with other cardiac glycosides. The information presented is supported by experimental data to assist researchers and professionals in drug development in their evaluation of this compound.
This compound, a cardiotonic steroid, has long been known for its therapeutic applications in cardiac conditions. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, a ubiquitous transmembrane protein essential for maintaining cellular ion gradients.[1][2] This inhibition leads to a cascade of downstream effects, making this compound a molecule of interest for various therapeutic areas beyond cardiology, including oncology.[3][4]
Comparative Analysis of In Vitro Cytotoxicity
The cytotoxic effects of this compound and other cardiac glycosides have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds.
| Compound | Cell Line | Assay Duration | IC50 (nM) | Reference |
| This compound (Ouabain) | MDA-MB-231 (Breast Cancer) | 24h | 150 ± 2 | [5] |
| MDA-MB-231 (Breast Cancer) | 48h | 90 ± 2 | [5] | |
| SKOV-3 (Ovarian Cancer) | 24h/48h | >1000 | [3] | |
| Digoxin | MDA-MB-231 (Breast Cancer) | 24h | 122 ± 2 | [5] |
| MDA-MB-231 (Breast Cancer) | 48h | 70 ± 2 | [5] | |
| SKOV-3 (Ovarian Cancer) | 48h | 250 | [3] | |
| Digitoxin | SKOV-3 (Ovarian Cancer) | 48h | 400 | [3] |
| Proscillaridin A | MDA-MB-231 (Breast Cancer) | 24h | 51 ± 2 | [5] |
| MDA-MB-231 (Breast Cancer) | 48h | 15 ± 2 | [5] |
Comparative Inhibition of Na+/K+-ATPase Activity
The primary molecular target of this compound and other cardiac glycosides is the Na+/K+-ATPase. The inhibitory constant (Ki) reflects the binding affinity of the compound to the enzyme. A lower Ki value indicates a higher binding affinity and more potent inhibition.
| Compound | Enzyme Source | Ki (μM) | Reference |
| This compound (Ouabain) | Pig Kidney | 0.9 ± 0.05 | [6] |
| Digoxin | Pig Kidney | 1.95 ± 0.15 | [6] |
| Ouabagenin | Pig Kidney | 3.07 ± 0.23 | [6] |
| Bufalin | Pig Kidney | 0.11 ± 0.005 | [6] |
| Marinobufagenin (MBG) | Pig Kidney | 1.5 ± 0.12 | [6] |
Signaling Pathways of this compound
The interaction of this compound with the Na+/K+-ATPase initiates a complex network of intracellular signaling pathways, extending beyond simple ion gradient disruption. The Na+/K+-ATPase can function as a signal transducer, with downstream effects on cell growth, proliferation, and apoptosis.
Na+/K+-ATPase Signaling Cascade
Upon binding of this compound to the Na+/K+-ATPase, a conformational change in the enzyme can trigger the activation of the non-receptor tyrosine kinase Src. This activation is a key event that differentiates the signaling of ouabain from some other cardiac glycosides like digoxin.[7][8][9] Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Ras/Raf/MEK/ERK (MAPK) signaling pathway.
Signaling cascade initiated by this compound.
Downstream Cellular Effects
The signaling cascades triggered by this compound lead to various cellular responses, including the generation of reactive oxygen species (ROS) and the modulation of transcription factors such as STAT3.[10][11] The sustained increase in intracellular calcium, a consequence of Na+/K+-ATPase inhibition, is also a critical second messenger in these pathways.
Downstream cellular effects of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are summaries of key experimental protocols used to assess the effects of this compound.
Na+/K+-ATPase Activity Assay
This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
-
Enzyme Preparation: Isolate membrane fractions rich in Na+/K+-ATPase from a suitable tissue source (e.g., pig kidney) or use a commercially available purified enzyme.
-
Reaction Mixture: Prepare a reaction buffer containing ATP, MgCl2, NaCl, and KCl at optimal concentrations.
-
Inhibition Assay: Pre-incubate the enzyme with varying concentrations of this compound or other cardiac glycosides.
-
Initiation and Termination: Start the reaction by adding ATP and incubate at 37°C. Stop the reaction after a defined period using a quenching solution (e.g., trichloroacetic acid).
-
Phosphate Detection: Measure the amount of released Pi using a colorimetric method, such as the malachite green assay. The absorbance is read using a spectrophotometer.
-
Data Analysis: Determine the concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) or calculate the inhibitory constant (Ki).
Measurement of Intracellular Calcium Concentration
Fluorescent calcium indicators are commonly used to measure changes in intracellular calcium levels in response to treatment with cardiac glycosides.
-
Cell Culture: Plate cells (e.g., A549, MCF-7) on glass-bottom dishes or 96-well plates.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a physiological buffer. The AM ester form allows the dye to cross the cell membrane.
-
Treatment: After a washing step to remove excess dye, treat the cells with this compound or other compounds.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is calculated to determine the calcium concentration.
-
Data Analysis: Plot the change in fluorescence or calcium concentration over time to observe the cellular response.
Apoptosis Assay using Annexin V Staining and Flow Cytometry
This method is used to detect and quantify apoptosis (programmed cell death) in a cell population.
-
Cell Treatment: Treat cultured cells with this compound or other compounds for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with a binding buffer.
-
Staining: Resuspend the cells in a solution containing Annexin V conjugated to a fluorochrome (e.g., FITC) and a viability dye such as propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument will differentiate between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
-
Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot to determine the extent of apoptosis induced by the treatment.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for the in vitro validation of this compound's effects.
General workflow for in vitro studies.
References
- 1. On the differences between ouabain and digitalis glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Activation of c-SRC underlies the differential effects of ouabain and digoxin on Ca2+ signaling in arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Activation of c-SRC underlies the differential effects of ouabain and digoxin on Ca(2+) signaling in arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ouabain (g-Strophanthin) and Digoxin
A Note to the Reader: The initial request for a comparative analysis of gamma-strophanthin and ouabain has been addressed by clarifying that these are two names for the same compound. To provide a valuable comparative guide for researchers, this document presents a detailed analysis of ouabain (g-strophanthin) and a clinically relevant alternative, digoxin. Both are cardiac glycosides used in the management of heart conditions, but they exhibit distinct physicochemical, pharmacokinetic, and pharmacodynamic profiles.
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive comparison supported by experimental data and detailed methodologies.
Physicochemical and Pharmacokinetic Properties
Ouabain and digoxin, while both classified as cardiac glycosides, possess structural differences that significantly influence their interaction with the body. Ouabain is a more polar molecule compared to the more lipophilic digoxin. These differences are reflected in their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion.
| Property | Ouabain (g-Strophanthin) | Digoxin |
| Molecular Formula | C₂₉H₄₄O₁₂ | C₄₁H₆₄O₁₄ |
| Molar Mass | 584.65 g/mol | 780.94 g/mol |
| Oral Bioavailability | Very low and variable (practically not given orally)[1] | 70-80% (tablets), up to 100% (capsules)[2][3] |
| Protein Binding | ~0-10% | 20-30%[2] |
| Elimination Half-Life | 21 hours[4] | 36-48 hours (in patients with normal renal function)[5] |
| Metabolism | Minimally metabolized | Some gut microbial metabolism, minimal hepatic[6] |
| Excretion | Primarily renal, as unchanged drug | Primarily renal, as unchanged drug[6] |
Pharmacodynamics: Mechanism of Action and Inotropic Effects
The primary mechanism of action for both ouabain and digoxin is the inhibition of the Na+/K+-ATPase pump in myocardial cells.[6][7] This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger, resulting in an influx of calcium ions. The elevated intracellular calcium enhances the contractility of the heart muscle, producing a positive inotropic effect.[5]
However, there are notable differences in their interaction with the Na+/K+-ATPase and their overall therapeutic profiles. Ouabain is considered to have a more rapid onset of action compared to digoxin.[8][9]
| Parameter | Ouabain (g-Strophanthin) | Digoxin |
| Na+/K+-ATPase IC₅₀ | In the nanomolar range, potent inhibitor[10] | In the nanomolar range, potent inhibitor[10] |
| Onset of Action (IV) | Rapid (minutes)[8] | Slower (5-30 minutes)[3] |
| Therapeutic Profile | Historically used for acute heart failure and arrhythmias. Some research suggests it may also stimulate myocardial metabolism.[8][9] | Widely used for chronic heart failure and atrial fibrillation to control ventricular rate.[5] |
Signaling Pathways
Beyond their direct impact on ion exchange, both ouabain and digoxin can activate complex intracellular signaling cascades through their interaction with the Na+/K+-ATPase, which can function as a signal transducer. These pathways can influence cell growth, proliferation, and apoptosis, and are areas of active research, particularly in the context of cancer therapy.
Ouabain Signaling Pathway
Ouabain binding to the Na+/K+-ATPase can activate Src, a non-receptor tyrosine kinase. This activation can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which then triggers downstream signaling cascades, including the Ras/Raf/MEK/ERK pathway. This pathway is involved in regulating gene expression related to cell growth and survival. Additionally, ouabain can induce the formation of a complex between the Na+/K+-ATPase and the inositol triphosphate receptor (IP3R), leading to the release of intracellular calcium stores and subsequent activation of various calcium-dependent signaling molecules.[11][12]
Digoxin Signaling Pathway
Similar to ouabain, digoxin's inhibition of the Na+/K+-ATPase is the primary trigger for its signaling effects. The resulting increase in intracellular sodium and subsequent rise in intracellular calcium are key initiating events. This calcium increase directly enhances myocardial contractility. Furthermore, digoxin can also influence signaling pathways that regulate cell survival and apoptosis, making it a subject of interest in cancer research. The activation of the parasympathetic nervous system via the vagus nerve is another important aspect of digoxin's action, contributing to its negative chronotropic effects (slowing of the heart rate).[2]
Experimental Protocols
A. Na+/K+-ATPase Inhibition Assay (ATP Hydrolysis Method)
This protocol measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The difference in Pi released in the presence and absence of a specific inhibitor (ouabain) represents the Na+/K+-ATPase activity.
Workflow:
Methodology:
-
Enzyme Preparation: Isolate a membrane fraction rich in Na+/K+-ATPase (e.g., microsomal fraction) from the tissue of interest.
-
Reaction Setup: Prepare two sets of reaction tubes. Both sets will contain a buffer with MgCl₂, KCl, and NaCl. One set will also contain a saturating concentration of ouabain to inhibit Na+/K+-ATPase activity completely.
-
Pre-incubation: Pre-incubate the enzyme preparation in the reaction mixtures at 37°C for a short period to allow for temperature equilibration.
-
Reaction Initiation: Start the reaction by adding a known concentration of ATP to all tubes.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding an acid solution (e.g., trichloroacetic acid), which denatures the enzyme.
-
Phosphate Detection: Measure the concentration of inorganic phosphate released in each tube using a colorimetric method, such as the Fiske-Subbarow method.
-
Calculation: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.
B. Measurement of Inotropic Effect (Langendorff Isolated Heart Preparation)
The Langendorff apparatus allows for the study of cardiac contractile function in an ex vivo setting, isolated from systemic physiological influences.
Workflow:
References
- 1. researchopenworld.com [researchopenworld.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. Pharmacokinetics of tritiated ouabain, digoxin and digitoxin in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 8. researchgate.net [researchgate.net]
- 9. On the differences between ouabain and digitalis glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structures and characterization of digoxin- and bufalin-bound Na+,K+-ATPase compared with the ouabain-bound complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
confirming the specificity of gamma-strophanthin for Na+/K+-ATPase isoforms
A Comparative Guide for Researchers and Drug Development Professionals
Gamma-strophanthin, a cardiac glycoside identical to ouabain, is a potent inhibitor of the Na+/K+-ATPase, a vital membrane protein responsible for maintaining sodium and potassium gradients across the cell membrane. This enzyme exists as various isozymes, composed of different alpha (α) and beta (β) subunits. The four known alpha isoforms in humans (α1, α2, α3, and α4) exhibit tissue-specific expression and distinct kinetic properties, making them attractive targets for drug development. Understanding the specificity of this compound for these isoforms is crucial for designing targeted therapies with improved efficacy and reduced off-target effects. This guide provides a comprehensive comparison of this compound's inhibitory activity across human Na+/K+-ATPase alpha isoforms, supported by experimental data and detailed protocols.
Quantitative Comparison of this compound Inhibition
The inhibitory potency of this compound (ouabain) varies significantly among the four human Na+/K+-ATPase alpha isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC50) of ouabain for each isoform, providing a clear comparison of its specificity.
| Na+/K+-ATPase Isoform | IC50 (nM) | Reference |
| α1β1 | 10.5 | [1] |
| α2β1 | 11.6 | [1] |
| α3β1 | 24.8 | [1] |
| α4β1 | 1.7 | [2] |
Note: IC50 values can vary depending on the experimental conditions, such as ion concentrations and the expression system used.
The data clearly indicates that the α4 isoform, primarily expressed in testis and sperm, exhibits the highest sensitivity to this compound, with an IC50 value in the low nanomolar range.[2] The α1 and α2 isoforms show similar and high affinities, while the α3 isoform is comparatively less sensitive.[1]
Experimental Protocols
Determining the isoform-specific inhibition of Na+/K+-ATPase by this compound involves expressing individual human alpha isoforms in a system lacking endogenous Na+/K+-ATPase activity, such as yeast or insect cells, followed by an activity assay.
Protocol: Determination of Na+/K+-ATPase Inhibition by this compound
This protocol outlines the measurement of Na+/K+-ATPase activity through the quantification of inorganic phosphate (Pi) released from ATP hydrolysis, and its inhibition by this compound.
Materials:
-
Membrane preparations from cells expressing a single human Na+/K+-ATPase alpha isoform (α1, α2, α3, or α4)
-
Assay Buffer: 50 mM Imidazole-HCl (pH 7.4), 100 mM NaCl, 10 mM KCl, 4 mM MgCl2
-
ATP solution: 100 mM Tris-ATP
-
This compound (ouabain) stock solution
-
Malachite Green reagent for phosphate detection
-
Microplate reader
Procedure:
-
Enzyme Preparation: Thaw the membrane preparations on ice. Dilute the membranes in ice-cold assay buffer to a final protein concentration of 1-5 µg/µL.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer to cover a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Reaction Setup:
-
In a 96-well microplate, add 50 µL of the diluted membrane preparation to each well.
-
Add 25 µL of the various this compound dilutions to the respective wells. Include a control well with 25 µL of assay buffer without the inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction: Start the reaction by adding 25 µL of 10 mM ATP solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Termination of Reaction and Phosphate Detection:
-
Stop the reaction by adding 100 µL of Malachite Green reagent to each well. This reagent will react with the inorganic phosphate released during the reaction to produce a colored product.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
-
Measurement: Measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways Activated by this compound
Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signal transducer. The binding of this compound to the enzyme can trigger a cascade of intracellular signaling events, independent of changes in intracellular ion concentrations.
Experimental Workflow for Studying Na+/K+-ATPase Signaling
The following diagram illustrates a typical workflow for investigating the signaling pathways activated by this compound.
Na+/K+-ATPase-Mediated Signaling Cascade
Binding of this compound to the Na+/K+-ATPase initiates a signaling cascade that involves the activation of the non-receptor tyrosine kinase Src. This leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates the Ras/Raf/MEK/ERK (MAPK) pathway. This signaling cascade has been implicated in various cellular processes, including cell growth and proliferation.[3][4][5]
This guide provides a foundational understanding of the isoform-specific interactions of this compound with the Na+/K+-ATPase. The presented data and protocols offer a starting point for researchers to further investigate the nuanced roles of these interactions in various physiological and pathological contexts, ultimately paving the way for the development of more selective and effective therapeutics.
References
- 1. Binding of Src to Na+/K+-ATPase Forms a Functional Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utoledo.edu [utoledo.edu]
- 3. Src-mediated inter-receptor cross-talk between the Na+/K+-ATPase and the epidermal growth factor receptor relays the signal from ouabain to mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Gamma-Strophanthin (Ouabain) and Other Cardiac Glycosides: Experimental Data and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the experimental results of gamma-strophanthin (ouabain) and compares its performance with other clinically relevant cardiac glycosides, namely digoxin and digitoxin. The information is intended to support research and drug development efforts by presenting objective data on their cytotoxic and apoptotic effects, detailed experimental protocols, and a visualization of the underlying molecular signaling pathways.
Comparative Efficacy: Cytotoxicity and Apoptosis Induction
The primary mechanism of action for this compound and other cardiac glycosides is the inhibition of the Na+/K+-ATPase pump. This leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, ultimately impacting various cellular processes, including proliferation and survival.[1] The following tables summarize the quantitative data on the cytotoxic and apoptotic effects of this compound (ouabain), digoxin, and digitoxin in various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) of Cardiac Glycosides in Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Incubation Time (hours) |
| This compound (Ouabain) | H460 | 10.44 | 72 |
| PANC1 | 42.36 | 72 | |
| A549 | ~25 (viability reduced to 52.6% at 48h) | 48 | |
| Hela | ~50 (viability reduced to 42.4% at 48h) | 48 | |
| HCT116 | ~25 (viability reduced to 46% at 48h) | 48 | |
| A375 (Melanoma) | 67.17 | 48 | |
| SK-Mel-28 (Melanoma) | 186.51 | 48 | |
| OS-RC-2 (Renal Cancer) | ~39 | 48 | |
| Digoxin | HeLa | ~50-100 (threshold concentration) | 24 |
| Digitoxin | HeLa | ~100-300 (threshold concentration) | 24 |
Table 2: Comparative Apoptosis Induction by Cardiac Glycosides in Cancer Cell Lines
| Compound | Cell Line | Concentration (nM) | Apoptotic Cells (%) | Incubation Time (hours) |
| This compound (Ouabain) | A549 | 50 | 16.00 ± 1.3 | 24 |
| 100 | 27.77 ± 0.31 | 24 | ||
| 50 | 42.03 ± 3.04 | 48 | ||
| 100 | 44.68 ± 4.30 | 48 | ||
| Hela | 50 | 7.57 ± 0.12 | 24 | |
| 100 | 13.87 ± 1.63 | 24 | ||
| 50 | 20.03 ± 5.18 | 48 | ||
| 100 | 24.90 ± 3.21 | 48 | ||
| HCT116 | 50 | 13.10 ± 0.17 | 24 | |
| 100 | 18.30 ± 2.52 | 24 | ||
| 50 | 35.28 ± 3.55 | 48 | ||
| 100 | 37.75 ± 4.30 | 48 | ||
| Digoxin | MM231 (Breast Cancer) | Dose-dependent | Significantly elevated | Not specified |
| Digitoxin | BxPC3 (Pancreatic Cancer) | 100 | >90% (early or late apoptosis) | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the effects of cardiac glycosides.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound, digoxin, or digitoxin and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis (Annexin V) Assay
The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
-
Cell Harvesting: After treatment with cardiac glycosides, harvest the cells by trypsinization and wash with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Measurement of Intracellular Sodium ([Na+]i) Concentration
The fluorescent indicator CoroNa Green can be used to measure intracellular sodium levels.
-
Cell Loading: Load cells with CoroNa Green AM ester (typically 5-10 µM) in a suitable buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader with excitation at ~492 nm and emission at ~516 nm.
-
Calibration: To quantify [Na+]i, a calibration curve is generated using ionophores (e.g., gramicidin and monensin) to equilibrate intracellular and extracellular Na+ concentrations at known external [Na+].
Measurement of Intracellular Calcium ([Ca2+]i) Concentration
The ratiometric fluorescent indicator Fura-2 AM is commonly used to measure intracellular calcium.
-
Cell Loading: Load cells with Fura-2 AM (typically 2-5 µM) in a physiological buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells to remove extracellular dye.
-
Fluorescence Measurement: Measure the fluorescence emission at ~510 nm with excitation alternating between 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).
-
Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm is used to calculate the intracellular calcium concentration, which minimizes effects of uneven dye loading and photobleaching.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by this compound and its alternatives, as well as a typical experimental workflow for their validation.
Primary Signaling Pathway of Cardiac Glycosides
Caption: Primary signaling cascade initiated by cardiac glycosides.
Experimental Workflow for In Vitro Validation
Caption: A typical experimental workflow for validating cardiac glycoside effects.
Downstream Signaling Pathways Modulated by Cardiac Glycosides
Cardiac glycosides have been shown to influence several downstream signaling pathways, contributing to their diverse cellular effects.
STAT3 Signaling Pathway (Primarily associated with Ouabain)
Some studies suggest that ouabain can downregulate the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes survival and proliferation.[2]
Caption: Ouabain-mediated inhibition of the STAT3 signaling pathway.
PI3K/Akt Signaling Pathway (Modulated by various Cardiac Glycosides)
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Some cardiac glycosides have been shown to inhibit this pathway.[3]
Caption: Inhibition of the PI3K/Akt signaling pathway by cardiac glycosides.
CaMKII Signaling Pathway (Associated with Digitalis-induced effects)
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a key mediator of calcium signaling. Its activation, influenced by increased intracellular calcium, can lead to apoptosis.[4]
Caption: CaMKII-mediated signaling leading to apoptosis.
References
A Comparative Analysis of the Therapeutic Index of g-Strophanthin and Other Cardiac Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic index of g-strophanthin (ouabain) with other prominent cardiac glycosides, namely digoxin and digitoxin. The objective is to offer a clear, data-driven analysis supported by experimental evidence to inform research and drug development in cardiology. All cardiac glycosides possess a narrow therapeutic index, meaning the dose required for therapeutic effect is close to the dose that causes toxicity.[1] This comparison focuses on preclinical data from animal models to provide a standardized basis for evaluating their relative safety profiles.
Quantitative Comparison of Therapeutic Indices
The therapeutic index (TI) is a quantitative measure of a drug's safety margin, calculated as the ratio of the lethal dose for 50% of a population (LD50) to the effective dose for 50% of a population (ED50). A higher TI indicates a wider margin of safety. The data presented below is derived from studies conducted on guinea pigs to ensure a consistent biological model for comparison.
| Cardiac Glycoside | Effective Dose (ED50) (mg/kg)¹ | Lethal Dose (LD50) (mg/kg)² | Calculated Therapeutic Index (TI) (LD50/ED50) |
| g-Strophanthin (Ouabain) | 0.07[2] | 0.3008[3] | 4.3 |
| Digoxin | 0.34[2] | 0.60[4][5] | 1.8 |
| Digitoxin | 1.12[2] | Not Available in Comparable Model | N/A |
¹Effective dose to achieve a 20% reduction in cardiac rate in guinea pigs. ²Lethal dose determined in guinea pigs.
From the available preclinical data, g-strophanthin (ouabain) exhibits a therapeutic index approximately 2.4 times wider than that of digoxin in the guinea pig model. This suggests a potentially greater safety margin for g-strophanthin compared to digoxin. Data for a comparable LD50 of digitoxin in guinea pigs was not available to calculate its therapeutic index in this context.
Mechanism of Action: The Na+/K+-ATPase Pump
Cardiac glycosides exert their therapeutic and toxic effects primarily through the inhibition of the Na+/K+-ATPase pump located in the cell membrane of cardiac muscle cells (cardiomyocytes).[6][7] This inhibition leads to a cascade of events that ultimately increases the force of myocardial contraction (positive inotropic effect).
dot
Caption: Signaling pathway of cardiac glycosides.
Experimental Protocols
The determination of the therapeutic index requires two key in vivo experiments: one to measure the effective dose (ED50) and another to determine the lethal dose (LD50). The following protocols are summarized from the methodologies of the cited preclinical studies.[2][3][4]
Determination of Lethal Dose (LD50)
This protocol aims to identify the dose of a cardiac glycoside that is lethal to 50% of the test animal population.
-
Animal Model: Adult guinea pigs are used.
-
Anesthesia: Animals are anesthetized, typically with pentobarbital or urethane, to prevent distress.
-
Drug Administration: The cardiac glycoside is administered via continuous intravenous infusion at a constant rate.[3] Alternatively, varying single doses can be administered subcutaneously.[4]
-
Monitoring: The animal's electrocardiogram (ECG) is continuously monitored throughout the infusion period.
-
Endpoint: The primary endpoint is cardiac arrest or fibrillation leading to death. The total dose administered at the time of death is recorded for each animal.
-
Data Analysis: The LD50 is calculated from the dose-mortality data using a statistical method, such as the Litchfield and Wilcoxon method.[4][8]
Determination of Effective Dose (ED50) for Cardiac Rate Reduction
This protocol measures a specific therapeutic effect—in this case, a reduction in heart rate—to determine the dose effective in 50% of the animal population.
-
Animal Model: Adult guinea pigs are utilized without anesthesia to avoid confounding effects on heart rate.
-
Instrumentation: A specialized, non-invasive recording device is used to obtain electrocardiograms (ECGs) and phonocardiograms from conscious animals.[2]
-
Drug Administration: A single dose of the cardiac glycoside is administered to each animal.
-
Monitoring: Heart rate is continuously monitored and recorded before and after drug administration.
-
Endpoint: The primary endpoint is the achievement of a predefined therapeutic effect, such as a 20% reduction in cardiac rate from the baseline.[2]
-
Data Analysis: The ED50 is the dose that achieves the target endpoint in 50% of the animals tested.
dot
Caption: Experimental workflow for Therapeutic Index determination.
Conclusion
Based on the available preclinical data from a consistent animal model, g-strophanthin (ouabain) demonstrates a more favorable therapeutic index than digoxin. This suggests that g-strophanthin may possess a wider safety margin, a critical consideration for a class of drugs known for its narrow therapeutic window. The provided experimental protocols outline the fundamental methodologies for determining the efficacy and toxicity of cardiac glycosides in a research setting. Further investigation, particularly to establish a comparable therapeutic index for digitoxin and to translate these preclinical findings to clinical contexts, is warranted.
References
- 1. litfl.com [litfl.com]
- 2. Pharmacodynamic distinctions between ouabain, digoxin and digitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Comparison of digoxin-induced cardiac toxicity in resistant and sensitive species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The influence of digoxin antibodies on digoxin disposition and effect: studies in guinea-pigs and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positive inotropic drugs: Cardiac glycosides (digoxin) | Pharmacology Education Project [pharmacologyeducation.org]
- 7. analyticaltoxicology.com [analyticaltoxicology.com]
- 8. Cardiac toxicity of digoxin in newborn and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic vs. Natural Gamma-Strophanthin (Ouabain)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of synthetic and natural gamma-strophanthin, also known as ouabain. While direct comparative studies are limited, this document outlines the key parameters for evaluation and provides detailed experimental protocols to enable researchers to conduct their own comparative analyses.
Introduction
This compound, or ouabain, is a cardiac glycoside that has been used in the treatment of heart failure and arrhythmias.[1][2][3] It is naturally derived from the seeds of Strophanthus gratus and the bark of Acokanthera ouabaio.[4] The total chemical synthesis of ouabain has also been achieved, opening avenues for the production of this compound under controlled laboratory conditions.[4] This guide explores the potential differences and similarities between ouabain from these two sources.
Data Presentation: A Framework for Comparison
The following tables provide a template for summarizing quantitative data from a head-to-head comparison of synthetic and natural ouabain. The values presented are hypothetical and should be replaced with experimental data.
Table 1: Physicochemical and Purity Comparison
| Parameter | Synthetic γ-Strophanthin | Natural γ-Strophanthin | Method of Analysis |
| Purity (%) | >99.0 | 95.0 - 99.0 | HPLC-UV |
| Major Impurities | Starting materials, reagents | Other cardiac glycosides, plant metabolites | HPLC-MS |
| Melting Point (°C) | 240 - 242 | 238 - 241 | Differential Scanning Calorimetry (DSC) |
| Solubility (mg/mL in H₂O) | Approx. 13.3[4] | Approx. 13.3[4] | Solubility Assay |
Table 2: In Vitro Biological Activity
| Parameter | Synthetic γ-Strophanthin | Natural γ-Strophanthin | Experimental Model |
| Na+/K+-ATPase Inhibition (IC₅₀, nM) | 15 | 18 | Recombinant human Na+/K+-ATPase α1β1 |
| Cytotoxicity (IC₅₀, nM) in A549 cells | 50 | 55 | MTT Assay |
| Apoptosis Induction (% of cells) | 40% at 100 nM | 35% at 100 nM | Annexin V/PI Staining |
Table 3: Potential Side Effect Profile (Hypothetical In Vivo Data)
| Side Effect | Synthetic γ-Strophanthin (Incidence %) | Natural γ-Strophanthin (Incidence %) | Animal Model |
| Cardiac Arrhythmia | 10 | 12 | Rat model |
| Gastrointestinal Distress | 5 | 8 | Dog model |
| Neurological Symptoms | 2 | 3 | Mouse model |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is designed for the purity determination and quantification of ouabain.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
Ouabain standard (for calibration)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient elution, for example, starting from 20% acetonitrile and increasing to 80% over 20 minutes. The addition of 0.1% formic acid to both solvents can improve peak symmetry.
-
Standard Solution Preparation: Prepare a stock solution of ouabain standard in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the synthetic and natural ouabain samples in the mobile phase to a final concentration within the calibration range. Filter the samples through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30 °C
-
UV detection wavelength: 218 nm
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the synthetic and natural ouabain samples. The purity is calculated by dividing the area of the main peak by the total area of all peaks.
Na+/K+-ATPase Inhibition Assay
This assay measures the inhibitory activity of ouabain on the Na+/K+-ATPase enzyme.
Materials:
-
Recombinant human Na+/K+-ATPase (α1β1 isoform is common)
-
ATP (Adenosine 5'-triphosphate)
-
Malachite Green Phosphate Assay Kit (or similar phosphate detection method)
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂
-
Ouabain samples (synthetic and natural)
Procedure:
-
Prepare a series of dilutions of synthetic and natural ouabain in the assay buffer.
-
In a 96-well plate, add the Na+/K+-ATPase enzyme to the assay buffer.
-
Add the different concentrations of ouabain to the wells and incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding a saturating concentration of ATP (e.g., 3 mM).
-
Incubate for 30 minutes at 37 °C.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a Malachite Green-based detection reagent.
-
The absorbance is read at the appropriate wavelength (e.g., 620 nm).
-
The percentage of inhibition is calculated for each ouabain concentration, and the IC₅₀ value is determined by plotting the inhibition percentage against the logarithm of the ouabain concentration.
Cell-Based Proliferation and Apoptosis Assays
These assays evaluate the effect of ouabain on cancer cell lines.
Cell Line:
-
Human lung carcinoma (A549) or other suitable cancer cell line.
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Annexin V-FITC Apoptosis Detection Kit
-
Cell culture medium, fetal bovine serum, and antibiotics
Procedure for Proliferation (MTT Assay):
-
Seed A549 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of synthetic and natural ouabain for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. The cell viability is expressed as a percentage of the untreated control.
Procedure for Apoptosis (Annexin V/PI Staining):
-
Treat A549 cells with synthetic and natural ouabain at a specific concentration (e.g., 100 nM) for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions.
-
Analyze the cells by flow cytometry. The percentage of apoptotic cells (Annexin V positive) is quantified.
Visualization of Key Mechanisms
Ouabain Signaling Pathway
Ouabain, upon binding to the Na+/K+-ATPase, not only inhibits its pumping function but also activates a cascade of intracellular signaling pathways. This signaling function is often initiated through the interaction of the Na+/K+-ATPase with Src kinase.
References
- 1. What are the side effects of Ouabain? [synapse.patsnap.com]
- 2. The detection and estimation of ouabain and strophanthin - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Sensational site: the sodium pump ouabain-binding site and its ligands - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Gamma-Strophanthin Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gamma-strophanthin, also known as ouabain, is a cardiac glycoside that has been a subject of scientific investigation for its potential therapeutic effects, primarily in the context of heart failure and arrhythmias.[1][2][3] This guide provides a comparative analysis of key research findings on this compound, with a focus on assessing the reproducibility of these findings. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological pathways, this guide aims to offer an objective resource for researchers in the field.
The primary mechanism of action of this compound is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[4] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels and enhanced cardiac contractility.[4] However, the downstream effects and the overall reproducibility of these findings across different experimental models and clinical settings warrant a closer examination.
Comparative Analysis of Preclinical and Clinical Findings
To assess the reproducibility of this compound research, this guide focuses on two key areas: its effects on cardiac hypertrophy and its clinical efficacy in heart failure compared to other cardiac glycosides.
I. This compound in Cardiac Hypertrophy
Recent preclinical studies have investigated the role of this compound in modulating cardiac hypertrophy, a key factor in the progression of heart failure. A notable study by Wu et al. (2015) explored the effects of a subinotropic dose of ouabain (this compound) in a mouse model of pressure overload-induced cardiac remodeling.
Table 1: Comparison of Preclinical Studies on this compound and Cardiac Hypertrophy
| Parameter | Wu et al. (2015) | Alternative Preclinical Study (Hypothetical) |
| Model System | Transgenic mice with cardiac-specific knockout of PI3Kα (p85-KO) and control mice subjected to transverse aortic constriction (TAC). | Spontaneously hypertensive rat (SHR) model. |
| This compound Dosage | 50 µg/kg/day via osmotic mini-pumps for 4 weeks. | 100 µg/kg/day via oral gavage for 8 weeks. |
| Key Findings | Attenuated TAC-induced cardiac hypertrophy and fibrosis, and improved cardiac function in control mice but not in p85-KO mice. Prevented the downregulation of the α2-isoform of Na+/K+-ATPase. | Showed a modest reduction in left ventricular wall thickness but did not significantly improve diastolic function. Increased expression of profibrotic markers. |
| Proposed Mechanism | Selective activation of PI3Kα by binding to the α2-isoform of Na+/K+-ATPase. | Activation of the calcineurin-NFAT signaling pathway. |
Experimental Protocol: Wu et al. (2015)
-
Animal Model: Male transgenic mice with a cardiac-specific knockout of the p85α subunit of PI3Kα and their wild-type littermates were used.
-
Surgical Procedure: Transverse aortic constriction (TAC) was performed to induce pressure overload and cardiac hypertrophy.
-
Drug Administration: Ouabain (50 µg/kg/day) or saline was continuously administered for 4 weeks using osmotic mini-pumps implanted subcutaneously.
-
Outcome Measures: Cardiac function was assessed by echocardiography. Heart weight to body weight ratio, cardiac fibrosis (trichrome staining), and the expression of hypertrophic and fibrotic markers were measured post-mortem.
-
Molecular Analysis: Western blotting was used to determine the protein levels of Na+/K+-ATPase isoforms and components of the PI3Kα/Akt signaling pathway.
Signaling Pathway: this compound's Cardioprotective Effect
Caption: this compound's signaling pathway in preventing pathological cardiac hypertrophy.
The findings from Wu et al. (2015) suggest a specific, isoform-dependent mechanism for the cardioprotective effects of this compound. However, the reproducibility of these findings in other preclinical models of cardiac hypertrophy remains to be fully established. The hypothetical alternative study in Table 1 illustrates how different experimental conditions could potentially lead to divergent outcomes, highlighting the importance of standardized protocols for assessing reproducibility.
II. Clinical Efficacy in Heart Failure: A Comparison with Digoxin
A key aspect of evaluating this compound's clinical relevance is its comparison with other established cardiac glycosides like digoxin. A double-blind, crossover clinical trial by Agostoni et al. (1994) provides valuable data in this regard, focusing on patients with advanced congestive heart failure due to dilated cardiomyopathy.
Table 2: Comparison of Clinical Trial Findings: K-Strophanthin vs. Digoxin in Heart Failure
| Parameter | Agostoni et al. (1994) - K-Strophanthin | Agostoni et al. (1994) - Digoxin |
| Patient Population | 22 patients with advanced congestive heart failure (dilated cardiomyopathy). | 22 patients with advanced congestive heart failure (dilated cardiomyopathy). |
| Dosage and Administration | 0.125 mg intravenously, daily for 3 months. | 0.25 mg orally, daily for 3 months. |
| Cardiac Index at Rest (L/min/m²) | Significant increase from baseline. | Significant increase from baseline. |
| Ejection Fraction at Rest (%) | Significant increase from baseline. | Significant increase from baseline. |
| Peak Oxygen Consumption (ml/min/kg) | Augmented by 1.4 ml/min/kg (p < 0.01). | No significant change (-0.1 ml/min/kg). |
| Oxygen Consumption at Anaerobic Threshold (ml/min/kg) | Augmented by 2.2 ml/min/kg (p < 0.01). | No significant change (+0.3 ml/min/kg). |
Experimental Protocol: Agostoni et al. (1994)
-
Study Design: A double-blind, crossover trial with two 3-month treatment periods.
-
Participants: 22 patients with advanced congestive heart failure due to dilated cardiomyopathy and in sinus rhythm.
-
Interventions: Patients received either intravenous K-strophanthin (0.125 mg daily) and an oral placebo, or oral digoxin (0.25 mg daily) and an intravenous saline placebo. After 3 months, they crossed over to the other treatment.
-
Outcome Measures: Left ventricular pump function at rest (cardiac index and ejection fraction) was evaluated. Functional performance was assessed by a cardiopulmonary exercise test, measuring peak oxygen consumption and oxygen consumption at the anaerobic threshold.
-
Blinding: Blindness was maintained through the use of placebo injections and tablets.
Experimental Workflow: Double-Blind Crossover Trial
Caption: Workflow of the Agostoni et al. (1994) double-blind crossover trial.
The results of this clinical trial suggest that while both K-strophanthin and digoxin improve cardiac function at rest, K-strophanthin may offer an advantage in improving exercise capacity in patients with severe heart failure. However, it is crucial to note that this is a single study with a relatively small sample size. The low and irregular absorption of g-strophanthin when administered orally or sublingually is a known issue, which may have influenced the choice of intravenous administration in this study and could impact the reproducibility of findings with other routes of administration.
Conclusion and Future Directions
The available research on this compound indicates a complex and multifaceted pharmacological profile. While preclinical studies, such as the one by Wu et al. (2015), provide a compelling rationale for its potential cardioprotective effects through specific signaling pathways, the reproducibility of these findings across different experimental settings needs further investigation. The clinical comparison with digoxin by Agostoni et al. (1994) suggests potential benefits of K-strophanthin on exercise tolerance, but larger, multi-center trials are necessary to confirm these results and establish the long-term safety and efficacy of this compound in a broader patient population.
To enhance the reproducibility of this compound research, future studies should prioritize:
-
Standardized experimental protocols: Clear reporting of animal models, cell lines, drug dosages, and administration routes is essential for comparing results across studies.
-
Head-to-head comparative studies: More clinical trials directly comparing this compound with current standard-of-care treatments for heart failure are needed.
-
Investigation of different formulations: Research into formulations that improve the oral bioavailability of this compound could enhance its clinical applicability and the consistency of its effects.
By addressing these areas, the scientific community can build a more robust and reproducible evidence base to guide the potential future development and clinical application of this compound.
References
- 1. Ouabain prevents pathological cardiac hypertrophy and heart failure through activation of phosphoinositide 3-kinase α in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ouabain prevents pathological cardiac hypertrophy and heart failure through activation of phosphoinositide 3-kinase α in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tryptone.net [tryptone.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Gamma-Strophanthin and Other Na+/K+-ATPase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of gamma-strophanthin (ouabain) with other prominent Na+/K+-ATPase inhibitors, focusing on their performance, underlying mechanisms, and the experimental data that defines their activity.
Introduction to Na+/K+-ATPase Inhibitors
The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane of animal cells. This process is crucial for various physiological functions, including nerve impulse transmission, muscle contraction, and the regulation of cell volume. Inhibitors of this pump, primarily cardiac glycosides, have long been used in the treatment of cardiac conditions like heart failure and arrhythmias.[1] These compounds exert their effects by binding to the Na+/K+-ATPase, leading to a cascade of events that ultimately enhances cardiac contractility.
This compound, also known as ouabain, is a potent cardiac glycoside derived from the seeds of Strophanthus gratus and the wood of Acokanthera ouabaio.[2] It is a member of the cardenolide family of steroids, characterized by a five-membered lactone ring. While historically used for cardiac ailments, recent research has unveiled its broader role in cellular signaling, extending its potential applications to oncology and neurology.[3][4] This guide will compare this compound to other well-known Na+/K+-ATPase inhibitors, such as digoxin and digitoxin, providing a detailed analysis of their inhibitory profiles and the experimental methodologies used for their evaluation.
Comparative Efficacy and Potency
The inhibitory potency of cardiac glycosides on the Na+/K+-ATPase can be quantified by their half-maximal inhibitory concentration (IC50) and dissociation constant (Kd). These values vary depending on the specific isoform of the Na+/K+-ATPase α-subunit (α1, α2, α3, and α4) and the experimental conditions. The following tables summarize the available quantitative data for this compound and other inhibitors.
Table 1: Inhibitory Potency (IC50) of Na+/K+-ATPase Inhibitors on Different α-Isoforms
| Inhibitor | α1 Isoform IC50 (nM) | α2 Isoform IC50 (nM) | α3 Isoform IC50 (nM) | α4 Isoform IC50 (nM) |
| γ-Strophanthin (Ouabain) | 97 | 90 | - | 35 |
| Digoxin | - | - | - | 1300 |
| Strophanthidin | - | - | - | 120 |
| Cymarin | - | - | - | 800 |
Data sourced from multiple studies. Note that experimental conditions can influence these values.[5]
Table 2: Dissociation Constants (Kd) of Na+/K+-ATPase Inhibitors for Different α-Isoforms
| Inhibitor | α1 Isoform Kd (nM) | α2 Isoform Kd (nM) | α3 Isoform Kd (nM) |
| γ-Strophanthin (Ouabain) | 1.1 ± 1 | - | - |
| Digoxin | 2.8 ± 2 | - | - |
| Ouabagenin | 844 ± 100 | - | - |
| Bufalin | 14 ± 5 | - | - |
| Digitoxigenin | 26 ± 15 | - | - |
Data represents the high-affinity binding to the E2P form of the enzyme.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for all cardiac glycosides is the inhibition of the Na+/K+-ATPase. This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium alters the function of the sodium-calcium exchanger (NCX), causing a reduction in calcium efflux and a subsequent increase in intracellular calcium levels.[6] This rise in cytosolic calcium enhances the contractility of cardiac muscle, which is the basis for their therapeutic use in heart failure.[4]
Beyond this primary mechanism, the binding of cardiac glycosides to the Na+/K+-ATPase also triggers a cascade of intracellular signaling pathways, independent of the changes in ion concentrations. This signaling function of the Na+/K+-ATPase is often localized to specific microdomains within the cell membrane, such as caveolae.
Key Downstream Signaling Pathways:
-
Src Kinase Activation: The binding of ouabain to the Na+/K+-ATPase can activate the non-receptor tyrosine kinase Src. This interaction is a critical early event in the signaling cascade.[7][8]
-
MAPK/ERK Pathway: Activation of Src can, in turn, lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) cascade. This pathway is involved in regulating cell growth, proliferation, and differentiation.[9][10]
-
Phospholipase C (PLC) and Intracellular Calcium Oscillations: The Na+/K+-ATPase can form a signaling complex with phospholipase C (PLC) and the inositol 1,4,5-trisphosphate receptor (IP3R).[3] Activation of this complex by ouabain can lead to the generation of intracellular calcium oscillations, which are important for various cellular processes.[3]
Experimental Protocols
Na+/K+-ATPase Activity Assay
This protocol measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The difference in Pi released in the presence and absence of a specific inhibitor (like ouabain) represents the Na+/K+-ATPase activity.
Materials:
-
Tissue homogenate or purified enzyme preparation
-
Assay Buffer: 30 mM Imidazole-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl2
-
Ouabain solution (1 mM)
-
ATP solution (10 mM)
-
Reagents for phosphate detection (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Prepare two sets of reaction mixtures in microcentrifuge tubes:
-
Total ATPase activity: 90 µL of Assay Buffer.
-
Ouabain-insensitive ATPase activity: 80 µL of Assay Buffer and 10 µL of 1 mM ouabain.
-
-
Add 10 µL of the enzyme preparation to each tube.
-
Pre-incubate the tubes at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of 10 mM ATP to each tube.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Centrifuge the tubes to pellet any precipitate.
-
Transfer the supernatant to a new microplate.
-
Add the phosphate detection reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
Calculate the amount of Pi released using a standard curve.
-
Na+/K+-ATPase activity is the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.
Measurement of Myocardial Contractility using the Langendorff Heart Preparation
The Langendorff heart preparation is an ex vivo technique that allows for the study of cardiac contractile function in an isolated, perfused heart, free from systemic neurohumoral influences.[11]
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit buffer (oxygenated with 95% O2 / 5% CO2)
-
Anesthetic (e.g., pentobarbital)
-
Heparin
-
Surgical instruments
-
Pressure transducer and data acquisition system
Procedure:
-
Anesthetize the animal and administer heparin to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Identify the aorta and cannulate it onto the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow rate. The perfusion pressure will close the aortic valve and force the perfusate into the coronary arteries.[11]
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumic pressure.
-
Allow the heart to stabilize for a baseline period.
-
Introduce the Na+/K+-ATPase inhibitor into the perfusate at the desired concentrations.
-
Record changes in cardiac parameters such as left ventricular developed pressure (LVDP), heart rate, and the maximum rates of pressure development and relaxation (+dP/dt and -dP/dt).
Conclusion
This compound and other Na+/K+-ATPase inhibitors exhibit distinct profiles in terms of their potency and isoform selectivity. While they share a common primary mechanism of inhibiting the sodium-potassium pump, the subsequent activation of intracellular signaling pathways can lead to diverse cellular responses. The choice of inhibitor for research or therapeutic development should be guided by a thorough understanding of these differences. The experimental protocols provided in this guide offer standardized methods for the comparative evaluation of these compounds, enabling researchers to make informed decisions in their drug discovery and development efforts.
References
- 1. Protein Interaction and Na/K-ATPase-Mediated Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Different Isoforms of Na/K-ATPase in Signal Transduction | Semantic Scholar [semanticscholar.org]
- 3. The Na/K-ATPase and Calcium Signaling Microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. utoledo.edu [utoledo.edu]
- 8. Factors that influence the Na/K-ATPase signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiac glycosides inhibit p53 synthesis by a mechanism relieved by Src or MAPK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Langendorff heart - Wikipedia [en.wikipedia.org]
Unveiling the Anti-Cancer Potential of Gamma-Strophanthin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-cancer effects of gamma-strophanthin (also known as ouabain), a cardiac glycoside that has shown promise in preclinical studies. By objectively comparing its performance with other cardiac glycosides and a conventional chemotherapy agent, this document aims to equip researchers with the necessary data to evaluate its therapeutic potential. Detailed experimental protocols and visualizations of key signaling pathways are included to support further investigation and drug development efforts.
Comparative Efficacy of Cardiac Glycosides and Doxorubicin
The in vitro cytotoxic activity of this compound and other cardiac glycosides has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key parameter in these assessments. The following table summarizes the IC50 values for this compound, digitoxin, and digoxin in various cancer cell lines, providing a direct comparison of their anti-proliferative effects. For a broader perspective, data for doxorubicin, a widely used chemotherapy drug, is also included where available.
| Cell Line | Cancer Type | This compound (Ouabain) IC50 | Digitoxin IC50 | Digoxin IC50 | Doxorubicin IC50 |
| A549 | Lung Adenocarcinoma | ~1 μM[1] | - | - | Reduced cytotoxicity in the presence of ouabain[1] |
| K-562 | Leukemia | - | 6.4 ± 0.4 nM[2] | 28.2 ± 2.9 nM[2] | - |
| MCF-7 | Breast Adenocarcinoma | - | 3-33 nM[2][3] | - | - |
| TK-10 | Renal Adenocarcinoma | - | 3-33 nM[2][3] | - | - |
| SKOV-3 | Ovarian Cancer | >100 nM (inhibitory), <10 nM (stimulatory) | 400 nM | 250 nM | - |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used. The data presented here is a compilation from multiple sources to provide a comparative overview.
Key Experimental Protocols
To ensure the reproducibility of the findings cited in this guide, detailed protocols for two fundamental assays used to assess the anti-cancer effects of this compound are provided below.
Cell Viability Assessment: CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample. It is based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (or other test compounds)
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well. Be careful to avoid introducing bubbles.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.
Apoptosis Detection: Annexin V/PI Staining
The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Collection: Collect both adherent and floating cells from the culture dish. Centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several key intracellular signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is crucial for identifying potential biomarkers of response and for developing combination therapies.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell proliferation, survival, and angiogenesis. In many cancers, STAT3 is constitutively activated. This compound has been shown to suppress STAT3 expression and phosphorylation, thereby inhibiting its downstream signaling.
Caption: this compound inhibits the STAT3 signaling pathway.
PI3K/AKT/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature of many cancers. This compound has been reported to modulate this pathway, contributing to its anti-tumor activity.[4][5]
Caption: this compound modulates the PI3K/AKT/mTOR pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and control cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Evidence suggests that this compound can influence MAPK signaling.[4][5]
Caption: this compound influences the MAPK signaling cascade.
Conclusion
The data presented in this guide highlight the potential of this compound as an anti-cancer agent. Its ability to inhibit the proliferation of various cancer cell lines at nanomolar concentrations, coupled with its modulation of key signaling pathways, warrants further investigation. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to build upon in their efforts to validate and potentially translate these preclinical findings into novel cancer therapies. Future studies should focus on in vivo models to assess the efficacy and safety of this compound and to explore potential synergistic effects when combined with other anti-cancer drugs.
References
- 1. Reduction of doxorubicin cytotoxicity by ouabain: correlation with topoisomerase-induced DNA strand breakage in human and hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grupo.us.es [grupo.us.es]
- 3. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Gamma-Strophanthin Formulations: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of different formulations of gamma-strophanthin (g-strophanthin, ouabain), a cardiac glycoside with a history of use in treating heart conditions. The information is intended for researchers, scientists, and drug development professionals to facilitate further investigation into the therapeutic potential of this compound. While direct comparative efficacy studies between different oral formulations are limited in the current literature, this document summarizes available pharmacokinetic data, describes known formulation characteristics, and provides detailed experimental protocols for assessing efficacy.
Data Presentation: Pharmacokinetic Comparison of G-Strophanthin Formulations
The following table summarizes pharmacokinetic data from a study comparing intravenous (IV) and sublingual administration of g-strophanthin. This data is crucial for understanding the bioavailability and subsequent efficacy of these different delivery routes.
| Parameter | Intravenous Formulation (0.25 mg) | Sublingual Formulation (6.0 mg) |
| Maximum Plasma Concentration (Cmax) | Rapidly achieved | 0.7 to 4.7 ng/mL |
| Time to Maximum Concentration (Tmax) | ~6 minutes to reach peak, then rapid decline | 15 minutes to 2 hours to be measurable in all subjects |
| Bioavailability | 100% (by definition) | Low and irregular |
| Total Excretion (in 3 days) | ~50% | 0.6% to 2.5% of the administered dose |
| Half-life | 11 hours | Not directly reported, but plasma levels increased up to 48 hours in some subjects |
Formulation Characteristics
Intravenous (IV) Formulation
Intravenous administration of g-strophanthin ensures 100% bioavailability and a rapid onset of action. This formulation is typically used in clinical settings where precise and immediate control of dosage is required.
Sublingual Formulation
Sublingual administration of g-strophanthin exhibits low and irregular absorption. This variability can make it challenging to achieve consistent therapeutic plasma concentrations.
Enteric-Coated Oral Formulation
While direct comparative efficacy data is not available, reports suggest that gastric juice-resistant capsules are used to deliver g-strophanthin orally. The enteric coating is designed to protect the compound from degradation in the acidic environment of the stomach and allow for release in the more neutral pH of the small intestine. The efficacy of this formulation in heart failure has been anecdotally reported, but quantitative comparisons with other formulations are lacking in the scientific literature.
Experimental Protocols
To facilitate further research and direct comparison of different g-strophanthin formulations, the following detailed experimental protocols are provided.
Assessment of Inotropic Effects in Isolated Heart Preparations
Objective: To determine the effect of different g-strophanthin formulations on myocardial contractility.
Methodology:
-
Heart Isolation: Euthanize a suitable animal model (e.g., guinea pig, rabbit) and rapidly excise the heart.
-
Langendorff Perfusion: Mount the heart on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2 and maintained at 37°C.
-
Intraventricular Balloon: Insert a latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric ventricular pressure.
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.
-
Drug Administration: Introduce different formulations of g-strophanthin into the perfusion buffer at varying concentrations.
-
Data Acquisition: Continuously record left ventricular developed pressure (LVDP), heart rate (HR), and the maximum rates of pressure development and relaxation (+dP/dt and -dP/dt).
-
Analysis: Compare the changes in these parameters from baseline and between different formulations to determine their relative inotropic efficacy.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of different g-strophanthin formulations on relevant cell lines (e.g., cardiomyocytes, cancer cell lines).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the different g-strophanthin formulations. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and compare the IC50 values (concentration at which 50% of cell viability is inhibited) for each formulation.
Na+/K+-ATPase Activity Assay
Objective: To measure the inhibitory effect of different g-strophanthin formulations on Na+/K+-ATPase activity.
Methodology:
-
Enzyme Preparation: Prepare a microsomal fraction rich in Na+/K+-ATPase from a suitable tissue source (e.g., brain, heart).
-
Reaction Mixture: Prepare a reaction buffer containing ATP, MgCl2, NaCl, and KCl.
-
Inhibition Assay: Pre-incubate the enzyme preparation with various concentrations of the different g-strophanthin formulations.
-
Initiate Reaction: Start the enzymatic reaction by adding ATP.
-
Measure Inorganic Phosphate (Pi) Release: After a defined incubation period, stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method (e.g., malachite green assay).
-
Ouabain-Sensitive Activity: Determine the Na+/K+-ATPase-specific activity by subtracting the activity measured in the presence of a saturating concentration of ouabain (a specific inhibitor) from the total ATPase activity.
-
Analysis: Compare the inhibitory potency (e.g., IC50 values) of the different g-strophanthin formulations.
Mandatory Visualizations
Caption: Workflow for the comparative efficacy assessment of different g-strophanthin formulations.
A Head-to-Head Comparison of Gamma-Strophanthin and Other Cardiotonic Steroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of gamma-strophanthin (also known as ouabain) and other prominent cardiotonic steroids, namely digoxin and digitoxin. The information presented is intended to support research and development efforts in cardiology and related fields by offering a clear overview of their mechanisms, performance, and the experimental methodologies used for their evaluation.
Introduction to Cardiotonic Steroids
Cardiotonic steroids are a class of naturally derived compounds that exert a positive inotropic effect on the heart, meaning they increase the force of its contractions.[1][2] This property has led to their historical and ongoing use in the treatment of heart failure and certain arrhythmias.[1][3][4] The primary mechanism of action for these compounds is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[2][3] While sharing this common target, this compound, digoxin, and digitoxin exhibit notable differences in their pharmacokinetics, pharmacodynamics, and signaling pathways, which are critical considerations for their therapeutic application and further research.
Quantitative Comparison of Performance
The following tables summarize key quantitative data for this compound, digoxin, and digitoxin, providing a basis for direct comparison of their biochemical and physiological effects.
Table 1: Comparative Pharmacokinetics
| Parameter | This compound (Ouabain) | Digoxin | Digitoxin |
| Oral Bioavailability | Low and variable | 70-80%[5][6] | 90-100%[5] |
| Plasma Protein Binding | Low | 25-30%[5][6] | 86-94%[5] |
| Half-life | ~21 hours | 33-36 hours[5] | 5-7 days[5] |
| Elimination | Primarily renal | Primarily renal (70-85% unchanged)[6][7] | Primarily hepatic[5] |
| Onset of Action | Fast[4] | Intermediate | Slow |
Table 2: Comparative Potency and Inotropic Effect
| Parameter | This compound (Ouabain) | Digoxin | Digitoxin |
| IC50 (Na+/K+-ATPase α1) | High Affinity | Lower affinity than Ouabain[8] | No significant isoform specificity[8] |
| IC50 (Na+/K+-ATPase α2) | Highest Affinity[8] | - | - |
| IC50 (Na+/K+-ATPase α3) | Lower affinity than α2 | - | - |
| Inotropic Effect | Positive inotrope[2] | Positive inotrope[1][6] | Positive inotrope, potentially greater than ouabain and digoxin for a given vagal effect[9] |
| Dose for 20% Cardiac Rate Reduction (guinea pigs) | 0.07 mg/kg[9] | 0.34 mg/kg[9] | 1.12 mg/kg[9] |
Signaling Pathways
The canonical signaling pathway for cardiotonic steroids begins with the inhibition of the Na+/K+-ATPase. This leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the sodium-calcium exchanger, resulting in enhanced cardiac contractility.[3] However, research has revealed that cardiotonic steroids also activate complex intracellular signaling cascades that are independent of the ion-pumping function of the Na+/K+-ATPase. These pathways can influence cell growth, apoptosis, and fibrosis.[3][10]
It is important to note that this compound (ouabain) and digitalis glycosides like digoxin may engage these signaling pathways differently. Some studies suggest that ouabain activates signal transduction pathways from the extracellular side of the Na+/K+-ATPase, while digitalis glycosides may act on intracellular calcium stores more directly.[4]
Below are diagrams illustrating the key signaling events initiated by cardiotonic steroids.
The following diagram illustrates a proposed difference in the signaling mechanisms between ouabain (this compound) and digitalis glycosides.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of cardiotonic steroids. Below are outlines of key experimental protocols.
Measurement of Na+/K+-ATPase Inhibition
This protocol determines the concentration of a cardiotonic steroid required to inhibit 50% of the Na+/K+-ATPase activity (IC50).
Objective: To quantify the inhibitory potency of cardiotonic steroids on Na+/K+-ATPase.
Materials:
-
Isolated Na+/K+-ATPase enzyme preparation
-
Assay Buffer: 30 mM Imidazole-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl2[11]
-
ATP solution
-
Cardiotonic steroid solutions of varying concentrations
-
Reagents for detecting inorganic phosphate (Pi), such as a malachite green-based colorimetric assay
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the Na+/K+-ATPase enzyme preparation.
-
Add varying concentrations of the cardiotonic steroid to be tested to the reaction mixture. A control with no inhibitor is also prepared.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a known concentration of ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a solution that denatures the enzyme (e.g., trichloroacetic acid).
-
Measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is typically done using a colorimetric method where the absorbance is proportional to the Pi concentration.
-
Calculate the percentage of Na+/K+-ATPase inhibition for each concentration of the cardiotonic steroid relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Assessment of Inotropic Effects
This protocol measures the effect of cardiotonic steroids on the contractility of cardiac muscle tissue or isolated cardiomyocytes.
Objective: To evaluate the positive inotropic effects of cardiotonic steroids.
Materials:
-
Isolated cardiac tissue (e.g., papillary muscle, atrial trabeculae) or cultured cardiomyocytes (e.g., human iPSC-derived cardiomyocytes).
-
Physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2.
-
Force transducer or a system for measuring cardiomyocyte contraction (e.g., video-based motion analysis).
-
Electrical stimulator.
-
Cardiotonic steroid solutions.
Procedure:
-
Mount the cardiac tissue in an organ bath containing the physiological salt solution maintained at 37°C and aerated. For cultured cardiomyocytes, place the culture dish on the measurement apparatus.
-
Connect the tissue to a force transducer to record isometric or isotonic contractions. For cardiomyocytes, begin recording contractile parameters.
-
Electrically stimulate the preparation at a constant frequency (e.g., 1 Hz) to elicit regular contractions.
-
Allow the preparation to equilibrate until a stable baseline contractile force is achieved.
-
Introduce the cardiotonic steroid into the bath or culture medium at a specific concentration.
-
Record the changes in contractile force over time.
-
Wash out the drug and allow the preparation to return to baseline before testing another concentration or compound.
-
Analyze the data to determine the dose-response relationship for the inotropic effect.
Conclusion
This compound, digoxin, and digitoxin, while all acting on the Na+/K+-ATPase, display distinct profiles that have significant implications for their clinical use and for the development of new cardiotonic drugs. This compound's rapid onset of action and unique signaling properties make it a subject of continued research interest.[4] Digoxin remains a widely used therapeutic agent, but its narrow therapeutic index and reliance on renal clearance require careful patient monitoring.[6][7] Digitoxin's long half-life and hepatic metabolism offer an alternative for certain patient populations.[5] A thorough understanding of their comparative pharmacology, supported by robust experimental data, is essential for advancing cardiovascular medicine.
References
- 1. Positive inotropic drugs: Cardiac glycosides (digoxin) | Pharmacology Education Project [pharmacologyeducation.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. On the differences between ouabain and digitalis glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniba.it [uniba.it]
- 6. Digoxin – Pharmacokinetics [sepia2.unil.ch]
- 7. Pharmacokinetic Considerations for Digoxin in Older People [opencardiovascularmedicinejournal.com]
- 8. Isoform specificity of cardiac glycosides binding to human Na+,K+-ATPase α1β1, α2β1 and α3β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic distinctions between ouabain, digoxin and digitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
replicating key experiments on gamma-strophanthin's biological activity
For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of compounds like gamma-strophanthin (ouabain) is paramount. This guide provides a comprehensive comparison of this compound with its close relative, digoxin, focusing on their effects on the Na+/K+-ATPase pump, downstream signaling pathways, and overall cellular impact. The information is supported by experimental data and detailed protocols to aid in the replication of key findings.
Comparative Analysis of this compound and Digoxin
The primary mechanism of action for both this compound and digoxin is the inhibition of the Na+/K+-ATPase enzyme. However, the affinity and subsequent biological effects can vary. The following tables summarize the quantitative data from comparative studies.
Table 1: Comparative Inhibitory Potency on Na+/K+-ATPase
| Cardiac Glycoside | Enzyme Source | Kd (nM) | Reference |
| This compound (Ouabain) | Purified pig kidney Na+,K+-ATPase | 1.1 ± 1 | [1] |
| Digoxin | Purified pig kidney Na+,K+-ATPase | 2.8 ± 2 | [1] |
Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates higher affinity.
Table 2: Comparative Cytotoxicity in a Human Breast Cancer Cell Line (MDA-MB-231)
| Cardiac Glycoside | Incubation Time | IC50 (nM) | Reference |
| This compound (Ouabain) | 24 hours | 150 ± 2 | |
| This compound (Ouabain) | 48 hours | 90 ± 2 | |
| Digoxin | 24 hours | 122 ± 2 | |
| Digoxin | 48 hours | 70 ± 2 |
IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Key Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.
Na+/K+-ATPase Activity Assay (Ouabain Inhibition)
This protocol is adapted from methods used to determine the inhibitory effect of cardiac glycosides on Na+/K+-ATPase activity.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation
-
Assay Buffer: 250 mM Tris-acetate buffer (pH 7.2)
-
Substrate Solution: 33.3 mM ATP
-
Ion Solutions: 1000 mM NaCl, 100 mM KCl
-
Cofactor Solution: 30 mM MgCl2
-
Chelating Agent: 1 mM EDTA
-
Inhibitor: Ouabain solution of varying concentrations
-
Stopping Reagent: 1.5 M perchloric acid
-
Phosphate Detection Reagent: Ammonium molybdate and stannous chloride solution
Procedure:
-
Prepare reaction tubes by adding the following in order:
-
0.2 ml of 250 mM Tris-acetate buffer (pH 7.2)
-
0.1 ml of 1000 mM NaCl and 100 mM KCl solution
-
0.1 ml of 1 mM EDTA
-
0.1 ml of 30 mM MgCl2
-
0.1 ml of ouabain solution (or water for control)
-
'x' ml of the enzyme preparation
-
(0.3 - x) ml of water
-
-
Pre-incubate the reaction tubes at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding 0.1 ml of 33.3 mM ATP.
-
Incubate the mixture at 37°C for 20 minutes.
-
Stop the reaction by adding 2 ml of 1.5 M perchloric acid.
-
Centrifuge the tubes to pellet any precipitate.
-
To determine the amount of inorganic phosphate (Pi) released, take 1 ml of the supernatant and add 0.5 ml of 4% sodium molybdate in 2.5 M sulfuric acid, followed by 1 ml of 0.05% stannous chloride.
-
Measure the absorbance at 660 nm after a 15-minute incubation at room temperature.
-
Calculate the Na+/K+-ATPase activity as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.
Intracellular Calcium Concentration Measurement
This protocol utilizes the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration.
Materials:
-
Cells of interest cultured on coverslips or in 96-well plates
-
Fura-2 AM stock solution (in DMSO)
-
Pluronic F-127 (to aid dye loading)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional, to prevent dye extrusion)
-
Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)
Procedure:
-
Prepare a loading buffer by diluting Fura-2 AM and Pluronic F-127 in HBSS to the desired final concentrations (typically 1-5 µM Fura-2 AM and 0.02% Pluronic F-127). Probenecid can also be added at this stage.
-
Wash the cells once with HBSS.
-
Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells for a further 30 minutes to allow for complete de-esterification of the dye.
-
Mount the coverslip on a perfusion chamber or place the 96-well plate in the fluorescence reader.
-
Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
After establishing a baseline reading, introduce this compound or other compounds and record the changes in the fluorescence ratio over time.
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or other test compounds for the desired exposure time (e.g., 24, 48 hours).
-
After the incubation period, add 10 µl of MTT solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of the untreated control cells.
Signaling Pathways Activated by this compound
Beyond its role as a simple inhibitor of the Na+/K+-ATPase, this compound at low, non-toxic concentrations can also function as a signaling molecule, activating several downstream pathways. This signaling can be independent of the inhibition of the pump's ion-translocating function.
Na+/K+-ATPase Dependent Signaling Cascade
Inhibition of the Na+/K+-ATPase by this compound leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the Na+/Ca2+ exchanger, resulting in an influx of calcium ions and an increase in intracellular calcium concentration. This is the classical mechanism underlying its inotropic effect in cardiac muscle.
Caption: Na+/K+-ATPase Dependent Signaling Pathway.
Na+/K+-ATPase Independent Signaling Cascade (cSrc, ERK1/2 Pathway)
This compound can bind to a signaling pool of Na+/K+-ATPase, which is often located in caveolae. This binding can trigger a conformational change in the enzyme, leading to the activation of the non-receptor tyrosine kinase cSrc. Activated cSrc can then transactivate the Epidermal Growth Factor Receptor (EGFR), initiating the Ras/Raf/MEK/ERK1/2 signaling cascade. This pathway is implicated in cell growth, proliferation, and differentiation.
Caption: Ouabain-induced cSrc-ERK1/2 Signaling Pathway.
RhoA/ROCK Signaling Pathway
Recent studies have also implicated the RhoA/ROCK signaling pathway in the cellular effects of this compound. Ouabain binding to Na+/K+-ATPase can lead to the activation of the small GTPase RhoA. Activated RhoA then stimulates its downstream effector, ROCK (Rho-associated coiled-coil containing protein kinase), which plays a crucial role in regulating the actin cytoskeleton, cell adhesion, and motility.
Caption: Ouabain-induced RhoA/ROCK Signaling Pathway.
This guide provides a foundational understanding of the key biological activities of this compound and its comparison with digoxin. The provided experimental protocols and pathway diagrams are intended to serve as a valuable resource for researchers investigating the multifaceted roles of cardiac glycosides in cellular physiology and disease.
References
A Comparative Guide to Analytical Methods for the Detection of Gamma-Strophanthin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three common analytical methods for the detection and quantification of gamma-strophanthin (also known as ouabain): High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The selection of an appropriate analytical method is critical for accurate quantification in research, drug development, and clinical settings. This document outlines the performance characteristics, experimental protocols, and validation data for each technique to aid in the selection of the most suitable method for your specific needs.
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and ELISA for the determination of this compound. These values are compiled from various studies and product specifications and may vary depending on the specific instrumentation, reagents, and laboratory conditions.
| Parameter | HPLC-UV | LC-MS/MS | ELISA |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range | pg/mL to low ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to low ng/mL range | pg/mL to low ng/mL range |
| **Linearity (R²) ** | > 0.99 | > 0.99 | Typically follows a sigmoidal curve |
| Precision (CV%) | < 15% | < 15% | Intra-assay: < 10%, Inter-assay: < 12% |
| Accuracy/Recovery (%) | 85-115% | 85-115% | 80-120% (of expected value) |
| Specificity | Moderate to High | Very High | Moderate (potential for cross-reactivity) |
| Throughput | Moderate | High | High |
| Cost per Sample | Low to Moderate | High | Moderate |
| Instrumentation Cost | Moderate | High | Low |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization for specific applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of various compounds. For this compound, a reverse-phase HPLC method is typically employed.
a. Sample Preparation (Plasma/Serum):
-
To 1 mL of plasma or serum, add a suitable internal standard.
-
Perform protein precipitation by adding 2 mL of acetonitrile. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject a portion into the HPLC system.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength of 218-220 nm.
-
Injection Volume: 20 µL.
c. Method Validation:
The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV, making it the gold standard for bioanalytical assays.[1][2]
a. Sample Preparation (Plasma/Serum):
Sample preparation can be performed using one of the following methods:
-
Protein Precipitation: As described for HPLC-UV.
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of plasma, add an internal standard and 5 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute in the mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the plasma sample (pre-treated with an internal standard).
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute this compound with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase.
-
b. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that can be used for the rapid screening of a large number of samples.
a. Assay Principle:
Commercial ELISA kits for ouabain are typically based on the competitive immunoassay principle. In this format, ouabain in the sample competes with a fixed amount of enzyme-labeled ouabain for a limited number of binding sites on an antibody-coated microplate. The amount of enzyme-labeled ouabain bound to the antibody is inversely proportional to the concentration of ouabain in the sample.
b. General Procedure (based on commercial kits):
-
Prepare standards and samples.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated ouabain to each well.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that reacts with the enzyme to produce a colored product.
-
Incubate for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop solution.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the general workflow for analytical method validation and a simplified representation of the signaling pathway affected by this compound.
Caption: General workflow for analytical method validation.
Caption: Simplified signaling pathway of this compound.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for gamma-Strophanthin
For Immediate Implementation by Laboratory and Drug Development Professionals
Proper disposal of gamma-Strophanthin (also known as Ouabain), a potent cardiac glycoside, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its high toxicity, this compound is classified as a hazardous drug and requires strict disposal protocols in compliance with federal and state regulations. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste.
Hazard Classification and Regulatory Overview
This compound is recognized as a hazardous substance by multiple regulatory bodies. While not explicitly listed as a P-listed acutely hazardous waste by the Environmental Protection Agency (EPA), it is considered a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH). Therefore, all waste containing or contaminated with this compound must be managed as hazardous pharmaceutical waste. Key regulations to follow include those from the EPA's Resource Conservation and Recovery Act (RCRA), NIOSH, and the Department of Transportation (DOT) for transport.
Quantitative Data Summary
The following table summarizes key quantitative information regarding the hazards of this compound.
| Parameter | Value | Reference |
| Synonyms | Ouabain, g-Strophanthin | [1][2] |
| CAS Number | 630-60-4 | [2] |
| Hazard Class (Transport) | UN number: 2811, Class: 6.1, Packing group: III | |
| Toxicity | Fatal if swallowed, Toxic if inhaled. May cause damage to organs through prolonged or repeated exposure. | [2] |
| Reportable Quantity (RQ) | 1 lb (0.454 kg) |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
Waste Identification and Segregation
-
Identify all this compound waste streams. This includes:
-
Unused or expired pure this compound.
-
Contaminated laboratory materials (e.g., personal protective equipment (PPE), pipette tips, vials, and containers).
-
Solutions containing this compound.
-
Spill cleanup materials.
-
-
Segregate this compound waste at the point of generation. Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be black, as is standard for hazardous pharmaceutical waste.
Personal Protective Equipment (PPE)
-
Always wear appropriate PPE when handling this compound waste. This includes:
-
Double gloves (latex or nitrile).
-
A protective gown with a solid front.
-
Safety goggles or a face shield to protect against splashes.
-
A NIOSH-approved respirator if there is a risk of inhaling dust or aerosols.
-
Waste Collection and Storage
-
Place all this compound waste directly into the designated hazardous waste container.
-
Keep the container securely closed when not in use.
-
Store the waste container in a well-ventilated, secure area away from incompatible materials. The storage area should be clearly marked as a hazardous waste accumulation site.
-
Do not mix this compound waste with other types of waste.
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate the area and restrict access.
-
Wear appropriate PPE before attempting to clean the spill.
-
For liquid spills: Absorb the spill with a non-combustible absorbent material such as vermiculite or sand.
-
For solid spills: Carefully sweep or vacuum the material. Avoid generating dust.
-
Collect all cleanup materials (absorbent, contaminated PPE, etc.) and place them in the designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent and then rinse thoroughly.
Disposal of Empty Containers
-
While this compound is not federally listed as a P-listed waste, some safety data sheets recommend triple-rinsing the container.[1] The rinsate must be collected and disposed of as hazardous waste.
-
After decontamination, puncture or otherwise render the container unusable for other purposes before disposal in a sanitary landfill, or as recommended by your institution's waste management provider.[1]
Final Disposal
-
Disposal of this compound waste must be conducted through a licensed hazardous waste disposal facility.
-
Never discharge this compound waste down the drain or dispose of it in the regular trash. [1]
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber. [2]
-
All transportation of the hazardous waste must be done by a certified hazardous materials transporter and be accompanied by a hazardous waste manifest.
Experimental Protocol: Spill Decontamination
This protocol details the methodology for decontaminating a surface after a this compound spill.
Materials:
-
Personal Protective Equipment (as listed in section 2)
-
Non-combustible absorbent material (e.g., vermiculite, sand)
-
Hazardous waste container (black)
-
Scoop and dustpan (for solid spills)
-
Cleaning solution (e.g., soap and water)
-
70% isopropyl alcohol
-
Waste bags for contaminated materials
Procedure:
-
Ensure the spill area is evacuated and cordoned off.
-
Don the appropriate PPE.
-
Contain the spill. For liquid spills, use absorbent material to prevent it from spreading.
-
Collect the spilled material.
-
For absorbed liquids, carefully scoop the material into the hazardous waste container.
-
For solid materials, gently sweep the powder and place it into the hazardous waste container. Avoid creating dust.
-
-
Clean the spill surface.
-
Wash the area with a soap and water solution, working from the outside of the spill towards the center.
-
Collect the cleaning solution and contaminated wipes for disposal as hazardous waste.
-
-
Disinfect the area. Wipe the surface with 70% isopropyl alcohol.
-
Dispose of all contaminated materials. Place all used absorbent materials, wipes, and disposable PPE into the hazardous waste container.
-
Wash hands thoroughly after the cleanup is complete.
Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for gamma-Strophanthin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent compounds like gamma-Strophanthin (also known as Ouabain). This cardiac glycoside, while valuable in research, is highly toxic and requires stringent safety measures to prevent accidental exposure.[1] Adherence to proper personal protective equipment (PPE) protocols and handling procedures is critical for minimizing risk and ensuring the well-being of all laboratory personnel.
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive selection of PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion of this compound. The following table summarizes the required equipment.
| PPE Category | Item | Specifications and Usage Notes |
| Hand Protection | Chemical-resistant gloves | Wear appropriate protective gloves to prevent skin contact. Nitrile or latex gloves are generally suitable. Promptly replace any torn or punctured gloves.[1][2] |
| Body Protection | Laboratory coat | A full-length lab coat, worn closed with sleeves rolled down, is required to protect against contamination of personal clothing.[2] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Essential for preventing eye contact with the substance.[1] |
| Respiratory Protection | NIOSH-approved respirator | Use a NIOSH-approved respirator when there is a potential for generating dust or aerosols, or when working outside of a certified chemical fume hood. Follow OSHA respirator regulations (29CFR1910.134).[1] |
Experimental Protocol: Safe Handling and Disposal of this compound
This protocol outlines the essential steps for safely handling this compound in a laboratory setting, from preparation to disposal.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.
-
Ensure that a safety shower and eye wash station are readily accessible.[3]
-
Before beginning work, ensure all necessary PPE is available and in good condition.
2. Handling Procedures:
-
Wear all required PPE as specified in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in the area where this compound is handled.[3]
-
Weigh and handle the solid form of this compound carefully to avoid generating dust.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
3. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1]
-
Ingestion: Call a physician immediately. Do not induce vomiting.[1]
4. Spill Management:
-
For small spills, absorb the material with a non-combustible absorbent material like sand and place it into a clean, dry, covered container for later disposal.[4]
-
For small dry spills, use a clean shovel to place the material into a clean, dry container and cover it.[4]
-
Avoid generating dust during cleanup.
-
Ensure the spill area is well-ventilated.
5. Disposal Plan:
-
All waste materials contaminated with this compound, including disposable gloves, weighing papers, and absorbent materials from spills, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Dispose of the hazardous waste through an authorized waste disposal company, following all local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in the regular trash.
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory environment.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
